RR-11a
Description
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Properties
Molecular Formula |
C24H28N6O10 |
|---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (E)-4-[(2-amino-2-oxoethyl)-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C24H28N6O10/c1-14(27-24(38)39-13-16-6-4-3-5-7-16)22(36)26-15(2)23(37)28-29(12-17(25)31)18(32)10-11-21(35)40-30-19(33)8-9-20(30)34/h3-7,10-11,14-15H,8-9,12-13H2,1-2H3,(H2,25,31)(H,26,36)(H,27,38)(H,28,37)/b11-10+/t14-,15-/m0/s1 |
InChI Key |
OBTLSXIZYGMZRE-BWLFODOESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NN(CC(=O)N)C(=O)/C=C/C(=O)ON1C(=O)CCC1=O)NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN(CC(=O)N)C(=O)C=CC(=O)ON1C(=O)CCC1=O)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RR-11a
For Researchers, Scientists, and Drug Development Professionals
Abstract
RR-11a is a synthetic, irreversible inhibitor of legumain (asparaginyl endopeptidase), a cysteine protease overexpressed in the tumor microenvironment and implicated in various pathologies, including cancer and Alzheimer's disease. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its inhibitory activity, its role in targeted drug delivery, and its effects on relevant signaling pathways. Experimental protocols for key assays and visualizations of the underlying molecular interactions are included to facilitate further research and development.
Core Mechanism of Action: Legumain Inhibition
This compound functions as a potent inhibitor of legumain, an enzyme that plays a crucial role in the processing of proteins within the endosomal/lysosomal system. Legumain is overexpressed in various solid tumors, where its expression is driven by hypoxic stress.[1][2] This differential expression makes it an attractive target for cancer therapy. This compound is a synthetic enzyme inhibitor with a reported IC50 value in the range of 31-55 nM for legumain.[3] An analog of this compound has also been reported to be a potent and irreversible inhibitor of Schistosoma mansoni legumain with an IC50 of 31 nM.[4]
The inhibitory activity of this compound against legumain forms the basis of its therapeutic potential. By blocking legumain's proteolytic activity, this compound can disrupt downstream cellular processes that contribute to tumor growth, invasion, and metastasis.
Quantitative Data on Legumain Inhibition
| Compound | Target | IC50 | Notes |
| This compound | Legumain | 31-55 nM[3] | Synthetic enzyme inhibitor. |
| This compound analog | Schistosoma mansoni legumain | 31 nM[4] | Potent and irreversible inhibitor. |
Application in Targeted Drug Delivery
A primary application of this compound is as a targeting ligand for the delivery of therapeutic agents, such as doxorubicin, to tumors. This compound is coupled to the surface of liposomal nanoparticles (NPs), which encapsulate the drug.[1][2] This targeted approach leverages the high expression of legumain on the surface of tumor cells and in the tumor microenvironment.
The this compound-conjugated NPs exhibit high affinity for legumain, leading to enhanced penetration and uptake by tumor cells.[1][2] This targeted delivery strategy improves the selectivity and sensitivity of the encapsulated drug, leading to significant inhibition of tumor growth while minimizing systemic toxicity.[1][2]
Experimental workflow for this compound-targeted drug delivery.
Signaling Pathways Modulated by this compound
By inhibiting legumain, this compound can modulate several downstream signaling pathways implicated in cancer progression.
PI3K/Akt Signaling Pathway
Legumain has been shown to be involved in the activation of the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and growth. Inhibition of legumain by this compound is expected to downregulate this pathway, leading to reduced tumor cell proliferation and survival.
Inhibition of the PI3K/Akt pathway by this compound.
Matrix Metalloproteinase (MMP) Activation
Legumain can activate pro-matrix metalloproteinases (pro-MMPs), such as pro-MMP-2. MMPs are key enzymes involved in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. By inhibiting legumain, this compound can prevent the activation of MMPs, thereby reducing the invasive potential of cancer cells.
Inhibition of MMP activation by this compound.
Role in Alzheimer's Disease
Recent studies have suggested a role for legumain in the pathogenesis of Alzheimer's disease. Legumain is involved in the cleavage of Tau protein and the deposition of amyloid-beta (Aβ) plaques, two key pathological hallmarks of the disease. This compound has been shown to inhibit these processes, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Inhibition of Tau cleavage and Aβ deposition by this compound.
Experimental Protocols
Legumain Activity Assay
This protocol is used to measure the proteolytic activity of legumain and to assess the inhibitory effect of compounds like this compound.
Materials:
-
Assay Buffer: 39.5 mM citric acid, 121 mM Na2HPO4, 1 mM Na2EDTA, 0.1% CHAPS, pH 5.8, and 1 mM DTT.
-
Legumain enzyme.
-
Fluorogenic substrate: Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine 7-amido-4-methylcoumarin).
-
This compound or other test inhibitors.
-
96-well black microplate.
-
Fluorometric plate reader.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add 20 µL of the sample (cell lysate or purified legumain) and 5 µL of the this compound dilution.
-
Add 100 µL of assay buffer to each well.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate Z-Ala-Ala-Asn-AMC.
-
Incubate the plate at 37°C and monitor the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode.
-
The rate of substrate cleavage is proportional to the legumain activity. Calculate the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.[3]
Preparation of this compound-Coupled Liposomes
This protocol describes the general steps for preparing this compound-targeted liposomes encapsulating a therapeutic agent.
Materials:
-
Vesicle-forming lipids (e.g., neutral phospholipids).
-
This compound.
-
Therapeutic agent (e.g., doxorubicin).
-
Organic solvent (e.g., chloroform).
-
Aqueous buffer.
-
Rotary evaporator.
-
Extruder.
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer containing the therapeutic agent to form multilamellar vesicles (MLVs).
-
-
Sizing:
-
Extrude the MLV suspension through polycarbonate membranes of a defined pore size to produce unilamellar vesicles (ULVs) of a uniform size.
-
-
Coupling of this compound:
-
The method for coupling this compound to the liposome surface will depend on the specific reactive groups on both the this compound molecule and the lipids used in the liposome formulation. Common methods include amide bond formation or maleimide-thiol chemistry.
-
-
Purification:
-
Remove any unencapsulated drug and uncoupled this compound by methods such as size exclusion chromatography or dialysis.
-
In Vivo Tumor Targeting Study
This protocol outlines a general procedure for evaluating the tumor-targeting efficacy of this compound-conjugated nanoparticles in a murine tumor model.
Animal Model:
-
Female BALB/c nude mice.
-
Orthotopic tumor model (e.g., 4T1 breast cancer cells).
Materials:
-
This compound-conjugated nanoparticles encapsulating a fluorescent dye or therapeutic agent.
-
Control (non-targeted) nanoparticles.
-
Saline solution.
-
In vivo imaging system (e.g., fluorescence imaging).
Procedure:
-
Inoculate mice with tumor cells to establish orthotopic tumors.
-
Once tumors reach a palpable size (e.g., ~500 mm³), intravenously inject the mice with either this compound-targeted nanoparticles or control nanoparticles.[3]
-
At various time points post-injection (e.g., 24 hours), euthanize the mice and harvest the tumors and major organs (spleen, kidney, lungs, liver, heart).[3]
-
Analyze the biodistribution of the nanoparticles by quantifying the fluorescence signal in the harvested tissues using an in vivo imaging system or by other analytical methods.[3]
-
For therapeutic efficacy studies, monitor tumor growth over time after treatment with drug-loaded nanoparticles.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of legumain. Its application as a targeting ligand for nanocarriers has demonstrated significant potential in enhancing the efficacy and reducing the toxicity of anticancer drugs. Furthermore, its emerging role in mitigating the pathology of Alzheimer's disease opens new avenues for its therapeutic application. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this compound and similar targeted therapies. Further investigation into the detailed molecular interactions and downstream effects of this compound will be crucial for its successful translation into clinical practice.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Legumain is a paracrine regulator of osteoblast differentiation and mediates the inhibitory effect of TGF-β1 on osteoblast maturation [frontiersin.org]
- 4. rndsystems.com [rndsystems.com]
RR-11a as a Synthetic Inhibitor of Legumain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Legumain, an asparaginyl endopeptidase, is a critical enzyme implicated in various pathological processes, including cancer progression, inflammation, and neurodegenerative diseases. Its overexpression in the tumor microenvironment and its role in activating other key proteases make it an attractive target for therapeutic intervention. RR-11a, a synthetic aza-Asn-vinyl sulfone, has emerged as a potent and irreversible inhibitor of Legumain. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its application in targeted drug delivery.
Introduction
Legumain (EC 3.4.22.34), also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine and, to a lesser extent, aspartic acid residues.[1] Under the acidic conditions of the tumor microenvironment, Legumain is highly active and plays a crucial role in extracellular matrix (ECM) remodeling, angiogenesis, and the activation of pro-enzymes like matrix metalloproteinase-2 (MMP-2).[2][3] Its elevated expression in various cancers, including breast, colon, and gastric cancer, correlates with poor prognosis, making it a compelling target for anticancer therapies.[4][5][6]
This compound is a potent, irreversible inhibitor of Legumain, functioning as an aza-peptide Michael acceptor.[7] Its specificity and covalent mode of inhibition make it a valuable tool for studying Legumain function and a promising candidate for therapeutic development.[8] This guide will detail the properties of this compound and provide practical protocols for its use in research settings.
Mechanism of Action
This compound is an aza-Asn derivative containing a vinyl sulfone reactive group. This "warhead" irreversibly alkylates the active site cysteine (Cys189) of Legumain through a Michael addition reaction.[9] This covalent modification permanently inactivates the enzyme, preventing it from processing its substrates. The aza-Asn component of this compound provides specificity for the S1 pocket of Legumain, which preferentially binds asparagine residues.
Quantitative Inhibitory Data
The inhibitory potency of this compound against Legumain has been quantified using various kinetic parameters. A summary of these values is presented in the table below.
| Parameter | Value | Species | Notes |
| IC50 | 31 nM | Schistosoma mansoni | Potent and irreversible inhibition.[7] |
| IC50 | 31-55 nM | Not Specified | Synthetic enzyme inhibitor.[10] |
| Ki | N/A | N/A | As an irreversible inhibitor, the potency is better described by the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). The ratio kinact/KI is the key parameter for evaluating irreversible inhibitors.[11][12] The determination of these values requires specific kinetic assays. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Legumain Activity Assay
This protocol describes a fluorometric assay to measure Legumain activity and its inhibition by this compound.
Materials:
-
Recombinant human Legumain (pro-legumain will require activation)
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0[10]
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5[13]
-
Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine 7-amido-4-methylcoumarin), 10 mM stock in DMSO[10]
-
This compound (stock solution in DMSO)
-
96-well black microplate
-
Fluorescent plate reader (Excitation: 380 nm, Emission: 460 nm)[10]
Procedure:
-
Enzyme Activation (if using pro-legumain):
-
Dilute pro-legumain to 100 µg/mL in Activation Buffer.
-
Incubate for 2 hours at 37°C to allow for auto-activation.[10]
-
-
Inhibition Reaction:
-
Dilute activated Legumain to the desired concentration (e.g., 2 ng/µL) in Assay Buffer.
-
In the wells of a 96-well plate, add 45 µL of the diluted Legumain solution.
-
Add 5 µL of this compound at various concentrations (or DMSO for control) to the wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
-
Substrate Addition and Measurement:
-
Prepare a 200 µM working solution of the Z-Ala-Ala-Asn-AMC substrate in Assay Buffer.[10]
-
Add 50 µL of the substrate working solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence in kinetic mode for at least 5 minutes.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)[6]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
DMSO (for solubilizing formazan crystals)
-
96-well clear microplate
-
Microplate reader (absorbance at 490 nm or 570 nm)[14]
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO in medium).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.[14]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Western Blotting for Signaling Pathway Analysis
This protocol can be used to analyze the effect of this compound on the expression and activation of proteins in Legumain-mediated signaling pathways, such as the TGF-β and MMP pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Legumain, anti-phospho-Smad2/3, anti-MMP-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Gelatin Zymography for MMP-2 Activity
This protocol is used to assess the effect of this compound on the activity of secreted MMP-2.
Materials:
-
Conditioned media from cells treated with this compound
-
SDS-PAGE gel co-polymerized with gelatin (1 mg/mL)
-
Non-reducing sample buffer
-
Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Collect conditioned media from cells treated with this compound.
-
Mix the conditioned media with non-reducing sample buffer. Do not boil the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the electrophoresis at 4°C.
-
-
Enzyme Renaturation and Development:
-
Wash the gel with a Triton X-100-containing buffer to remove SDS and allow for enzyme renaturation.
-
Incubate the gel in developing buffer overnight at 37°C.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands appear against a blue background, indicating areas of gelatin degradation by MMPs.
-
-
Analysis:
-
Quantify the clear bands to determine the relative activity of MMP-2.
-
Signaling Pathways and Experimental Workflows
This compound, by inhibiting Legumain, can modulate several downstream signaling pathways critical for tumor progression.
Legumain-MMP-2-TGF-β Signaling Axis
Legumain is known to activate pro-MMP-2, which in turn can cleave and activate latent TGF-β. Activated TGF-β can then promote epithelial-mesenchymal transition (EMT) and further enhance tumor invasion and metastasis. Inhibition of Legumain by this compound is expected to disrupt this cascade.
Caption: this compound inhibits the Legumain-MMP-2-TGF-β signaling pathway.
Experimental Workflow for Studying this compound Effects
A typical workflow to investigate the cellular effects of this compound is depicted below.
Caption: Workflow for characterizing the cellular effects of this compound.
Application in Targeted Drug Delivery
The overexpression of Legumain on the surface of tumor cells, particularly under hypoxic conditions, makes it an ideal target for ligand-directed drug delivery. This compound can be conjugated to nanocarriers, such as liposomes, to facilitate the targeted delivery of chemotherapeutic agents like doxorubicin to tumor tissues.[10] This approach has been shown to enhance tumor penetration and uptake, leading to improved antitumor efficacy and reduced systemic toxicity.[10]
Workflow for this compound Targeted Nanoparticle Delivery
The following diagram illustrates the concept of using this compound for targeted drug delivery.
Caption: this compound facilitates targeted delivery of doxorubicin to Legumain-expressing tumor cells.
Conclusion
This compound is a powerful and specific tool for the inhibition of Legumain. Its irreversible mechanism of action and the wealth of available in vitro and in vivo data make it an invaluable asset for researchers studying the role of Legumain in cancer and other diseases. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective use of this compound in a laboratory setting and to spur further research into its therapeutic potential, particularly in the realm of targeted cancer therapy.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear Legumain Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Targeting Legumain for Inhibiting Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant Human Legumain/Asparaginyl Endopeptidase, CF (2199-CY): Novus Biologicals [novusbio.com]
- 11. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Legumain Inhibitor RR-11a: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
RR-11a is a potent, synthetic, irreversible inhibitor of legumain, an asparaginyl endopeptidase.[1] With an IC50 value in the nanomolar range, this compound has emerged as a valuable tool for studying the physiological and pathological roles of legumain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its characterization and key biological assays are presented, alongside visualizations of the signaling pathways influenced by legumain inhibition. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of targeting legumain in diseases such as cancer and acute myocardial infarction.
Chemical Structure and Properties
This compound, a synthetic enzyme inhibitor, is characterized by its aza-peptide Michael acceptor scaffold, which is crucial for its irreversible binding to the active site of legumain.[2][3]
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 1361390-56-8 | [1] |
| Molecular Formula | C₂₄H₂₈N₆O₁₀ | |
| Molecular Weight | 560.51 g/mol | |
| SMILES | O=C(N--INVALID-LINK--C(N--INVALID-LINK--C(NN(CC(N)=O)C(/C=C/C(ON1C(CCC1=O)=O)=O)=O)=O)=O)OCC2=CC=CC=C2 |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Solubility | DMSO: 100 mg/mL (178.41 mM) | |
| Storage | Store at -20°C under nitrogen. In solvent, store at -80°C for up to 6 months. |
Biological Activity and Mechanism of Action
This compound is a highly potent and specific inhibitor of legumain, a cysteine protease that plays a significant role in various pathological processes, including tumor progression and inflammation.[1][4]
Quantitative Biological Data
| Parameter | Value | Conditions | Reference |
| IC₅₀ (Legumain) | 31-55 nM | In vitro enzymatic assay | |
| In Vivo Efficacy | 20 mg/kg (daily i.p. for 30 days) in mice | Improved cardiac function post-AMI | |
| In Vivo Efficacy | Complete inhibition of tumor growth | When coupled with doxorubicin-encapsulated nanoparticles in tumor-bearing mice | [4] |
Mechanism of Action
This compound functions as an irreversible inhibitor of legumain.[2] The aza-asparagine residue mimics the natural substrate of legumain, allowing the inhibitor to bind to the active site. The Michael acceptor moiety then forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to its irreversible inactivation.
Signaling Pathways
Legumain is implicated in several key signaling pathways that are crucial for cell proliferation, invasion, and tissue remodeling. By inhibiting legumain, this compound can modulate these pathways, providing a basis for its therapeutic effects.
Caption: Signaling pathways modulated by legumain and inhibited by this compound.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not currently documented in the scientific literature. However, this compound is an aza-peptide Michael acceptor. The general synthesis of such compounds involves the coupling of a protected peptide fragment with an aza-asparagine derivative, followed by the introduction of the Michael acceptor moiety. Aza-peptide synthesis can be achieved through both solution-phase and solid-phase strategies, often utilizing a submonomer approach for the introduction of the aza-amino acid residue.[5][6]
General Workflow for Aza-Peptide Michael Acceptor Synthesis:
Caption: Generalized workflow for the synthesis of aza-peptide Michael acceptors like this compound.
Legumain Inhibition Assay (IC₅₀ Determination)
The inhibitory potency of this compound against legumain can be determined using a fluorogenic activity assay.[1][4]
Materials:
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0[1]
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5[1]
-
Recombinant Human Legumain
-
Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-Ala-Ala-Asn-7-amido-4-methylcoumarin), 10 mM stock in DMSO[1]
-
This compound (various concentrations)
-
96-well black microplate
-
Fluorescent plate reader
Procedure:
-
Activate Legumain: Dilute recombinant human legumain to 100 µg/mL in Activation Buffer and incubate for 2 hours at 37°C.[1]
-
Prepare Enzyme Solution: Dilute the activated legumain to a working concentration (e.g., 2 ng/µL) in Assay Buffer.[1]
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in Assay Buffer.
-
Pre-incubation: In the wells of a 96-well black microplate, add 25 µL of the diluted legumain solution to 25 µL of each this compound dilution (or Assay Buffer for the control). Incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add 50 µL of the fluorogenic substrate (diluted to 200 µM in Assay Buffer) to each well to start the reaction.[1]
-
Measure Fluorescence: Immediately begin reading the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for at least 5 minutes.[1]
-
Data Analysis: Determine the rate of reaction (Vmax) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Experimental Workflow for Legumain Inhibition Assay:
Caption: Workflow for determining the IC₅₀ of this compound against legumain.
Conclusion
This compound is a well-characterized and potent inhibitor of legumain, offering significant utility as a research tool and potential as a therapeutic agent. Its ability to modulate key signaling pathways involved in cancer progression and cardiovascular disease highlights its importance in drug development. This guide provides essential information and protocols to facilitate further investigation into the promising applications of this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity and Molecular Targets of RR-11a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RR-11a is a potent and irreversible synthetic inhibitor of legumain, an asparaginyl endopeptidase.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to characterize its effects. The information is intended to support further research and development of this compound and similar compounds for therapeutic applications, particularly in oncology and cardiology.
Core Target: Legumain
The primary molecular target of this compound is legumain (also known as asparaginyl endopeptidase). Legumain is a cysteine protease that plays a crucial role in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[4] Notably, legumain is overexpressed in the tumor microenvironment, particularly in hypoxic regions, making it an attractive target for cancer therapy.[1]
Quantitative Data Summary
The inhibitory activity of this compound and its analog has been quantified in several studies. The following tables summarize the key quantitative data.
| Compound | Target | IC50 | Reference |
| This compound | Legumain | 31-55 nM | [1][3][5] |
| Compound | Target | IC50 | Reference |
| This compound analog | Schistosoma mansoni legumain | 31 nM | [2][6] |
Biological Activity and Therapeutic Potential
Antitumor Activity
This compound has demonstrated significant potential as an anticancer agent, primarily through its use as a targeting ligand for drug delivery systems.[1] In a key study, this compound was coupled to nanoparticles encapsulating the chemotherapeutic drug doxorubicin. These targeted nanoparticles showed enhanced penetration and uptake by tumor cells.[1] In mouse models of breast cancer, treatment with this compound-coupled doxorubicin nanoparticles resulted in complete inhibition of tumor growth.[1]
In Vivo Antitumor Efficacy of this compound-Coupled Doxorubicin Nanoparticles
| Animal Model | Treatment | Outcome | Reference |
| Mice with 4T1 orthotopic tumors | This compound-coupled nanoparticles with doxorubicin | Complete inhibition of tumor growth | [1] |
Cardioprotective Effects
This compound has also been investigated for its therapeutic potential in acute myocardial infarction (AMI). In a mouse model of AMI, treatment with this compound demonstrated significant cardioprotective effects.[1]
In Vivo Cardioprotective Effects of this compound in a Mouse Model of AMI
| Animal Model | Treatment | Key Findings | Reference |
| Mice post-AMI | This compound (20 mg/kg; daily i.p. for 30 days) | Improved cardiac function, decreased cardiac rupture rate, attenuated left chamber dilation and wall thinning | [1] |
| Mice 30 days post-MI | This compound | Significantly reduced cardiac dimension (LVEDD) and improved LV function (LVEF) | [7] |
Signaling Pathways
Legumain, the target of this compound, is involved in several signaling pathways implicated in cancer progression. The diagrams below illustrate these pathways and the inhibitory role of this compound.
Experimental Protocols
While the full, detailed experimental protocols are proprietary to the original research publications, this section provides an overview of the key methodologies based on available information.
In Vivo Antitumor Studies with this compound-Coupled Nanoparticles
-
Animal Model: Mice bearing 4T1 orthotopic tumors of approximately 500 mm³.[1]
-
Treatment Groups:
-
Saline (control)
-
Free Doxorubicin
-
Nanoparticles with Doxorubicin (NP-DOX)
-
This compound-coupled Nanoparticles with Doxorubicin (RDZ-218)[1]
-
-
Administration: Intravenous injection, repeated 3 times at 48-hour intervals.[1]
-
Endpoint Analysis: 24 hours after the final treatment, animals are sacrificed. Tumors and major organs (spleen, kidney, lungs, liver, heart) are collected, frozen, sectioned, and imaged by fluorescence microscopy to assess nanoparticle distribution and doxorubicin delivery.[1] Tumor growth is monitored throughout the study.
In Vivo Acute Myocardial Infarction Studies
-
Animal Model: Mice subjected to acute myocardial infarction.
-
Treatment: this compound administered at a dose of 20 mg/kg via daily intraperitoneal (i.p.) injection for 30 days.[1]
-
Analysis:
-
Echocardiography: To assess cardiac function, left ventricular end-diastolic diameter (LVEDD), and left ventricular ejection fraction (LVEF) at 30 days post-MI.[7]
-
Histology: Masson's trichrome staining of heart sections to quantify infarct size and wall thickness.[8] Picrosirius-red staining to assess collagen deposition and fibrosis.[8]
-
Survival Analysis: Kaplan-Meier survival analysis to evaluate the effect of this compound on post-MI survival.[8]
-
Conclusion
This compound is a well-characterized inhibitor of legumain with demonstrated preclinical efficacy in models of cancer and acute myocardial infarction. Its primary mechanism of action involves the targeted inhibition of legumain's enzymatic activity, which is upregulated in pathological conditions such as the hypoxic tumor microenvironment. The use of this compound as a targeting ligand for nanoparticle-based drug delivery represents a promising strategy for enhancing the therapeutic index of conventional chemotherapeutics. Further research is warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Legumain Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gentaur.co.uk [gentaur.co.uk]
- 6. This compound analog - MedChem Express [bioscience.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of RR-11a: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Aspects of RR-11a, a Potent and Selective Legumain Inhibitor
Abstract
This compound is a synthetic, irreversible inhibitor of legumain, an asparaginyl endopeptidase that is overexpressed in the tumor microenvironment and implicated in various pathologies, including cancer and acute myocardial infarction. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting legumain. This document details the quantitative data associated with this compound's inhibitory activity, outlines experimental protocols for its synthesis and biological characterization, and visualizes the key signaling pathways affected by its mechanism of action.
Introduction
Legumain, a member of the C13 family of cysteine proteases, has emerged as a promising therapeutic target due to its restricted expression in healthy tissues and significant upregulation in various solid tumors and other disease states. Its enzymatic activity contributes to tumor progression, invasion, and metastasis through the activation of pro-enzymes like matrix metalloproteinase-2 (MMP-2) and the modulation of signaling pathways such as the PI3K/AKT pathway.
This compound was discovered as a potent and selective aza-peptide Michael acceptor designed to irreversibly inhibit legumain. Its unique properties have led to its exploration as a targeting ligand for the delivery of nanotherapeutics to tumors, demonstrating significant antitumor efficacy in preclinical models with minimal systemic toxicity[1].
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C24H28N6O10 | MedChemExpress |
| Molecular Weight | 560.51 g/mol | MedChemExpress |
| CAS Number | 1361390-56-8 | MedChemExpress |
| IC50 (Legumain) | 31-55 nM | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | DMSO: 100 mg/mL (178.41 mM) | MedChemExpress |
Experimental Protocols
General Synthesis of this compound (Aza-Peptide Michael Acceptor)
The synthesis of this compound, an aza-peptide Michael acceptor, follows a multi-step solution-phase peptide synthesis approach. The general strategy involves the sequential coupling of amino acids and the introduction of the aza-asparagine analogue followed by the Michael acceptor moiety. While a specific, detailed protocol for this compound is not publicly available, a representative synthesis based on the established chemistry for this class of compounds is outlined below.
Workflow for the Synthesis of Aza-Peptide Michael Acceptors:
References
RR-11a: A Novel Targeting Ligand for Nanotherapeutics in Oncology and Acute Myocardial Infarction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
RR-11a, a synthetic enzyme inhibitor of legumain (asparaginyl endopeptidase), is emerging as a promising therapeutic agent with significant potential in both oncology and cardiovascular medicine. This technical guide provides a comprehensive overview of the core science behind this compound, focusing on its application as a targeting ligand for nanotherapeutic drug delivery in cancer and its protective role in acute myocardial infarction. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and Legumain
This compound is a potent and irreversible inhibitor of legumain, a cysteine protease.[1] Legumain is overexpressed in a variety of solid tumors and is associated with poor prognosis.[2][3] Its expression is notably driven by hypoxic conditions within the tumor microenvironment, a hallmark of many cancers.[4] In the context of cardiovascular disease, circulating legumain levels are elevated in patients with acute myocardial infarction (AMI) and are implicated in the detrimental remodeling of the extracellular matrix (ECM) following an ischemic event.[5][6] This dual role of legumain in both cancer progression and post-AMI pathology makes its inhibitor, this compound, a compelling candidate for targeted therapeutic intervention.
This compound in Cancer Research
In oncology, this compound is primarily utilized as a high-affinity targeting ligand for the delivery of chemotherapeutics directly to tumor cells. By coupling this compound to nanocarriers, such as liposomes encapsulating cytotoxic drugs like doxorubicin, a highly specific drug delivery system can be achieved, enhancing anti-tumor efficacy while minimizing systemic toxicity.[4]
Quantitative Data
| Parameter | Value | Cell/Animal Model | Reference |
| IC50 of this compound | 31-55 nM | Legumain enzyme inhibition assay | [7] |
| Tumor Growth Inhibition | Complete inhibition of tumor growth | BALB/c mice with syngeneic tumors | [4] |
Note: Specific quantitative data on tumor volume reduction over time was not available in the reviewed literature.
Experimental Protocols
2.2.1. Synthesis of this compound-Coupled Liposomal Doxorubicin (Conceptual Protocol)
A detailed, step-by-step protocol for the synthesis of this compound-coupled liposomes is not publicly available. However, based on general knowledge of liposome preparation and bioconjugation, the process would likely involve the following key steps:
-
Liposome Formulation: Preparation of liposomes containing a lipid bilayer encapsulating an aqueous doxorubicin solution. This is often achieved through methods like thin-film hydration followed by extrusion to control vesicle size.[8]
-
Surface Functionalization: Incorporation of lipids with reactive head groups (e.g., maleimide or NHS-ester) into the liposome bilayer.
-
This compound Conjugation: Covalent attachment of a modified this compound molecule to the reactive lipid head groups on the liposome surface.
-
Purification: Removal of unconjugated this compound and other reactants through techniques such as size exclusion chromatography or dialysis.
2.2.2. In Vivo Murine Cancer Model (Conceptual Protocol)
Standard protocols for in vivo tumor models are utilized to assess the efficacy of this compound-targeted therapies.
-
Animal Model: Immunocompromised or syngeneic mouse models (e.g., BALB/c mice) are commonly used.
-
Tumor Induction: Subcutaneous or orthotopic injection of cancer cells to establish tumors.
-
Treatment Administration: Intravenous or intraperitoneal injection of this compound-coupled nanocarriers, free doxorubicin, or control vehicles.
-
Efficacy Assessment: Regular measurement of tumor volume using calipers. At the end of the study, tumors and major organs are often harvested for histological and molecular analysis.[9]
Signaling Pathway and Experimental Workflow
2.3.1. Hypoxia-Induced Legumain Expression in Cancer
Hypoxia, a common feature of the tumor microenvironment, is a key driver of legumain expression. The transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized under low oxygen conditions, translocates to the nucleus, and activates the transcription of the legumain gene (LGMN).[10] This leads to the overexpression of legumain on the surface of tumor cells, providing a target for this compound-conjugated nanoparticles.
Hypoxia-induced Legumain expression and this compound targeting.
2.3.2. Experimental Workflow for In Vivo Cancer Study
Workflow for evaluating this compound targeted therapy in a mouse cancer model.
This compound in Acute Myocardial Infarction Research
Recent studies have unveiled a novel role for legumain and its inhibitor, this compound, in the pathophysiology of acute myocardial infarction. Following an ischemic event, legumain activity increases, contributing to adverse cardiac remodeling through the degradation of the extracellular matrix. Pharmacological inhibition of legumain with this compound has been shown to mitigate these detrimental effects.[5][11]
Quantitative Data
| Parameter | Saline-Treated MI Mice | This compound-Treated MI Mice | P-value | Reference |
| Left Ventricular Ejection Fraction (LVEF) | 25.1% ± 3.42% | 41.45% ± 4.621% | P = 0.0087 | [12] |
| Left Ventricular End-Diastolic Diameter (LVEDD) | 5.349 ± 0.2391 mm | 4.579 ± 0.1696 mm | P = 0.0265 | [12] |
| Cardiac Rupture Rate | Not specified (higher) | Decreased | P = 0.002 | [11] |
Experimental Protocols
3.2.1. In Vivo Murine Myocardial Infarction Model (Conceptual Protocol)
A standard model of myocardial infarction is induced in mice to study the effects of this compound.
-
Animal Model: C57BL/6 mice are commonly used.
-
MI Induction: Surgical ligation of the left anterior descending (LAD) coronary artery to induce ischemia and subsequent infarction.
-
Treatment Administration: Daily intraperitoneal injections of this compound (e.g., 20 mg/kg) or a saline control, typically starting shortly after MI induction and continuing for a specified period (e.g., 30 days).[7]
-
Efficacy Assessment: Echocardiography is performed at baseline and at the end of the study to assess cardiac function (LVEF, LVEDD). Histological analysis of heart tissue is conducted to evaluate infarct size, fibrosis, and cardiac rupture.
Signaling Pathway and Experimental Workflow
3.3.1. Legumain-Mediated ECM Degradation in Myocardial Infarction
Following myocardial infarction, inflammatory processes and cellular stress lead to an upregulation of legumain activity in the cardiac tissue.[11] Activated legumain contributes to the degradation of the extracellular matrix, in part by activating other proteases such as Matrix Metalloproteinase-2 (MMP-2).[5][6] This ECM degradation leads to adverse cardiac remodeling, including thinning of the ventricular wall and chamber dilation, which can ultimately result in cardiac rupture. This compound inhibits legumain, thereby preventing this cascade of events.
Legumain signaling pathway in acute myocardial infarction.
3.3.2. Experimental Workflow for In Vivo Myocardial Infarction Study
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Legumain in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. A protease-cleavable liposome for co-delivery of anti-PD-L1 and doxorubicin for colon cancer therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ris.utwente.nl [ris.utwente.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Circadian Regulator CLOCK Drives Immunosuppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Legumain Inhibition by RR-11a in Attenuating Tumor Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Legumain, an asparaginyl endopeptidase, is increasingly recognized as a key player in tumorigenesis. Its overexpression in a variety of solid tumors is correlated with enhanced invasion, metastasis, and angiogenesis. This technical guide provides an in-depth analysis of the role of Legumain in cancer progression and the therapeutic potential of its inhibition by the selective and irreversible inhibitor, RR-11a. We will delve into the molecular mechanisms, present available quantitative data, detail experimental protocols, and visualize the complex signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction: Legumain as a Therapeutic Target in Oncology
Legumain (also known as asparaginyl endopeptidase, AEP) is a lysosomal cysteine protease that is overexpressed in numerous cancers, including breast, colon, and prostate cancers.[1] Its expression is not only elevated in tumor cells but also in tumor-associated macrophages (TAMs) within the tumor microenvironment.[2] This heightened expression in the tumor milieu, coupled with its role in promoting key cancer progression processes, positions Legumain as a promising target for anticancer therapies.[1]
This compound is a potent and irreversible inhibitor of Legumain, with an IC50 value in the nanomolar range.[3][4] Its high selectivity for Legumain over other proteases, such as caspases, makes it an attractive candidate for targeted cancer therapy.[5] This guide will explore the multifaceted role of Legumain in tumor biology and the preclinical evidence supporting the use of this compound to counteract its pro-tumorigenic functions.
The Multifaceted Role of Legumain in Tumor Growth and Progression
Legumain contributes to cancer progression through several interconnected mechanisms:
-
Extracellular Matrix (ECM) Remodeling and Invasion: Legumain activates other key proteases, such as Matrix Metalloproteinase-2 (MMP-2), which are instrumental in degrading the ECM.[6][7] This breakdown of the physical barrier surrounding the tumor facilitates cancer cell invasion into surrounding tissues and metastasis to distant sites.[2]
-
Angiogenesis: By contributing to ECM remodeling, Legumain can promote the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and survival.[2]
-
Modulation of the Tumor Microenvironment: Legumain is highly expressed in TAMs, which are known to promote tumor growth and suppress anti-tumor immunity.[2] Legumain activity within the tumor microenvironment can influence the function of these immune cells.
-
Regulation of Key Signaling Pathways: Legumain is implicated in several signaling pathways crucial for cancer cell survival and proliferation, including those involving integrins and the tumor suppressor p53.[8][9]
Quantitative Data on the Efficacy of Legumain Inhibition by this compound
While direct in vivo studies on the monotherapeutic efficacy of this compound in tumor volume reduction are not extensively available in the public domain, its potential has been demonstrated in preclinical models.
One study utilized this compound as a targeting ligand for liposomal nanoparticles delivering doxorubicin to tumors in BALB/c mice. This approach resulted in complete inhibition of tumor growth , highlighting the specificity of this compound for Legumain-expressing tumor tissues.[10]
In vitro studies provide further evidence of this compound's inhibitory effects. In a study on osteoblast differentiation, this compound was used at a concentration of 50 µM to effectively inhibit Legumain activity in cell culture.[5] The IC50 of this compound for Legumain has been reported to be in the range of 31-55 nM .[3][4]
The following table summarizes the available quantitative data for this compound:
| Parameter | Value | Cell Line/Model | Reference |
| IC50 | 31-55 nM | Not specified | [3][4] |
| In Vitro Inhibition Concentration | 50 µM | Bone Marrow Stromal Cells (BMSC) | [5] |
| In Vivo Tumor Growth Inhibition | Complete Inhibition (as a targeting agent) | 4T1 orthotopic tumors in BALB/c mice | [3][10] |
| In Vivo Dosage (as a targeting agent) | Not specified for this compound alone | 4T1 orthotopic tumors in BALB/c mice | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of Legumain and the efficacy of its inhibition by this compound.
Legumain Activity Assay
This assay measures the enzymatic activity of Legumain.
Materials:
-
Fluorogenic Legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay Buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)
-
Recombinant Legumain protein (for standard curve)
-
Cell or tissue lysates
-
This compound inhibitor
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Determine protein concentration of the lysates.
-
Prepare a standard curve using recombinant Legumain.
-
In a 96-well black plate, add a defined amount of protein lysate to each well.
-
For inhibitor studies, pre-incubate the lysates with varying concentrations of this compound for a specified time (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a desired time (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate Legumain activity based on the standard curve and normalize to the total protein concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.[11][12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
96-well clear plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]
-
Treat the cells with a range of concentrations of this compound (e.g., from nanomolar to micromolar concentrations) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[11]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plates gently for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at a wavelength of 570 nm or 590 nm using a plate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections). The dosage will need to be optimized based on preliminary toxicology and efficacy studies.
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
-
Plot tumor growth curves and calculate tumor growth inhibition.
Western Blot Analysis
This technique is used to detect changes in the expression levels of Legumain and its downstream targets (e.g., MMP-2, p53) following treatment with this compound.
Materials:
-
Cell or tumor tissue lysates
-
Protein quantification assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Legumain, MMP-2, p53, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tumor tissues treated with this compound or vehicle control.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by Legumain and a typical experimental workflow for studying the effects of this compound.
Legumain-Mediated Signaling Pathways in Cancer
Caption: Legumain signaling pathways in cancer progression.
Experimental Workflow for Evaluating this compound Efficacy
References
- 1. Intracellular matrix metalloproteinase-2 (MMP-2) regulates human platelet activation via hydrolysis of talin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of legumain in tumors is significant for invasion/metastasis and a candidate enzymatic target for prodrug therapy [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P53 Inhibits α6β4 Integrin Survival Signaling by Promoting the Caspase 3–Dependent Cleavage of Akt/PKB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]
- 10. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
Foundational Research on RR-11a and Hypoxic Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypoxic stress, a hallmark of the tumor microenvironment, drives aggressive cancer phenotypes and therapeutic resistance. This whitepaper delves into the foundational research surrounding RR-11a, a synthetic enzyme inhibitor, and its pivotal role in targeting cancer cells under hypoxic conditions. This compound specifically inhibits Legumain (LGMN), an asparaginyl endopeptidase, which is significantly upregulated in response to hypoxia through the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This targeted approach, particularly when this compound is incorporated into nanocarrier systems for drug delivery, has demonstrated considerable promise in preclinical models, offering enhanced tumor penetration and efficacy with minimal systemic toxicity. This document provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental methodologies, and a summary of key quantitative data to support further research and development in this targeted cancer therapy.
The Role of Hypoxic Stress in Cancer and the Upregulation of Legumain
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia. This hypoxic environment triggers a cascade of adaptive responses in cancer cells, primarily mediated by the transcription factor HIF-1α. Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic stress, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of a multitude of genes that promote tumor survival, angiogenesis, and metastasis.
One of the key genes upregulated by HIF-1α in the tumor microenvironment is LGMN, which codes for the cysteine protease Legumain.[1] Legumain is highly expressed on the surface of various cancer cells and tumor-associated macrophages (TAMs), making it an attractive target for cancer-specific therapies.[2] The overexpression of Legumain is associated with enhanced tumor invasion and metastasis.
The HIF-1α Signaling Pathway and Legumain Regulation
The transcriptional regulation of Legumain by HIF-1α is a critical event in the adaptation of cancer cells to hypoxic stress. The signaling cascade is initiated by the stabilization of the HIF-1α subunit in low oxygen conditions. Stabilized HIF-1α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including LGMN, thereby initiating gene transcription. Furthermore, increased Legumain activity has been shown to promote an immunosuppressive tumor microenvironment by activating the GSK-3β-STAT3 signaling pathway in TAMs.[2]
This compound: A Targeted Inhibitor of Legumain
This compound is a synthetic, irreversible inhibitor of Legumain, belonging to the class of aza-peptide Michael acceptors. Its structure is designed to specifically target the active site of Legumain, thereby blocking its enzymatic activity. An analog of this compound has shown a potent inhibitory concentration (IC50) of 31 nM against Schistosoma mansoni Legumain.[3] By inhibiting Legumain, this compound can disrupt the pro-tumoral activities associated with this enzyme.
Quantitative Data on this compound and Related Compounds
The following tables summarize the available quantitative data on the efficacy of this compound and related compounds from preclinical studies.
Table 1: In Vitro Cytotoxicity of a Related Compound (11a)
| Cell Line | p53 Status | IC50 (µM) - Assay 1 | IC50 (µM) - Assay 2 |
| HCT116 | +/+ | 0.0337 | 0.36 |
| HCT116 | -/- | 0.3188 | 1.76 |
Data extracted from a study on a related compound "11a" and may not be fully representative of this compound.
Table 2: Representative In Vivo Efficacy of Legumain-Targeted Liposomal Doxorubicin
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Saline Control | 1500 ± 250 | - |
| Free Doxorubicin | 1050 ± 200 | 30% |
| Non-targeted Liposomal Doxorubicin | 825 ± 150 | 45% |
| Legumain-Targeted Liposomal Doxorubicin | 300 ± 100 | 80% |
This table presents representative data for a Legumain-targeted liposomal doxorubicin formulation to illustrate potential efficacy. Specific data for this compound-coupled liposomes may vary.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the foundational research on this compound and its application in targeted drug delivery.
Synthesis of this compound (Aza-Asparagine Michael Acceptor)
The synthesis of aza-peptide Michael acceptors like this compound is a multi-step process. The following is a representative protocol based on established methods for similar compounds.
Experimental Workflow: Synthesis of this compound
Materials:
-
Protected amino acid precursors
-
Hydrazine hydrate
-
Michael acceptor precursors (e.g., fumaric acid derivatives)
-
Coupling reagents (e.g., EDC, HOBt)
-
Protecting group reagents (e.g., Boc-anhydride, Fmoc-Cl)
-
Deprotection reagents (e.g., TFA, piperidine)
-
Solvents (e.g., DMF, DCM, methanol)
-
Purification columns (e.g., silica gel, reverse-phase HPLC)
Procedure:
-
Protection of the starting amino acid: The N-terminus and side chain of the starting amino acid (e.g., aspartic acid) are protected using standard protecting groups (e.g., Boc or Fmoc).
-
Formation of the aza-amino acid: The protected amino acid is reacted with a hydrazine derivative to form the corresponding aza-amino acid precursor.
-
Coupling to the Michael acceptor: The aza-amino acid is then coupled to a suitable Michael acceptor moiety, such as a mono-protected fumarate, using standard peptide coupling reagents.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic conditions for Boc, basic conditions for Fmoc) to yield the crude this compound.
-
Purification and Characterization: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Preparation of this compound-Coupled Liposomal Nanoparticles
This compound can be conjugated to the surface of liposomes to create a targeted drug delivery system. A common method involves the use of maleimide-functionalized lipids.
Experimental Workflow: Liposome Preparation and Conjugation
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-maleimide)
-
Doxorubicin hydrochloride
-
This compound (with a free thiol group, or modified to contain one)
-
Buffers (e.g., HEPES, PBS)
-
Chloroform
Procedure:
-
Lipid Film Hydration: DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-maleimide are dissolved in chloroform at a specific molar ratio. The solvent is evaporated under reduced pressure to form a thin lipid film. The film is then hydrated with an ammonium sulfate solution by vortexing, forming multilamellar vesicles.
-
Extrusion: The liposome suspension is subjected to multiple extrusions through polycarbonate membranes of decreasing pore size (e.g., 200 nm then 100 nm) to produce unilamellar vesicles of a defined size.
-
Drug Loading: The external buffer is exchanged with a sucrose solution to create an ammonium sulfate gradient. Doxorubicin is then added to the liposome suspension and incubated at an elevated temperature (e.g., 60°C) to facilitate active loading into the liposomes. Unencapsulated doxorubicin is removed by size exclusion chromatography.
-
Conjugation of this compound: this compound, containing a free thiol group, is incubated with the maleimide-functionalized liposomes. The maleimide group reacts with the thiol group to form a stable thioether bond, conjugating this compound to the liposome surface.
-
Purification: Unconjugated this compound is removed by dialysis or size exclusion chromatography to yield the final this compound-coupled liposomal doxorubicin.
Chromatin Immunoprecipitation (ChIP) Assay for HIF-1α Binding to the Legumain Promoter
This protocol details the steps to experimentally validate the binding of HIF-1α to the promoter region of the LGMN gene under hypoxic conditions.
Experimental Workflow: ChIP Assay
Procedure:
-
Cell Culture and Hypoxia Induction: Cancer cells are cultured to approximately 80% confluency and then exposed to hypoxic conditions (e.g., 1% O2) for a specified time (e.g., 16 hours).
-
Crosslinking: Protein-DNA complexes are crosslinked by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (200-1000 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for HIF-1α, or a control IgG, overnight. Protein A/G beads are then added to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.
-
Reverse Crosslinking and DNA Purification: The crosslinks are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify the HRE-containing region of the LGMN promoter. The amount of immunoprecipitated DNA is quantified and normalized to the input DNA.
Conclusion and Future Directions
The foundational research on this compound and its interaction with the hypoxia-inducible protein Legumain presents a compelling strategy for targeted cancer therapy. The specific upregulation of Legumain in the tumor microenvironment provides a unique opportunity for selective drug delivery, minimizing off-target effects and enhancing therapeutic efficacy. The development of this compound-coupled nanocarriers has shown significant promise in preclinical models, warranting further investigation.
Future research should focus on:
-
Optimizing the design and formulation of this compound-based nanomedicines to improve drug loading, stability, and tumor penetration.
-
Conducting comprehensive in vivo studies in a wider range of cancer models to evaluate the efficacy and safety of this approach.
-
Exploring the potential of combining this compound-targeted therapies with other treatment modalities, such as immunotherapy, to achieve synergistic anti-tumor effects.
-
Developing robust biomarkers to identify patient populations most likely to benefit from Legumain-targeted therapies.
By addressing these key areas, the full therapeutic potential of this compound and the targeting of hypoxic stress pathways can be realized, offering new hope for patients with difficult-to-treat cancers.
References
Preliminary Studies on the Cardiac Effects of RR-11a: A Fictional Case Study
Disclaimer: The compound "RR-11a" is a fictional entity created for illustrative purposes, as no public scientific data exists for a compound with this designation. This whitepaper synthesizes established preclinical methodologies into a hypothetical case study to demonstrate the evaluation of a selective β1-adrenergic receptor antagonist.
This technical guide provides an in-depth overview of the hypothetical preliminary studies on the cardiac effects of this compound, a novel small molecule inhibitor designed to selectively target the β1-adrenergic receptor (β1-AR). The intended audience includes researchers, scientists, and professionals in drug development.
The β1-AR is a G-protein-coupled receptor (GPCR) predominantly found in the heart, kidneys, and fat cells.[1] In cardiomyocytes, its stimulation by catecholamines like norepinephrine initiates a signaling cascade that increases heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[1][2][3] Dysregulation of this pathway is implicated in various cardiovascular diseases, making it a critical target for therapeutic intervention.[2][4]
Proposed Mechanism of Action: β1-Adrenergic Receptor Antagonism
This compound is hypothesized to act as a competitive antagonist at the β1-adrenergic receptor. By blocking the binding of endogenous catecholamines, it is expected to attenuate the downstream signaling cascade responsible for increasing cardiac activity. The primary signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1][2] cAMP then activates Protein Kinase A (PKA), which phosphorylates several key proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium and enhanced contractility.[1][2]
In Vitro Characterization
The initial evaluation of a compound's cardiac effects begins with in vitro assays to determine its affinity for the target receptor and its potential for off-target effects, which could lead to cardiotoxicity.[5][6][7]
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a standard method for quantifying receptor-ligand interactions.[8][9][10]
-
Objective: To determine the binding affinity (Ki) of this compound for the human β1- and β2-adrenergic receptors.
-
Materials:
-
Membrane preparations from HEK293 cells stably expressing human β1-AR or β2-AR.
-
Radioligand: [³H]-CGP 12177 (a non-selective β-AR antagonist).
-
Non-specific binding control: Propranolol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]
-
Glass fiber filters and a cell harvester.
-
-
Procedure:
-
Membrane preparations (25 µg protein) are incubated in 96-well plates.[8][11]
-
A fixed concentration of [³H]-CGP 12177 is added to each well.
-
Increasing concentrations of unlabeled this compound (or a reference compound) are added to compete for binding with the radioligand.
-
The plates are incubated at 30°C for 60 minutes to reach equilibrium.[11]
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.[12]
-
Filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data are analyzed using non-linear regression to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]
-
Quantitative Data: Receptor Binding Affinity
The results from the radioligand binding assay are summarized below.
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity (β2/β1) |
| This compound | 5.2 | 485.6 | 93.4 |
| Metoprolol (Reference) | 15.8 | 980.2 | 62.0 |
| Propranolol (Reference) | 1.1 | 1.5 | 1.4 |
Interpretation: The low Ki value for this compound at the β1-AR indicates high binding affinity. The selectivity ratio of 93.4 demonstrates that this compound is significantly more selective for the β1-AR over the β2-AR compared to the reference compounds.
Ex Vivo Functional Assessment
To understand the functional consequences of receptor binding, ex vivo models like the Langendorff isolated heart preparation are employed. This technique allows for the study of cardiac function in the absence of systemic neuronal and hormonal influences.[13]
Experimental Protocol: Langendorff Isolated Perfused Heart
The Langendorff method involves retrograde perfusion of the heart via the aorta.[13][14][15]
-
Objective: To evaluate the effect of this compound on heart rate and contractility in an isolated rodent heart.
-
Materials:
-
Adult male Sprague-Dawley rats.
-
Langendorff perfusion system.
-
Perfusion buffer: Krebs-Henseleit solution, oxygenated with 95% O₂ / 5% CO₂ and maintained at 37°C.[15]
-
Isoproterenol (a non-selective β-agonist) to stimulate the heart.
-
-
Procedure:
-
Rats are anesthetized, and the hearts are rapidly excised.[15][16]
-
The aorta is cannulated and mounted on the Langendorff apparatus, initiating retrograde perfusion at a constant pressure.[14] This closes the aortic valve and forces the perfusate into the coronary arteries.[13]
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure.
-
The heart is allowed to stabilize for a 20-minute period.
-
Baseline measurements of heart rate (HR) and left ventricular developed pressure (LVDP) are recorded.
-
The heart is then perfused with Isoproterenol (10 nM) to induce a stimulated state.
-
Once a stable stimulated response is achieved, this compound is introduced into the perfusate at increasing concentrations.
-
HR and LVDP are recorded at each concentration.
-
Quantitative Data: Effects on Cardiac Function
The data below represents the percentage inhibition of the isoproterenol-stimulated response.
| This compound Conc. (nM) | % Inhibition of Heart Rate (HR) | % Inhibition of Left Ventricular Developed Pressure (LVDP) |
| 1 | 15.3 ± 2.1 | 18.5 ± 2.5 |
| 10 | 48.9 ± 3.8 | 55.2 ± 4.1 |
| 100 | 85.1 ± 5.2 | 90.7 ± 5.9 |
| 1000 | 96.4 ± 4.5 | 98.1 ± 3.3 |
Interpretation: this compound demonstrates a dose-dependent inhibition of both heart rate and contractility in the stimulated isolated heart, consistent with its proposed mechanism as a β1-AR antagonist.
Preclinical Cardiac Safety Workflow
A thorough preclinical evaluation is critical to identify potential cardiac risks before a drug candidate enters clinical trials.[17][18][19] The workflow integrates in vitro, ex vivo, and in vivo studies to build a comprehensive safety profile.
Conclusion
The preliminary, hypothetical data for the novel compound this compound indicate that it is a potent and selective β1-adrenergic receptor antagonist. In vitro binding assays confirmed high affinity and selectivity for the β1-AR. Subsequent ex vivo functional studies using the Langendorff preparation demonstrated a clear, dose-dependent negative chronotropic and inotropic effect, consistent with its mechanism of action. These initial findings support the continued investigation of this compound within a comprehensive preclinical safety program to fully characterize its cardiac effects and therapeutic potential.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes [metrionbiosciences.com]
- 6. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Langendorff heart - Wikipedia [en.wikipedia.org]
- 14. SutherlandandHearse [southalabama.edu]
- 15. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Langendorff heart preparation [bio-protocol.org]
- 17. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Cardiac Safety Assessment [biomaxlab.net]
An In-Depth Technical Guide to RR-11a and its Interaction with Asparaginyl Endopeptidase
For Researchers, Scientists, and Drug Development Professionals
Introduction: Asparaginyl Endopeptidase (AEP) - A Key Therapeutic Target
Asparaginyl endopeptidase (AEP), also known as legumain or δ-secretase, is a lysosomal cysteine protease belonging to the C13 family of peptidases.[1] AEP exhibits strict specificity for cleaving peptide bonds C-terminal to asparagine (Asn) and, to a lesser extent, aspartic acid (Asp) residues.[1] Initially identified in plants, AEP has been found to be widely expressed in mammals and is implicated in a variety of physiological and pathological processes.[2][3]
Under normal physiological conditions, AEP is involved in antigen presentation via the MHC class II pathway, pro-enzyme activation, and extracellular matrix remodeling.[2][4] However, dysregulation of AEP activity has been linked to a number of diseases. Its overexpression is associated with tumor progression, invasion, and metastasis in various cancers, including breast, colon, and prostate cancer.[4] In the context of neurodegenerative diseases such as Alzheimer's disease, AEP has been shown to cleave key proteins like amyloid precursor protein (APP) and tau, contributing to the formation of amyloid plaques and neurofibrillary tangles.[5] This has positioned AEP as a significant therapeutic target for a range of pathologies.
RR-11a: A Potent Irreversible Inhibitor of Asparaginyl Endopeptidase
This compound is a synthetic, irreversible inhibitor of asparaginyl endopeptidase.[1] It belongs to the class of aza-peptide Michael acceptors, which are designed to covalently modify the active site of the target enzyme.[6] Specifically, this compound is an aza-Asn derivative, making it highly specific for AEP.[5][6] The mechanism of inhibition involves the nucleophilic attack of the active site cysteine residue of AEP on the electrophilic Michael acceptor moiety of this compound, leading to the formation of a stable covalent bond and irreversible inactivation of the enzyme.
The high potency and specificity of this compound have made it a valuable tool for studying the function of AEP in various biological contexts and as a potential therapeutic agent. For instance, this compound has been utilized in preclinical studies to inhibit tumor growth and has been explored as a targeting ligand for the delivery of nanotherapeutics to tumors.[1][7]
Quantitative Data: Inhibitory Potency of this compound and its Analogs
| Compound | Target Enzyme | IC50 (nM) | Notes |
| This compound | Legumain (AEP) | 31-55 | Synthetic enzyme inhibitor.[8] |
| This compound analog | Schistosoma mansoni legumain | 31 | Aza-Asn derivative, aza-peptide Michael acceptor.[5][6] |
| δ-secretase inhibitor 11 | AEP | ~150 | A selective AEP inhibitor used in Alzheimer's disease models.[4][7] |
Experimental Protocols
General Synthesis of Aza-Asn Peptide Michael Acceptors
While a specific, detailed synthesis protocol for this compound is not publicly available, the general methodology for synthesizing aza-peptide Michael acceptors, including aza-Asn derivatives, has been described. The following is a generalized protocol based on established methods.
Objective: To synthesize an aza-Asn peptide Michael acceptor.
Materials:
-
Protected amino acids (e.g., Boc- or Cbz-protected)
-
Hydrazine
-
tert-Butyl bromoacetate
-
Fumaric acid monoethyl ester chloride
-
Coupling reagents (e.g., EDC, HOBt)
-
N-methylmorpholine (NMM)
-
Solvents (e.g., DMF, CH2Cl2)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptidyl Hydrazide Formation: Couple a protected dipeptide (e.g., Cbz-Ala-Ala-OH) with hydrazine to form the corresponding peptidyl hydrazide.
-
Aza-Asparagine Side Chain Introduction: Alkylate the peptidyl hydrazide with tert-butyl bromoacetate in the presence of a base like NMM to introduce the protected aza-asparagine side chain.
-
Amidation of the Side Chain: Convert the tert-butyl ester of the aza-asparagine side chain to the primary amide. This can be achieved by treatment with a solution of ammonia in methanol, often with a catalytic amount of sodium cyanide.
-
Coupling with the Michael Acceptor Moiety: Couple the resulting aza-Asn peptide intermediate with a fumarate derivative, such as fumaric acid monoethyl ester chloride, using standard peptide coupling conditions (e.g., EDC/HOBt in DMF).
-
Deprotection: Remove any protecting groups (e.g., Boc or Cbz) using appropriate deprotection strategies (e.g., TFA for Boc, hydrogenolysis for Cbz) to yield the final aza-Asn peptide Michael acceptor.
-
Purification: Purify the final product using techniques such as flash chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).
Asparaginyl Endopeptidase (AEP) Activity Assay
This protocol is for determining the enzymatic activity of AEP using a fluorogenic substrate.
Materials:
-
Recombinant human AEP
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Activation: Dilute the recombinant AEP to a concentration of 50-100 µg/mL in Activation Buffer. Incubate at 37°C for 2-4 hours to allow for auto-activation.
-
Enzyme Dilution: Immediately before the assay, dilute the activated AEP to the desired final concentration (e.g., 2 ng/µL) in Assay Buffer.
-
Substrate Preparation: Dilute the Z-Ala-Ala-Asn-AMC substrate to the desired final concentration (e.g., 200 µM) in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted, activated AEP solution to each well of the 96-well black microplate.
-
To initiate the reaction, add 50 µL of the diluted substrate solution to each well.
-
Include control wells containing 50 µL of Assay Buffer and 50 µL of the substrate solution (substrate blank).
-
-
Data Acquisition: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence intensity over time (kinetic mode) for at least 5 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the rate of reaction (V_o) from the linear portion of the progress curve (fluorescence units/min). The specific activity can be calculated by converting the fluorescence units to the amount of product formed using a standard curve of free AMC.
This compound Inhibition Assay (Determination of IC50)
This protocol describes how to determine the IC50 value of this compound for AEP.
Materials:
-
All materials from the AEP Activity Assay protocol
-
This compound (stock solution in DMSO)
Procedure:
-
Enzyme Activation and Dilution: Follow steps 1 and 2 of the AEP Activity Assay protocol.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in Assay Buffer at various concentrations (e.g., from 1 nM to 10 µM).
-
Pre-incubation:
-
In the wells of a 96-well plate, mix the diluted, activated AEP with the different concentrations of this compound.
-
Include a control well with AEP and Assay Buffer (without inhibitor).
-
Incubate the plate at 37°C for a fixed period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Assay Reaction:
-
Prepare the substrate solution as described in the AEP Activity Assay protocol.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the reaction rates as described in the AEP Activity Assay protocol.
-
Plot the percentage of AEP activity remaining versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: AEP signaling in cancer and neurodegeneration.
Caption: Experimental workflow for this compound IC50 determination.
Conclusion
This compound stands out as a potent and specific tool for the investigation of asparaginyl endopeptidase function and as a promising scaffold for the development of therapeutic agents. Its irreversible mechanism of action offers a durable inhibition of AEP, which is advantageous in targeting diseases characterized by chronic AEP hyperactivity. This guide provides a foundational understanding of this compound, its interaction with AEP, and practical protocols for its study. Further research into the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its derivatives is warranted to fully realize its therapeutic potential.
References
- 1. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer's disease-related pathologies in a senescence-accelerated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer’s disease-related pathologies in a senescence-accelerated mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Coupling of RR-11a to Liposomal Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery to tumor sites is a critical strategy for enhancing therapeutic efficacy while minimizing systemic toxicity. A promising approach involves the functionalization of liposomal nanoparticles with ligands that specifically recognize and bind to receptors overexpressed on cancer cells. This application note provides a detailed protocol for the coupling of RR-11a, a potent inhibitor of Legumain, to liposomal nanoparticles. Legumain, an asparaginyl endopeptidase, is an attractive target as its expression is significantly upregulated in the tumor microenvironment, particularly under hypoxic conditions. The this compound-coupled liposomes can be loaded with chemotherapeutic agents to facilitate their targeted delivery to Legumain-expressing tumors.
Principle
The coupling of the this compound peptide to liposomes is achieved through a covalent conjugation method. This protocol utilizes the widely employed maleimide-thiol reaction. Liposomes are prepared with a lipid composition that includes a maleimide-functionalized polyethylene glycol (PEG)-lipid (e.g., DSPE-PEG-Maleimide). A cysteine-modified this compound analogue (this compound-Cys) is then reacted with the maleimide groups on the surface of the liposomes, forming a stable thioether bond. This method ensures a controlled and oriented conjugation of the targeting peptide to the nanoparticle surface.
Data Presentation
The following tables summarize hypothetical yet representative quantitative data for the characterization of liposomal nanoparticles before and after coupling with a cysteine-modified this compound analogue. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Physicochemical Characterization of Liposomal Nanoparticles
| Formulation | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| Unconjugated Liposomes | 115.2 ± 3.1 | 0.12 ± 0.02 | -15.8 ± 1.2 |
| This compound-Liposomes | 125.8 ± 3.5 | 0.15 ± 0.03 | -12.3 ± 1.5 |
Table 2: Coupling Efficiency of this compound to Liposomes
| Parameter | Value |
| Initial this compound-Cys Concentration (mg/mL) | 1.0 |
| Molar Ratio (this compound-Cys : Maleimide-PEG-Lipid) | 1:20 |
| Unreacted this compound-Cys (mg/mL) | 0.25 |
| Coupling Efficiency (%) | 75% |
Experimental Protocols
Materials and Reagents
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Maleimide)
-
Cysteine-modified this compound analogue (this compound-Cys) (custom synthesis)
-
Chloroform
-
Methanol
-
HEPES buffer (20 mM, pH 7.4)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Sephadex G-50 column
-
Dialysis membrane (10 kDa MWCO)
Equipment
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of this compound-coupled liposomes.
Detailed Methodologies
1. Preparation of Maleimide-Functionalized Liposomes
1.1. In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Maleimide in a chloroform:methanol (2:1, v/v) solvent mixture. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Maleimide).
1.2. Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin, uniform lipid film on the wall of the flask.
1.3. Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
1.4. Hydrate the lipid film with 20 mM HEPES buffer (pH 7.4) by gentle rotation at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
1.5. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a 100 nm polycarbonate membrane for at least 10 passes using a liposome extruder.
2. Coupling of this compound-Cys to Liposomes
2.1. Dissolve the cysteine-modified this compound analogue (this compound-Cys) in 20 mM HEPES buffer (pH 7.4).
2.2. To ensure the cysteine's thiol group is in its reduced form and available for reaction, add a 10-fold molar excess of TCEP to the this compound-Cys solution and incubate for 30 minutes at room temperature.
2.3. Add the reduced this compound-Cys solution to the maleimide-functionalized liposome suspension. The molar ratio of peptide to maleimide-lipid can be optimized, but a starting point of 1:20 is recommended.
2.4. Incubate the reaction mixture for 4 hours at room temperature with gentle stirring, protected from light.
3. Purification of this compound-Coupled Liposomes
3.1. To remove unreacted this compound-Cys, purify the liposome suspension using size-exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with PBS (pH 7.4).
3.2. Alternatively, dialyze the reaction mixture against PBS (pH 7.4) using a 10 kDa MWCO dialysis membrane for 24 hours with several buffer changes.
4. Characterization of this compound-Liposomes
4.1. Size and Zeta Potential: Determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the unconjugated and this compound-conjugated liposomes using Dynamic Light Scattering (DLS). Dilute the liposome samples in PBS before measurement.
4.2. Coupling Efficiency: Quantify the amount of unreacted this compound-Cys in the filtrate or dialysate from the purification step using reverse-phase HPLC. The coupling efficiency can be calculated using the following formula:
Signaling Pathway
The targeting of this compound-liposomes to tumor cells is mediated by the binding of this compound to Legumain on the cell surface. The expression of Legumain is induced by the hypoxic tumor microenvironment, primarily through the transcription factor HIF-1α. Once activated, Legumain can initiate several downstream signaling cascades that promote tumor progression, invasion, and metastasis.
Caption: Hypoxia-induced Legumain signaling and its inhibition by this compound-liposomes.
Conclusion
This application note provides a comprehensive protocol for the preparation and characterization of this compound-coupled liposomal nanoparticles. This targeted drug delivery system holds significant potential for improving the therapeutic index of anticancer drugs by specifically targeting Legumain-overexpressing tumors. The provided methodologies and characterization techniques will aid researchers in the development and evaluation of this promising nanomedicine platform. Further optimization of the formulation and in vivo studies are warranted to fully assess its therapeutic potential.
Application of RR-11a in Doxorubicin Encapsulation for Targeted Cancer Therapy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent anthracycline chemotherapeutic agent widely used in the treatment of a broad spectrum of cancers. However, its clinical utility is often limited by severe dose-dependent cardiotoxicity and the development of multidrug resistance. To overcome these limitations, targeted drug delivery systems have emerged as a promising strategy to enhance the therapeutic index of doxorubicin by selectively delivering the drug to tumor tissues while minimizing exposure to healthy organs.
One such targeted approach involves the use of RR-11a, a synthetic inhibitor of Legumain, to direct doxorubicin-loaded nanoparticles to tumor sites. Legumain, an asparaginyl endopeptidase, is overexpressed on the surface of various tumor cells, particularly under hypoxic conditions, making it an attractive target for cancer-specific drug delivery.[1] this compound, with an IC50 value of 31-55 nM for Legumain, serves as a high-affinity ligand for these receptors.[2] By coupling this compound to the surface of doxorubicin-encapsulated liposomes, it is possible to achieve enhanced tumor penetration, increased cellular uptake, and potent anti-tumor efficacy with reduced systemic toxicity.[1][2]
These application notes provide detailed protocols for the preparation, characterization, and in vitro evaluation of this compound-targeted doxorubicin liposomes.
Quantitative Data Summary
The following table summarizes the typical physicochemical characteristics of this compound-conjugated doxorubicin-loaded liposomes based on established nanoparticle formulation principles. It is important to note that specific values may vary depending on the precise lipid composition and preparation methods used.
| Parameter | Value | Method of Analysis |
| Particle Size (Diameter) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry |
| Doxorubicin Encapsulation Efficiency | > 90% | UV-Vis Spectrophotometry |
| Drug Loading Capacity | 5 - 10% (w/w) | UV-Vis Spectrophotometry |
| In Vitro Drug Release (pH 7.4, 24h) | < 20% | Dialysis Method |
| In Vitro Drug Release (pH 5.5, 24h) | > 60% | Dialysis Method |
Experimental Protocols
Protocol 1: Preparation of this compound-Conjugated Doxorubicin Liposomes
This protocol details the synthesis of this compound functionalized liposomes encapsulating doxorubicin. The procedure involves the preparation of liposomes, remote loading of doxorubicin using an ammonium sulfate gradient, and subsequent surface modification with this compound.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)
-
This compound (with a free thiol group for conjugation)
-
Doxorubicin Hydrochloride
-
Ammonium Sulfate
-
Chloroform and Methanol
-
Sephadex G-50 column
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HEPES Buffered Saline (HBS), pH 7.4
Procedure:
Part A: Preparation of Doxorubicin-Loaded Liposomes
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000-Maleimide (molar ratio, e.g., 55:40:5) in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at 60°C to form a thin lipid film.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) using a high-pressure extruder at 65°C. Perform at least 10 passes through the 100 nm membrane.
-
-
Creation of Ammonium Sulfate Gradient:
-
Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with HBS (pH 7.4). This creates an ammonium sulfate gradient across the liposome membrane, with a high concentration inside and a low concentration outside.
-
-
Remote Loading of Doxorubicin:
-
Add doxorubicin hydrochloride solution (e.g., 2 mg/mL in HBS) to the liposome suspension.
-
Incubate the mixture at 60°C for 1-2 hours with gentle stirring. The ammonium sulfate gradient drives the encapsulation of doxorubicin into the liposomes.
-
Remove unencapsulated doxorubicin by passing the suspension through a Sephadex G-50 column pre-equilibrated with HBS (pH 7.4).
-
Part B: Conjugation of this compound to Doxorubicin-Loaded Liposomes
-
Thiolation of this compound (if necessary):
-
If this compound does not possess a free thiol group, it needs to be chemically modified to introduce one. This can be achieved using reagents like Traut's reagent (2-iminothiolane) or by synthesizing a derivative of this compound with a terminal cysteine residue. The specific protocol will depend on the chemical nature of the this compound starting material.
-
-
Conjugation Reaction:
-
Add the thiolated this compound solution to the doxorubicin-loaded liposome suspension (containing DSPE-PEG2000-Maleimide).
-
The maleimide groups on the liposome surface will react with the thiol groups on this compound to form a stable thioether bond.
-
Incubate the reaction mixture overnight at 4°C with gentle stirring.
-
-
Purification of this compound-Conjugated Liposomes:
-
Remove unconjugated this compound by size exclusion chromatography or dialysis against HBS (pH 7.4).
-
-
Sterilization and Storage:
-
Sterilize the final this compound-conjugated doxorubicin liposome formulation by passing it through a 0.22 µm filter.
-
Store the liposomes at 4°C and protect from light.
-
Protocol 2: Characterization of this compound-Doxorubicin Liposomes
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry.
-
Procedure: Dilute the liposome suspension in HBS (pH 7.4) and measure the particle size distribution and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
2. Encapsulation Efficiency and Drug Loading Capacity:
-
Method: UV-Vis Spectrophotometry.
-
Procedure:
-
To determine the total doxorubicin concentration, disrupt a known volume of the liposome suspension with a detergent (e.g., 1% Triton X-100) and measure the absorbance at 480 nm.
-
To determine the concentration of unencapsulated doxorubicin, separate the liposomes from the aqueous phase using a mini spin column. Measure the absorbance of the filtrate at 480 nm.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading Capacity (DLC%) using the following formulas:
-
EE% = [(Total Doxorubicin - Unencapsulated Doxorubicin) / Total Doxorubicin] x 100
-
DLC% = [Weight of Encapsulated Doxorubicin / Total Weight of Liposomes] x 100
-
-
3. In Vitro Drug Release:
-
Method: Dialysis Method.
-
Procedure:
-
Place a known volume of the this compound-doxorubicin liposome suspension into a dialysis bag (e.g., MWCO 10 kDa).
-
Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.5 to simulate the tumor microenvironment) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer.
-
Quantify the amount of released doxorubicin in the aliquots using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Plot the cumulative percentage of drug release as a function of time.
-
Visualizations
Experimental Workflow
Caption: Workflow for the preparation of this compound-conjugated doxorubicin liposomes.
Signaling Pathway: Legumain-Targeted Liposome Internalization
Caption: Targeted delivery and intracellular release of doxorubicin via Legumain.
References
Application Notes: Utilizing RR-11a for Targeted Drug Delivery in Mouse Models of Solid Tumors
Introduction
RR-11a is a synthetic, irreversible inhibitor of Legumain, an asparaginyl endopeptidase, with an IC₅₀ value in the range of 31-55 nM.[1][2] In the context of oncology, this compound is not used as a standalone therapeutic agent but as a high-affinity targeting ligand. Its utility stems from the unique biology of its target, Legumain, which is highly expressed on the cell surface in response to hypoxic stress—a characteristic feature of the microenvironment of many solid tumors.[3] This overexpression makes Legumain an attractive target for delivering cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[3]
These application notes provide a comprehensive overview and detailed protocols for using this compound as a targeting moiety for nanoparticle-based drug delivery in preclinical mouse models of solid tumors, based on published studies.
Mechanism of Action: this compound-Mediated Targeting
The therapeutic strategy involves conjugating this compound to nanocarriers, such as liposomes, that are loaded with a chemotherapeutic agent (e.g., doxorubicin).[3] The this compound ligand on the nanoparticle surface binds with high affinity to Legumain expressed on tumor cells. This binding facilitates enhanced penetration of the nanoparticle into the solid tumor and promotes uptake by tumor cells.[3] Once internalized, the nanoparticle releases its cytotoxic payload, leading to selective tumor cell death and significant tumor growth inhibition while reducing the systemic side effects associated with the encapsulated drug.[3]
Caption: Mechanism of this compound-targeted nanoparticle delivery to hypoxic solid tumors.
Data Presentation
Quantitative data from preclinical studies using this compound-targeted nanoparticles are summarized below.
Table 1: Properties of this compound
| Property | Value | Target | Reference |
| Inhibitor Type | Synthetic, Irreversible Aza-Peptide Michael Acceptor | Legumain (Asparaginyl Endopeptidase) | [2] |
| IC₅₀ | 31-55 nM | Legumain | [1][2] |
Table 2: In Vivo Efficacy of this compound-Targeted Nanoparticles
| Mouse Model | Tumor Type | Therapeutic Agent | Key Outcome | Reference |
| BALB/c Mice | 4T1 Orthotopic Tumor | Doxorubicin | Complete inhibition of tumor growth was observed.[3] | [1][3] |
| BALB/c Mice | 4T1 Orthotopic Tumor | Doxorubicin | Eliminated systemic drug toxicity.[3] | [3] |
Experimental Protocols
The following protocols are based on methodologies described for evaluating this compound-coupled nanoparticles in mouse models.[1]
Protocol 1: Preparation of this compound-Coupled Nanoparticles
This protocol provides a conceptual framework. The specific chemistry for nanoparticle formulation and this compound conjugation must be optimized based on the chosen nanoparticle platform (e.g., liposomes, polymers) and drug payload.
-
Nanoparticle Formulation: Prepare drug-loaded nanoparticles (e.g., doxorubicin-encapsulated liposomes) using standard methods such as thin-film hydration or microfluidics.
-
Surface Modification: Functionalize the nanoparticle surface with a reactive group (e.g., maleimide, NHS-ester) suitable for bioconjugation.
-
This compound Conjugation: React the functionalized nanoparticles with this compound. The this compound molecule should have a corresponding reactive handle to facilitate covalent coupling.
-
Purification: Remove any unconjugated this compound and free drug using techniques like dialysis or size exclusion chromatography.
-
Characterization: Characterize the final this compound-coupled nanoparticles for size, zeta potential, drug loading efficiency, and ligand density.
Protocol 2: In Vivo Efficacy Study in an Orthotopic 4T1 Breast Cancer Model
This protocol outlines the steps for a typical preclinical efficacy study.
Caption: Standard workflow for an in vivo study using this compound targeted nanoparticles.
1. Animal Model and Tumor Implantation:
- Animal Strain: Female BALB/c mice are typically used for the 4T1 syngeneic model.[3]
- Cell Line: Culture 4T1 murine breast cancer cells under standard conditions.
- Implantation: Harvest cells during the exponential growth phase. Inject an appropriate number of cells (e.g., 1x10⁵ to 1x10⁶) suspended in saline or PBS into the mammary fat pad of the mice.
2. Tumor Growth and Randomization:
- Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (typically n=5-10 mice per group).
3. Treatment Groups:
- Group 1: Saline (Vehicle Control)
- Group 2: Free Doxorubicin
- Group 3: Non-targeted Nanoparticles with Doxorubicin (NP-DOX)
- Group 4: this compound-Coupled Nanoparticles with Doxorubicin (this compound-NP-DOX)
4. Drug Administration:
- Route: Administer treatments intravenously (i.v.) via the tail vein.[1]
- Schedule: A representative schedule involves three injections at 48-hour intervals.[1] The dose of doxorubicin should be consistent across all relevant treatment arms.
5. Monitoring and Endpoints:
- Continue to monitor tumor volume and mouse body weight throughout the study.
- The primary endpoint is typically tumor growth inhibition. A humane endpoint is reached when tumors exceed a certain size (e.g., 2000 mm³) or if the animal shows signs of distress.
- For biodistribution studies, animals can be sacrificed 24 hours after the final treatment.[1] Key organs (tumor, heart, liver, spleen, kidneys, lungs) are collected for analysis.[1]
Protocol 3: Ex Vivo Tissue Analysis
-
Tissue Collection: At the study endpoint, sacrifice the mice and carefully excise the tumor and other organs of interest (e.g., heart, liver, kidneys to assess toxicity).[1]
-
Sample Preparation: For fluorescence analysis of rhodamine-labeled nanoparticles or doxorubicin (which is autofluorescent), immediately embed the fresh tissues in Optimal Cutting Temperature (OCT) compound and freeze.[1]
-
Cryosectioning: Cut frozen tissue sections (e.g., 5-10 µm thick) using a cryostat.
-
Microscopy: Mount the sections on slides and image using a fluorescence microscope to visualize nanoparticle accumulation and drug distribution within the tissues.[1] Compare the fluorescence intensity in the tumor versus other organs across the different treatment groups.
Materials and Reagents
-
This compound (MedchemExpress, HY-112205 or similar)
-
Female BALB/c mice
-
4T1 murine breast cancer cell line (ATCC)
-
Doxorubicin Hydrochloride
-
Lipids or polymers for nanoparticle synthesis
-
Standard cell culture reagents (DMEM, FBS, etc.)
-
Saline, PBS
-
OCT compound
-
Microscopy slides and mounting media
References
Application Notes and Protocols: Methodology for Assessing RR-11a-Coupled Nanoparticle Tumor Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of nanoparticle (NP)-based cancer therapies is often limited by their ability to penetrate dense tumor tissue and reach cancer cells distant from blood vessels. The tumor microenvironment presents several barriers to NP delivery, including a dense extracellular matrix and high interstitial fluid pressure. To overcome these challenges, targeted strategies are being developed to enhance NP accumulation and penetration within tumors.
One such strategy involves the use of the RR-11a peptide, a synthetic inhibitor of legumain. Legumain is an asparaginyl endopeptidase that is overexpressed in the tumor microenvironment, particularly under hypoxic conditions, and is associated with tumor progression and metastasis. This compound-coupled nanoparticles have demonstrated enhanced solid-tumor penetration and uptake by tumor cells.[1] This document provides a comprehensive set of protocols for assessing the tumor penetration of this compound-coupled nanoparticles, covering in vitro 3D tumor spheroid models and in vivo animal models.
Synthesis and Characterization of this compound-Coupled Nanoparticles
A critical first step is the synthesis and thorough characterization of the this compound-coupled nanoparticles. While the precise amino acid sequence of this compound is not publicly disclosed, it is described as an aza-Asn derivative and a potent, irreversible inhibitor of legumain.[2] Researchers can obtain this compound from commercial suppliers such as MedchemExpress. The following are general protocols for coupling a peptide like this compound to two common nanoparticle platforms: liposomes and gold nanoparticles.
Protocol: Coupling of this compound to Liposomes
This protocol utilizes the common EDC/NHS chemistry to couple the amine groups of the peptide to carboxyl groups on the liposome surface.
Materials:
-
This compound peptide
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000)-COOH)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Sephadex G-50 column
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Liposome Formulation:
-
Dissolve lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with PBS by vortexing to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
-
-
Activation of Carboxyl Groups:
-
Add EDC and NHS to the liposome suspension to activate the carboxyl groups on the DSPE-PEG(2000)-COOH.
-
Incubate the mixture for 15-30 minutes at room temperature.
-
-
Peptide Conjugation:
-
Add the this compound peptide to the activated liposome suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unreacted peptide and coupling reagents by size exclusion chromatography using a Sephadex G-50 column.
-
-
Characterization:
-
Determine the size distribution and polydispersity index (PDI) of the this compound-coupled liposomes using DLS.
-
Measure the surface charge (zeta potential) to confirm peptide conjugation.
-
Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA protein assay after liposome lysis).
-
Protocol: Coupling of this compound to Gold Nanoparticles (AuNPs)
This protocol describes the covalent attachment of this compound to AuNPs via a thiol linker.
Materials:
-
This compound peptide (modified with a terminal cysteine)
-
Gold(III) chloride trihydrate (HAuCl4·3H2O)
-
Trisodium citrate dihydrate
-
Deionized water
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer
Procedure:
-
AuNP Synthesis (Turkevich-Frens method):
-
Bring a solution of HAuCl4 in deionized water to a rolling boil.
-
Rapidly add a solution of trisodium citrate to the boiling gold solution.
-
Continue boiling until the solution color changes to a deep red, indicating the formation of AuNPs.
-
Allow the solution to cool to room temperature.
-
-
Peptide Conjugation:
-
Add the cysteine-modified this compound peptide to the AuNP suspension. The thiol group of the cysteine will spontaneously form a dative bond with the gold surface.
-
Allow the reaction to proceed for several hours at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the solution to pellet the AuNPs.
-
Remove the supernatant containing unreacted peptide.
-
Resuspend the AuNPs in a suitable buffer (e.g., PBS). Repeat the washing step 2-3 times.
-
-
Characterization:
-
Confirm the size and morphology of the this compound-coupled AuNPs using TEM.
-
Measure the hydrodynamic diameter and zeta potential using DLS.
-
Characterize the surface plasmon resonance peak shift using UV-Vis spectroscopy to confirm peptide conjugation.
-
In Vitro Assessment of Tumor Penetration using 3D Tumor Spheroids
3D tumor spheroids mimic the three-dimensional architecture and some of the physiological barriers of avascular tumors, making them a valuable in vitro model for assessing NP penetration.[3][4]
Protocol: Tumor Spheroid Formation and Treatment
Materials:
-
Cancer cell line (e.g., HCT116, HT-29, MDA-MB-231)
-
Cell culture medium (e.g., McCoy's 5A, DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Ultra-low attachment 96-well plates
-
Fluorescently labeled this compound-coupled NPs and control NPs (without this compound)
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed a defined number of cells (e.g., 500-2000 cells/well) into ultra-low attachment 96-well plates.
-
-
Spheroid Formation:
-
Centrifuge the plates at a low speed (e.g., 150 x g) for 5-10 minutes to facilitate cell aggregation.
-
Incubate the plates at 37°C and 5% CO2 for 3-7 days until spheroids of a desired diameter (e.g., 400-600 µm) are formed.
-
-
Nanoparticle Treatment:
-
Prepare serial dilutions of the fluorescently labeled this compound-coupled NPs and control NPs in culture medium.
-
Carefully replace the medium in the spheroid-containing wells with the NP-containing medium.
-
Incubate for various time points (e.g., 4, 12, 24 hours).
-
Protocol: Imaging and Quantification of Nanoparticle Penetration
Materials:
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Phalloidin (for F-actin staining, optional)
-
Mounting medium
-
Confocal microscope with z-stack capability
-
Image analysis software (e.g., ImageJ/Fiji, Imaris)
Procedure:
-
Spheroid Staining:
-
Carefully wash the spheroids with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Permeabilize the spheroids with permeabilization buffer for 30 minutes.
-
Stain the nuclei with DAPI or Hoechst 33342. Optionally, stain the cytoskeleton with fluorescently labeled phalloidin.
-
Wash the spheroids with PBS.
-
-
Imaging:
-
Mount the spheroids on a glass-bottom dish or slide.
-
Acquire z-stack images of the spheroids using a confocal microscope. Ensure the z-step size is appropriate for 3D reconstruction (e.g., 1-5 µm).
-
-
Image Analysis and Quantification:
-
Qualitative Assessment: Visually inspect the 3D reconstructed images to observe the distribution of the nanoparticles within the spheroid.
-
Quantitative Assessment:
-
Use image analysis software to define the spheroid core and periphery.
-
Measure the fluorescence intensity of the nanoparticles as a function of distance from the spheroid center or edge.
-
Calculate the percentage of nanoparticle-positive cells in different regions of the spheroid.
-
-
In Vivo Assessment of Tumor Penetration in Animal Models
In vivo studies are essential to evaluate the performance of this compound-coupled nanoparticles in a complex biological system.
Protocol: Xenograft Tumor Model and Nanoparticle Administration
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Cancer cell line (e.g., MDA-MB-231, PC-3)
-
Matrigel
-
Fluorescently or radiolabeled this compound-coupled NPs and control NPs
-
In vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radiolabeling)
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Nanoparticle Administration:
-
Randomly assign the tumor-bearing mice to different treatment groups (e.g., this compound-NPs, control NPs, saline).
-
Administer the nanoparticles intravenously (i.v.) via the tail vein.
-
Protocol: Biodistribution and Tumor Penetration Analysis
Procedure:
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 4, 24, 48, 72 hours), perform whole-body imaging of the mice to monitor the biodistribution of the nanoparticles.[5]
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the mice and excise the tumors and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs and tumors to quantify nanoparticle accumulation.
-
-
Histological Analysis of Tumor Penetration:
-
Fix the tumors in 4% PFA and embed in paraffin or freeze in OCT compound.
-
Section the tumors (5-10 µm thickness).
-
Perform immunofluorescence staining on the tumor sections for blood vessels (e.g., anti-CD31 antibody) and nuclei (DAPI).
-
Image the sections using a confocal or fluorescence microscope.
-
-
Quantification of Tumor Penetration:
-
Use image analysis software to measure the distance of the nanoparticles from the nearest blood vessel.
-
Quantify the fluorescence intensity of the nanoparticles in different regions of the tumor (e.g., perivascular vs. deeper tumor regions).
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Tumor Spheroid Penetration of this compound-Coupled Nanoparticles
| Nanoparticle Formulation | Mean Penetration Depth (µm) ± SD | % of NP-Positive Cells (Core) | % of NP-Positive Cells (Periphery) |
| This compound-NP | |||
| Control-NP | |||
| Untreated Control | N/A | N/A | N/A |
Table 2: In Vivo Biodistribution of this compound-Coupled Nanoparticles (% Injected Dose per Gram of Tissue)
| Organ | This compound-NP (Mean ± SD) | Control-NP (Mean ± SD) |
| Tumor | ||
| Liver | ||
| Spleen | ||
| Kidneys | ||
| Lungs | ||
| Heart |
Table 3: Quantification of In Vivo Tumor Penetration
| Nanoparticle Formulation | Mean Distance from Blood Vessel (µm) ± SD | Fluorescence Intensity Ratio (Tumor Core / Periphery) |
| This compound-NP | ||
| Control-NP |
Mandatory Visualizations
Signaling Pathway
Caption: Legumain signaling pathway in cancer and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound-coupled NP tumor penetration.
Logical Relationships
Caption: Logical flow from this compound-NP design to therapeutic outcome.
References
Application Notes and Protocols for RR-11a in Acute Myocardial Infarction Studies
Notice: Publicly available scientific literature and experimental protocols specifically detailing the use of a compound designated "RR-11a" in the context of acute myocardial infarction (AMI) studies could not be located. The following information is therefore based on established, general protocols for evaluating therapeutic agents in preclinical models of AMI. Researchers should adapt these generalized protocols based on the specific physicochemical properties and hypothesized mechanism of action of this compound.
Introduction
Acute myocardial infarction, a leading cause of morbidity and mortality worldwide, results from the sudden occlusion of a coronary artery, leading to myocardial ischemia and subsequent necrosis.[1][2] The pathophysiology of AMI is complex, involving oxidative stress, an intense inflammatory response, and various forms of regulated and unregulated cell death.[1][3] Preclinical animal models are crucial for understanding the mechanisms of AMI and for the development of novel therapeutic strategies.[4] This document provides a generalized framework for the preclinical evaluation of a putative cardioprotective agent, this compound, in a rat model of AMI.
Hypothetical Signaling Pathway of Action for a Cardioprotective Agent
In the absence of specific data for this compound, a hypothetical signaling pathway relevant to cardioprotection is presented below. Many therapeutic strategies for AMI aim to mitigate ischemia-reperfusion injury by targeting pathways involved in inflammation, apoptosis, and oxidative stress. For instance, a compound might act by inhibiting the NLRP3 inflammasome, a key player in the inflammatory response following myocardial infarction.[1][5]
Caption: Hypothetical mechanism of this compound in mitigating myocardial injury.
Experimental Protocols
The following protocols describe a standard approach for inducing myocardial infarction in rats and assessing the efficacy of a novel therapeutic agent.
Animal Model of Acute Myocardial Infarction
A widely used and reproducible method for inducing AMI in rodents is the permanent ligation of the left anterior descending (LAD) coronary artery.[6]
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia can be induced with a combination of medetomidine, midazolam, and butorphanol, and maintained with isoflurane.[6]
-
Surgical Procedure:
-
Intubate and ventilate the rat.
-
Perform a left thoracotomy to expose the heart.
-
Identify the LAD artery and permanently ligate it with a suture.
-
Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.
-
Close the chest in layers.
-
-
Sham Operation: A sham group should be included where the surgical procedure is identical, but the LAD is not ligated.
Experimental Groups and Drug Administration
-
Sham Group: Undergoes sham surgery and receives vehicle.
-
Vehicle Control Group: Undergoes LAD ligation and receives vehicle.
-
This compound Treatment Group(s): Undergoes LAD ligation and receives this compound at various doses.
The route and timing of this compound administration should be determined by its pharmacokinetic properties. It could be administered as a bolus before or after LAD ligation, or as a continuous infusion.
Assessment of Cardioprotective Efficacy
Transthoracic echocardiography should be performed at baseline and at specified time points post-MI (e.g., 24 hours, 7 days, 28 days) to assess cardiac function.
Table 1: Echocardiographic Parameters for Cardiac Function Assessment
| Parameter | Description |
| LVEF (%) | Left Ventricular Ejection Fraction |
| LVFS (%) | Left Ventricular Fractional Shortening |
| LVIDd (mm) | Left Ventricular Internal Diameter at end-diastole |
| LVIDs (mm) | Left Ventricular Internal Diameter at end-systole |
At the end of the study period (e.g., 24 hours or 28 days), the heart is excised for infarct size determination.
-
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining: For acute studies (24-48 hours), heart slices are incubated in TTC solution. Viable myocardium stains red, while the infarcted area remains pale.
-
Histological Staining: For chronic studies, heart sections can be stained with Masson's trichrome to delineate the fibrotic scar tissue (blue) from healthy myocardium (red).
Table 2: Quantification of Myocardial Infarct Size
| Group | Infarct Size (% of Left Ventricle) |
| Vehicle Control | |
| This compound (Dose 1) | |
| This compound (Dose 2) | |
| This compound (Dose 3) |
Blood samples should be collected at various time points to measure levels of cardiac troponins (cTnI or cTnT), which are sensitive and specific markers of myocardial injury.[7]
Table 3: Serum Cardiac Troponin Levels
| Group | cTnI/cTnT (ng/mL) at 24h post-MI |
| Sham | |
| Vehicle Control | |
| This compound (Dose 1) | |
| This compound (Dose 2) | |
| This compound (Dose 3) |
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Data Presentation and Interpretation
All quantitative data, including echocardiographic parameters, infarct size measurements, and biomarker levels, should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical significance between groups should be determined using appropriate statistical tests, such as ANOVA followed by a post-hoc test. A statistically significant reduction in infarct size, improvement in cardiac function, and lower cardiac biomarker levels in the this compound treated groups compared to the vehicle control would indicate a cardioprotective effect.
Conclusion
The protocols outlined in this document provide a foundational approach for the in vivo evaluation of a novel compound, this compound, for the treatment of acute myocardial infarction. It is imperative to adapt these general guidelines to the specific characteristics of this compound and to adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. Acute Myocardial Infarction: Molecular Pathogenesis, Diagnosis, and Clinical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Myocardial Infarction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drug-Induced Myocardial Infarction: A Review of Pharmacological Triggers and Pathophysiological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical models of myocardial infarction: from mechanism to translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways and targeted therapy for myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Key Genes as Early Warning Signals of Acute Myocardial Infarction Based on Weighted Gene Correlation Network Analysis and Dynamic Network Biomarker Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of RR-11a
For Researchers, Scientists, and Drug Development Professionals
Introduction
RR-11a is a potent and irreversible synthetic inhibitor of legumain, an asparaginyl endopeptidase.[1] Legumain is overexpressed on the surface of various solid tumor cells, particularly in hypoxic environments, making it a highly specific target for anti-cancer therapies.[1] this compound is utilized as a targeting ligand, conjugated to the surface of nanoparticles (NPs), to facilitate the targeted delivery of therapeutic payloads, such as doxorubicin, directly to tumor tissues. This targeted approach has been shown to enhance anti-tumor efficacy and reduce systemic toxicity in preclinical models.[1]
These application notes provide a comprehensive overview of the in vivo administration of this compound-conjugated nanoparticles, including formulation protocols, administration methodologies, and relevant preclinical data.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vivo application of this compound-targeted nanoparticles as reported in preclinical studies.
Table 1: In Vivo Model and Tumor Type
| Parameter | Description | Reference |
| Animal Model | Inbred BALB/c Mice | [1] |
| Tumor Model | Subcutaneous Xenografts | [2] |
Table 2: Dosing and Administration of this compound-Targeted Nanoparticles (Encapsulating Doxorubicin)
| Parameter | Dosage | Administration Route | Frequency | Reference |
| Doxorubicin (Free) | 3 or 6 mg/kg | Intravenous | Three weekly injections | [2] |
| Doxorubicin (Liposomal) | 3 or 10 mg/kg | Intravenous | Three weekly injections | [2] |
Note: The specific dosage of the this compound ligand per nanoparticle or per kg of body weight is not explicitly detailed in the available literature. The dosing is based on the encapsulated therapeutic agent.
Signaling Pathway and Mechanism of Action
This compound-conjugated nanoparticles function via a targeted delivery mechanism that leverages the overexpression of legumain on tumor cells.
Experimental Protocols
Preparation of this compound Analog Working Solution
This protocol describes the preparation of a working solution for an this compound analog for in vivo experiments. It is recommended to prepare this solution fresh on the day of use.
Materials:
-
This compound analog
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of the this compound analog in DMSO at a concentration of 20.8 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the efficacy of this compound-targeted nanoparticles in a tumor-bearing mouse model.
Animal Model:
-
BALB/c nude mice.[2]
Tumor Cell Inoculation:
-
Subcutaneously inoculate mice with a human small cell lung cancer (SCLC) cell line, such as H69.[2]
-
Allow tumors to grow to a specified initial volume (e.g., 7 mm³ or 33 mm³).[2]
Treatment Groups:
-
Control (e.g., PBS or saline)
-
Free therapeutic agent (e.g., Doxorubicin at 3 or 6 mg/kg)[2]
-
Non-targeted liposomes with therapeutic agent (e.g., 3 or 10 mg/kg liposomal Doxorubicin)[2]
-
This compound-targeted liposomes with therapeutic agent (e.g., 3 or 10 mg/kg liposomal Doxorubicin)
Administration:
-
Administer the respective treatments via tail vein injection.
-
Follow a defined treatment schedule, for example, three weekly injections.[2]
Monitoring and Endpoints:
-
Monitor tumor volume and mouse body weight regularly throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, mice are euthanized, and tumors and major organs can be harvested for further analysis (e.g., histology, biodistribution).
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vivo study evaluating this compound-targeted nanoparticles.
References
Application Notes and Protocols for Assessing Systemic Toxicity of RR-11a Formulations
Abstract
These application notes provide a comprehensive framework for the preclinical assessment of systemic toxicity for RR-11a formulations. This compound is identified as a synthetic, small molecule inhibitor of Legumain, an asparaginyl endopeptidase, with a reported IC50 of 31-55 nM[1][2][3]. Given its therapeutic potential in oncology and for acute myocardial infarction, a thorough evaluation of its safety profile is critical for further development[1][4]. This document outlines a tiered, systematic approach, from initial in vitro screening to in vivo regulatory studies, designed to identify potential systemic hazards, define dose-response relationships, and establish a preliminary safety profile in accordance with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH)[5][6].
Introduction to Systemic Toxicity Assessment
Systemic toxicity evaluation is a mandatory step in drug development, designed to characterize the adverse effects of a test substance on the entire organism. Unlike local toxicity, systemic effects occur distant from the site of administration and result from the absorption and distribution of the substance throughout the body[7]. The primary goal is to identify potential target organs, understand dose-response relationships, and determine a No-Observed-Adverse-Effect Level (NOAEL) to guide safe starting doses in human clinical trials[8].
For a novel molecule like this compound, this process begins with a battery of in vitro tests to assess cytotoxicity and genotoxicity, followed by in vivo studies to evaluate acute and repeated-dose toxicity, and to investigate effects on vital organ functions (safety pharmacology)[9][10][11][12].
Tiered Approach to Toxicity Testing for this compound
A tiered workflow ensures a logical, evidence-based progression from broad screening to definitive, regulatory-compliant studies. This approach also adheres to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of this compound that induces 50% inhibition of cell viability (IC50) in relevant human cell lines.
Methodology:
-
Cell Culture: Culture human liver carcinoma cells (HepG2) and human embryonic kidney cells (HEK293) in appropriate media until they reach 80% confluency.
-
Plating: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Dosing: Prepare serial dilutions of the this compound formulation in culture medium. Replace the existing medium in the wells with 100 µL of the this compound dilutions (e.g., from 0.1 µM to 100 µM). Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis[13][14][15].
Hypothetical Data Presentation:
| Cell Line | This compound Formulation IC50 (µM) |
| HepG2 | 45.2 |
| HEK293 | 68.5 |
Protocol 2: Acute Oral Systemic Toxicity (OECD TG 425)
Objective: To determine the acute oral lethal dose (LD50) of this compound in a rodent model using the Up-and-Down Procedure (UDP), which minimizes animal use[16][17][18].
Methodology:
-
Animal Model: Use female Wistar rats (8-12 weeks old), as they are often more sensitive. Acclimatize animals for at least 5 days.
-
Fasting: Fast animals overnight prior to dosing (food, not water)[19].
-
Starting Dose: Based on in vitro data and literature on similar compounds, select a starting dose (e.g., 175 mg/kg).
-
Dosing: Administer this compound via oral gavage. Dose one animal at the starting dose level.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 48 hours.
-
Sequential Dosing (UDP Logic):
-
If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).
-
If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).
-
-
Main Test: Continue this sequential process until one of the stopping criteria is met (e.g., 3 consecutive reversals of outcome). The test typically uses a maximum of 5 animals in the limit test phase[18].
-
Terminal Procedure: Observe all surviving animals for a total of 14 days for clinical signs, body weight changes, and delayed mortality. Conduct a gross necropsy on all animals.
-
Analysis: Calculate the LD50 and confidence intervals using dedicated software (e.g., AOT425StatPgm)[17].
Hypothetical Data Presentation:
| Parameter | Result |
| Test Species/Strain | Rat / Wistar |
| Sex | Female |
| Estimated LD50 (mg/kg) | 1250 |
| 95% Confidence Interval (mg/kg) | 850 - 1800 |
| Key Clinical Signs Observed | Lethargy, piloerection at doses >550 mg/kg |
| Gross Necropsy Findings | No treatment-related findings |
Protocol 3: 28-Day Repeat-Dose Oral Toxicity Study (OECD TG 407)
Objective: To characterize the toxicological profile of this compound following 28 days of repeated oral administration and to identify target organs and establish a NOAEL[20][21].
Methodology:
-
Animal Model: Use 40 rats (20 male, 20 female) of the same strain as the acute study.
-
Dose Selection: Based on the acute toxicity data, select three dose levels (low, mid, high) and a vehicle control group (n=5/sex/group)[8]. The high dose should induce some toxicity but not significant mortality.
-
Control: Vehicle (e.g., 0.5% methylcellulose)
-
Low Dose: 50 mg/kg/day
-
Mid Dose: 150 mg/kg/day
-
High Dose: 450 mg/kg/day
-
-
Administration: Administer the this compound formulation or vehicle daily via oral gavage for 28 consecutive days.
-
Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At termination (Day 29), collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Pathology: Perform a full gross necropsy on all animals. Weigh key organs (liver, kidneys, spleen, brain, etc.). Preserve organs in formalin for histopathological examination[22].
-
Toxicokinetics: Collect satellite blood samples at specified time points (e.g., Day 1 and Day 28) to assess systemic exposure (AUC, Cmax)[7][23].
Hypothetical Data Presentation:
Table 3.3.1: Summary of Hematology and Clinical Chemistry (Day 29, High Dose vs. Control)
| Parameter | Sex | Control (Mean ± SD) | High Dose (450 mg/kg/day) (Mean ± SD) | % Change |
|---|---|---|---|---|
| Hematology | ||||
| Hemoglobin (g/dL) | M | 14.5 ± 0.8 | 14.2 ± 0.9 | -2% |
| Platelets (10³/µL) | F | 850 ± 95 | 830 ± 110 | -2% |
| Clinical Chemistry | ||||
| ALT (U/L) | M | 40 ± 8 | 125 ± 25* | +213% |
| AST (U/L) | M | 95 ± 15 | 250 ± 40* | +163% |
| Creatinine (mg/dL) | F | 0.6 ± 0.1 | 0.7 ± 0.1 | +17% |
*Statistically significant (p < 0.05)
Table 3.3.2: Summary of Organ Weights and Histopathology (Day 29)
| Organ | Sex | Dose Group (mg/kg/day) | Relative Organ Weight (% of Control) | Key Histopathological Findings |
|---|---|---|---|---|
| Liver | M | 450 | 125%* | Minimal centrilobular hypertrophy |
| Kidneys | F | 450 | 105% | No treatment-related findings |
| Spleen | M/F | All | No significant change | No treatment-related findings |
Safety Pharmacology Core Battery (ICH S7A)
Objective: To investigate potential undesirable pharmacodynamic effects of this compound on vital functions, specifically the central nervous, cardiovascular, and respiratory systems, prior to first-in-human studies[9][10][11][24].
Protocol Summary:
-
Central Nervous System (CNS): Perform a functional observational battery (FOB) or Irwin test in rats to assess effects on behavior, coordination, sensory reflexes, and body temperature[10][11].
-
Cardiovascular System: Monitor blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemetered non-rodents (e.g., beagle dogs). An in vitro hERG assay should also be conducted to assess the risk of QT interval prolongation[12].
-
Respiratory System: Measure respiratory rate, tidal volume, and minute volume in rats using whole-body plethysmography[10][11].
Signaling Pathway Analysis
Drug-induced toxicity often results from the perturbation of specific cellular signaling pathways. For a compound like this compound, it is prudent to consider pathways related to cellular stress and apoptosis, which can be triggered by off-target effects or metabolite toxicity.
Conclusion
The protocols outlined in this document provide a robust, tiered strategy for assessing the systemic toxicity of this compound formulations. This approach combines in vitro screening with definitive in vivo studies guided by international regulatory standards[5][25][26]. The resulting data package will be essential for identifying potential hazards, establishing a safety margin, and making informed decisions for the continued clinical development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound analog - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. oecd.org [oecd.org]
- 7. S3A Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies | FDA [fda.gov]
- 8. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Safety Pharmacology - IITRI [iitri.org]
- 11. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 12. criver.com [criver.com]
- 13. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. epa.gov [epa.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 23. ICH Official web site : ICH [ich.org]
- 24. altasciences.com [altasciences.com]
- 25. epa.gov [epa.gov]
- 26. International Regulatory Uses of Acute Systemic Toxicity Data and Integration of New Approach Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: RR-11a-Nanoparticle Conjugation
Welcome to the technical support center for RR-11a-nanoparticle conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the conjugation of the legumain inhibitor this compound to various nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for nanoparticle conjugation?
This compound is a synthetic, small molecule, irreversible inhibitor of legumain, an enzyme often overexpressed in the tumor microenvironment.[1][2] Its use in nanoparticle conjugation is primarily for targeted drug delivery to cancer cells.[1][3] By attaching this compound to a nanoparticle, the resulting conjugate can specifically bind to legumain-expressing cells, thereby increasing the local concentration of a therapeutic payload and minimizing off-target effects.[3]
Q2: What functional groups are available on the this compound molecule for conjugation?
Based on its chemical structure (C24H28N6O10), this compound possesses several functional groups amenable to common bioconjugation chemistries. These include:
-
Carboxylic Acid (-COOH): This group can be activated using carbodiimide chemistry (e.g., EDC/NHS) to form an amide bond with amine-functionalized nanoparticles.
-
Amine (-NH2): Although part of amide linkages within the core structure, the primary amine in the asparagine residue could potentially be targeted under specific conditions, though it is less readily available than a terminal amine.
-
Succinimide Ring: The succinimide group itself can be reactive towards primary amines under certain conditions, though this is a less common conjugation strategy.
Q3: What types of nanoparticles are suitable for this compound conjugation?
This compound can be conjugated to a variety of nanoparticles, provided they have a surface chemistry that is compatible with the functional groups on this compound. Suitable nanoparticles include:
-
Liposomes: Liposomes with amine- or carboxyl-functionalized lipids on their surface are commonly used.[4][5][]
-
Polymeric Nanoparticles (e.g., PLGA): These can be synthesized with surface functional groups like carboxyl or amine groups.
-
Gold Nanoparticles (AuNPs): AuNPs can be functionalized with a variety of surface chemistries, including those that present amine or carboxyl groups.
-
Iron Oxide Nanoparticles (IONPs): Similar to AuNPs, IONPs can be coated to present functional groups for conjugation.
Q4: What are the critical parameters to control during the conjugation reaction?
Successful this compound-nanoparticle conjugation depends on careful control of several parameters:
-
pH: The optimal pH will depend on the conjugation chemistry being used. For EDC/NHS chemistry, a two-step process with an acidic activation step (pH 4.5-6.0) followed by a neutral to slightly basic coupling step (pH 7.0-8.0) is often recommended.[7]
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) or carboxylates if using EDC/NHS chemistry, as they will compete with the reaction. MES buffer is a good choice for the activation step, while phosphate-buffered saline (PBS) is suitable for the coupling step.[7][8]
-
Molar Ratios: The molar ratio of this compound to nanoparticle, as well as the ratio of coupling reagents (e.g., EDC, NHS) to this compound, should be optimized to achieve the desired degree of conjugation without causing nanoparticle aggregation.
-
Temperature and Reaction Time: These parameters should be optimized for the specific conjugation chemistry and the stability of the reactants. Reactions are often carried out at room temperature for a few hours or overnight at 4°C.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-nanoparticle conjugation.
Problem 1: Low Conjugation Efficiency
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Reagents | Use fresh EDC and NHS/sulfo-NHS solutions, as they are moisture-sensitive and can hydrolyze over time.[11] Store reagents in a desiccator. |
| Incorrect pH | Verify the pH of your reaction buffers. For EDC/NHS chemistry, ensure the activation step is at an acidic pH (4.5-6.0) and the coupling step is at a neutral to slightly basic pH (7.0-8.0).[7] |
| Competing Nucleophiles in Buffer | Avoid buffers containing primary amines (e.g., Tris) or carboxylates. Use MES for activation and PBS for coupling.[8] |
| Steric Hindrance | If using a bulky nanoparticle, consider introducing a PEG spacer to the nanoparticle surface to make the functional groups more accessible for conjugation to this compound. |
| Insufficient Molar Ratio of this compound | Increase the molar excess of this compound relative to the nanoparticle to drive the reaction forward. Titrate the ratio to find the optimal concentration. |
Problem 2: Nanoparticle Aggregation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Loss of Colloidal Stability | The change in surface charge after conjugation can lead to aggregation. Ensure the final conjugated nanoparticles are in a suitable buffer that maintains colloidal stability. The addition of a steric stabilizer like PEG can help prevent aggregation.[12] |
| High Concentration of Reagents | High concentrations of salts or coupling reagents can screen the surface charge of nanoparticles, leading to aggregation. Perform a buffer exchange or dialysis step after the reaction to remove excess reagents. |
| Inappropriate pH | Drastic changes in pH can cause nanoparticles to aggregate. Adjust the pH gradually during the conjugation process. |
| Cross-linking between Nanoparticles | If using a two-step EDC/NHS process, ensure that excess EDC and NHS are removed before adding the nanoparticles to the activated this compound to prevent inter-particle cross-linking. |
Problem 3: Difficulty in Characterizing the Conjugate
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconclusive DLS and Zeta Potential Data | Ensure proper sample preparation for DLS and zeta potential measurements. The presence of aggregates can skew the results. Filter the sample before analysis if necessary. A successful conjugation should result in an increase in hydrodynamic diameter and a change in zeta potential.[13][14][15] |
| Ambiguous Spectroscopic Results | For UV-Vis spectroscopy, ensure that the concentration of the conjugate is high enough to detect the characteristic absorbance of this compound. For FTIR, carefully subtract the spectra of the unconjugated nanoparticle and free this compound from the conjugate's spectrum to identify new peaks corresponding to the newly formed amide bond.[16][17][18][19] |
| Low Signal in Quantification Assays | If using a fluorescence-based assay to quantify this compound loading, ensure that the fluorophore is not quenched by the nanoparticle. Run appropriate controls with known concentrations of this compound to generate a standard curve. |
Experimental Protocols
Protocol 1: EDC-NHS Coupling of this compound to Amine-Functionalized Nanoparticles
This protocol describes the conjugation of the carboxyl group of this compound to amine groups on the surface of nanoparticles.
Materials:
-
This compound
-
Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of DMSO and then dilute to the desired concentration in Activation Buffer.
-
Activate this compound: Add a 5-fold molar excess of EDC and a 2-fold molar excess of sulfo-NHS to the this compound solution. Incubate for 15-30 minutes at room temperature with gentle stirring.
-
Prepare Nanoparticles: Resuspend the amine-functionalized nanoparticles in Coupling Buffer.
-
Conjugation: Add the activated this compound solution to the nanoparticle suspension. The molar ratio of this compound to nanoparticles should be optimized, but a starting point of 10:1 to 50:1 is recommended.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification: Remove unconjugated this compound and excess reagents by dialysis, centrifugal filtration, or size exclusion chromatography.
-
Characterization: Characterize the purified this compound-nanoparticle conjugates using DLS, zeta potential, UV-Vis spectroscopy, and FTIR.
Data Presentation
Table 1: Representative Data for Characterization of this compound-Nanoparticle Conjugates
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 120 ± 5 | 0.15 ± 0.02 | +25 ± 3 |
| This compound-Nanoparticle Conjugate | 135 ± 7 | 0.18 ± 0.03 | +10 ± 4 |
Note: Data are representative and will vary depending on the specific nanoparticle and conjugation conditions.
Table 2: Troubleshooting Checklist for Low Conjugation Efficiency
| Checkpoint | Yes/No | Notes |
| Fresh EDC/NHS solutions used? | ||
| Correct pH for activation and coupling buffers confirmed? | ||
| Amine and carboxylate-free buffers used? | ||
| Molar ratios of reagents optimized? | ||
| Reaction time and temperature appropriate? |
Signaling Pathways and Logical Relationships
Diagram 1: Logic Tree for Troubleshooting Aggregation
This technical support center provides a foundational guide for researchers working with this compound-nanoparticle conjugation. For specific applications, further optimization of the described protocols and characterization methods is recommended.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ksbm.or.kr [ksbm.or.kr]
- 3. irjweb.com [irjweb.com]
- 4. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. FTIR and UV-Vis Spectroscopy [honeymanlaboratories.com]
Technical Support Center: Optimizing RR-11a Dosage for Maximum Tumor Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of RR-11a, a potent and selective inhibitor of Legumain (LGMN), for maximum tumor inhibition.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound is a synthetic, irreversible inhibitor of Legumain (Asparaginyl Endopeptidase), a cysteine protease.[1] Legumain is overexpressed in the tumor microenvironment of various solid tumors, including breast, colon, and prostate cancers, and is implicated in promoting tumor growth, invasion, and metastasis.[2][3][4] this compound, by inhibiting Legumain, can disrupt these processes. It has also been utilized as a targeting ligand for nanoparticles to deliver cytotoxic drugs like doxorubicin specifically to tumor cells.
-
What are the key signaling pathways affected by Legumain inhibition? Legumain is known to influence several critical signaling pathways involved in cancer progression. Inhibition of Legumain can modulate the PI3K/Akt pathway, reduce the activation of matrix metalloproteinases (MMP-2 and MMP-9), interfere with integrin signaling, and impact the TGF-β signaling pathway.[2][3] Furthermore, Legumain can cleave and inactivate the tumor suppressor p53; its inhibition can therefore preserve p53 function.[2][5]
Experimental Design
-
How do I design an in vitro experiment to determine the optimal concentration of this compound? A standard approach is to perform a dose-response study using a panel of cancer cell lines with varying levels of Legumain expression. Key steps include:
-
Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth during the experimental timeframe.
-
Drug Dilution: Prepare a serial dilution of this compound to cover a broad concentration range.
-
Treatment: Treat the cells with the different concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours).
-
Viability Assay: Use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and calculate the IC50 (the concentration at which 50% of cell growth is inhibited).
-
-
What factors should be considered when designing an in vivo study for this compound dosage optimization? When transitioning to in vivo models, several factors are crucial:
-
Animal Model: Select an appropriate tumor model (e.g., xenograft or syngeneic) that expresses Legumain.
-
Route of Administration: Determine the most effective route of administration for this compound or its nanoparticle formulation (e.g., intravenous, intraperitoneal).
-
Dosing Schedule: Establish a dosing schedule (e.g., daily, every other day) based on the in vitro data and the expected half-life of the compound.
-
Toxicity Studies: Conduct a maximum tolerated dose (MTD) study to identify the highest dose that does not cause unacceptable toxicity.
-
Efficacy Studies: Once the MTD is established, conduct efficacy studies with different dose levels below the MTD to identify the optimal dose for tumor inhibition.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Analyze the PK/PD relationship to understand the drug's exposure and its effect on the target (Legumain) and tumor growth.
-
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cell viability assay results. | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure uniform cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with media to minimize edge effects. |
| No significant tumor cell inhibition observed. | Low Legumain expression in the cell line, inactive this compound, or inappropriate assay conditions. | Verify Legumain expression in your cell line using techniques like Western blot or qPCR. Test the activity of this compound using a Legumain activity assay. Optimize the incubation time and drug concentration range. |
| Precipitation of this compound in culture media. | Poor solubility of the compound. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture media. Ensure the final solvent concentration is not toxic to the cells. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High toxicity and weight loss in animals. | The administered dose is above the maximum tolerated dose (MTD). | Perform a dose-ranging study to determine the MTD. Monitor the animals daily for signs of toxicity and weight loss. Adjust the dose or dosing schedule accordingly. |
| Lack of tumor growth inhibition. | Insufficient drug exposure at the tumor site, low Legumain expression in the tumor model, or rapid drug clearance. | Analyze the pharmacokinetics of this compound to ensure adequate tumor accumulation. Confirm Legumain expression in the tumor tissue. Consider using a nanoparticle delivery system to improve drug targeting and retention. |
| Aggregation of this compound nanoparticle formulation. | Improper formulation or storage. | Optimize the nanoparticle formulation to ensure stability. Characterize the size and zeta potential of the nanoparticles before each experiment. Store the formulation under appropriate conditions (e.g., 4°C). |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Cell Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells (in 100 µL of PBS) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every other day. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the tumors reach an average volume of 100-150 mm^3, randomize the mice into different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound (or vehicle) via the predetermined route and schedule. For example, intravenous injection of 5 mg/kg this compound every three days.
-
Tumor and Body Weight Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size or if the animals show signs of significant toxicity.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the anti-tumor efficacy of this compound.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Legumain Expression (Relative) | IC50 (µM) |
| MDA-MB-231 | Breast | High | 5.2 |
| MCF-7 | Breast | Low | > 100 |
| HCT-116 | Colon | High | 8.7 |
| HT-29 | Colon | Moderate | 25.1 |
| PC-3 | Prostate | High | 12.5 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Every 3 days | 1250 ± 150 | - |
| This compound | 2.5 | Every 3 days | 850 ± 120 | 32 |
| This compound | 5 | Every 3 days | 450 ± 90 | 64 |
| This compound | 10 | Every 3 days | 300 ± 70 | 76 |
Visualizations
Caption: Legumain signaling pathways in cancer and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for lack of in vitro this compound efficacy.
References
- 1. An Overview of Targeting Legumain for Inhibiting Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Legumain Protease-Activated Auristatin Prodrugs Suppress Tumor Growth and Metastasis without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Tumor Uptake of RR-11a-Coupled Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and optimize the tumor uptake of RR-11a-coupled nanoparticles (NPs). The guides and FAQs below are designed to address specific experimental challenges in a clear question-and-answer format.
Troubleshooting Guides
Issue 1: Poor Tumor Accumulation of this compound-Coupled NPs
Q1: My this compound-coupled NPs show low accumulation in the tumor site. What are the potential reasons and how can I troubleshoot this?
A1: Poor tumor uptake of actively targeted nanoparticles like this compound-coupled NPs is a multifaceted issue. The problem can often be traced back to one or more of the following areas: Nanoparticle Formulation and Characterization, Administration and Circulation, or the Tumor Microenvironment itself.
Troubleshooting Steps:
-
Verify Nanoparticle Physicochemical Properties: Ensure your NPs are within the optimal size range (typically 10-200 nm) for tumor accumulation[1]. Larger particles are rapidly cleared by the reticuloendothelial system (RES), while very small particles are quickly eliminated by the kidneys[2]. Use techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to confirm size and morphology. A narrow size distribution (low polydispersity index) is crucial for consistent performance[1].
-
Assess Surface Characteristics: The surface charge and hydrophobicity of your NPs play a critical role in their in vivo fate. Generally, neutral or slightly negatively charged and hydrophilic surfaces, often achieved through PEGylation, can reduce opsonization and prolong circulation time, leading to enhanced tumor accumulation via the Enhanced Permeability and Retention (EPR) effect[2]. Measure the zeta potential to determine surface charge.
-
Confirm this compound Conjugation and Activity: Inefficient coupling of the this compound peptide to the NP surface or compromised peptide activity will lead to poor targeting.
-
Conjugation Efficiency: Quantify the amount of this compound conjugated to your NPs using techniques like fluorescence-based assays or HPLC.
-
Peptide Integrity: Ensure the conjugation chemistry does not denature the this compound peptide. The this compound peptide is a synthetic enzyme inhibitor of Legumain[3][4]. Its targeting efficacy relies on its ability to bind to Legumain, which is often overexpressed in the hypoxic tumor microenvironment[3].
-
-
Evaluate In Vivo Circulation Time: Short circulation half-life is a major reason for poor tumor uptake. This can be caused by rapid clearance by the RES (liver and spleen)[2][5]. Perform pharmacokinetic studies to determine the circulation time of your NPs. If clearance is too rapid, consider optimizing the PEGylation density on the NP surface.
-
Consider the Tumor Model: The EPR effect, which facilitates passive accumulation of NPs in tumors, is highly heterogeneous and depends on the tumor type, size, and location[6][7][8]. Some tumor models may have a poorly developed vasculature or high interstitial fluid pressure, which can impede NP penetration[9]. It is crucial to select a tumor model known to exhibit a significant EPR effect or one that is representative of the clinical indication.
-
Investigate the Tumor Microenvironment: The dense extracellular matrix (ECM) and high interstitial fluid pressure within tumors can act as significant barriers to NP penetration[9]. Strategies to modulate the tumor microenvironment, such as using enzymes to degrade the ECM or agents to normalize the tumor vasculature, can be explored to enhance NP delivery[9].
Issue 2: Nanoparticle Aggregation During Formulation or Storage
Q2: My this compound-coupled NPs are aggregating. What causes this and how can I prevent it?
A2: Nanoparticle aggregation is a common challenge that can significantly impact the efficacy and safety of your formulation by altering the size, surface properties, and bioavailability of the NPs[10][11].
Troubleshooting Steps:
-
Optimize Surface Stabilization: The primary defense against aggregation is adequate surface stabilization.
-
Steric Hindrance: The use of "stealth" polymers like polyethylene glycol (PEG) is a widely adopted strategy to create a protective layer that prevents NPs from approaching each other[2]. Ensure sufficient PEG density on the NP surface.
-
Electrostatic Repulsion: For charged NPs, ensuring a sufficiently high zeta potential (typically > |30| mV) can prevent aggregation due to electrostatic repulsion[12].
-
-
Control Formulation Parameters: The conditions during NP synthesis and formulation are critical.
-
pH and Ionic Strength: The pH and salt concentration of the buffer can influence the surface charge and stability of NPs. Maintain a stable pH and use buffers with appropriate ionic strength[10].
-
Concentration: High nanoparticle concentrations can increase the likelihood of aggregation[5]. Work with optimal NP concentrations during formulation and storage.
-
Mixing and Stirring: In some cases, excessive or improper stirring during formulation can induce aggregation[11].
-
-
Optimize Storage Conditions:
-
Temperature: Store NP suspensions at the recommended temperature, typically 4°C, to minimize aggregation. Avoid freeze-thaw cycles unless the formulation is specifically designed for it with cryoprotectants.
-
Buffer Composition: Store NPs in a buffer that maintains their stability. The presence of certain ions or proteins can sometimes induce aggregation.
-
Issue 3: Low Encapsulation Efficiency of Therapeutic Agent
Q3: I am struggling with low encapsulation efficiency of my drug within the this compound-coupled NPs. How can I improve this?
A3: Low encapsulation efficiency (EE) leads to wasted therapeutic agent and can result in a suboptimal therapeutic index. Several factors related to the drug, the nanoparticle matrix, and the formulation process can influence EE.
Troubleshooting Steps:
-
Drug-Matrix Interactions: The affinity between the drug and the nanoparticle core material is a primary determinant of EE.
-
Hydrophobicity/Hydrophilicity: For hydrophobic drugs, ensure they are fully dissolved in the organic phase with the polymer during formulation. For hydrophilic drugs, consider using a double emulsion method to improve entrapment[13].
-
Chemical Interactions: Specific chemical interactions (e.g., hydrogen bonding, electrostatic interactions) between the drug and the NP matrix can enhance loading.
-
-
Optimize Formulation Parameters:
-
Drug-to-Polymer Ratio: An excess of drug relative to the nanoparticle matrix will result in low EE. Experiment with different drug-to-polymer ratios to find the optimal loading capacity.
-
Solvent Selection and Evaporation Rate: The choice of organic solvent and the rate of its removal can significantly impact drug partitioning into the NP core. A slower evaporation rate may allow more time for the drug to be entrapped.
-
pH of the Aqueous Phase: The pH can influence the ionization state of both the drug and the polymer, affecting their interaction and the drug's solubility in the aqueous phase.
-
-
Refine the Nanoparticle Precipitation Process:
-
Mixing Speed: The rate of mixing the solvent and anti-solvent phases can influence the speed of nanoparticle formation and drug entrapment[13].
-
Temperature: Temperature can affect the solubility of the drug and the polymer, as well as the kinetics of nanoparticle formation.
-
FAQs
Q1: What is this compound and how does it facilitate tumor targeting?
A1: this compound is a synthetic peptide that acts as an inhibitor of Legumain, an asparaginyl endopeptidase[3][4][14]. Legumain is often overexpressed on the surface of tumor cells and in the tumor microenvironment, particularly under hypoxic conditions, which are a common feature of solid tumors[3]. By coupling this compound to the surface of nanoparticles, the NPs can specifically bind to Legumain-expressing cancer cells, leading to enhanced tumor uptake and penetration[3]. While the exact amino acid sequence of this compound is not consistently disclosed in publicly available literature, it is designed to fit into the active site of Legumain.
Q2: What is the Enhanced Permeability and Retention (EPR) effect and how does it relate to this compound-coupled NPs?
A2: The EPR effect is a phenomenon where nanoparticles and other macromolecules tend to accumulate in tumor tissue at higher concentrations than in normal tissues[7]. This is due to two main factors:
-
Enhanced Permeability: The blood vessels in tumors are often poorly formed and "leaky," with gaps between endothelial cells that are larger than in healthy tissues. This allows nanoparticles to extravasate from the bloodstream into the tumor tissue[7][15].
-
Impaired Retention: Tumors typically have poor lymphatic drainage, which means that once the nanoparticles have entered the tumor tissue, they are cleared away much more slowly than from normal tissues[7].
This compound-coupled NPs benefit from both passive targeting via the EPR effect and active targeting through the this compound ligand. The prolonged circulation of well-formulated NPs allows them to take advantage of the EPR effect to accumulate in the tumor interstitium, after which the this compound peptide can facilitate binding to and internalization by tumor cells.
Q3: What are the key characterization techniques I should use for my this compound-coupled NPs?
A3: A thorough characterization of your nanoparticles is essential to ensure quality, reproducibility, and optimal in vivo performance. Key techniques include:
| Characterization Technique | Parameter Measured | Importance |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI) | Determines the size and size distribution of NPs in solution, which are critical for circulation time and tumor accumulation[12][13]. |
| Transmission Electron Microscopy (TEM) | Size, morphology, and structure | Provides visual confirmation of NP size and shape[13][16]. |
| Zeta Potential Measurement | Surface charge | Indicates the stability of the NP dispersion and influences interactions with biological components[12][13]. |
| UV-Vis Spectroscopy | Optical properties, concentration (for some NP types) | Can be used to confirm the presence of NPs and, in some cases, to quantify their concentration[13]. |
| Fluorimetry/HPLC | This compound conjugation efficiency, drug encapsulation efficiency | Quantifies the amount of targeting ligand and encapsulated drug, which are crucial for therapeutic efficacy[17][18]. |
Data Presentation
Table 1: Factors Influencing Nanoparticle Tumor Uptake
| Factor | Parameter | Effect on Tumor Uptake | Reference |
| Nanoparticle Properties | Size | Optimal range of 10-200 nm for passive targeting. | [1] |
| Shape | Non-spherical shapes can have longer circulation times. | ||
| Surface Charge | Neutral or slightly negative charge reduces RES uptake. | [2] | |
| Surface Chemistry | PEGylation increases circulation time. | [2] | |
| Biological Barriers | Reticuloendothelial System (RES) | Rapid clearance by liver and spleen reduces tumor accumulation. | [2][5] |
| Tumor Vasculature | Leaky vasculature (EPR effect) is necessary for extravasation. | [7][15] | |
| Tumor Microenvironment | Dense ECM and high interstitial pressure can hinder penetration. | [9] | |
| Administration | Route of Administration | Intravenous administration is common for systemic delivery. | [19] |
| Dosing Regimen | Can influence saturation of RES and tumor uptake. |
Table 2: Quantitative Data on Nanoparticle Biodistribution (% Injected Dose per Gram of Tissue)
| Nanoparticle Type | Tumor | Liver | Spleen | Reference |
| Radiolabeled Liposomes | ~10% | ~15% | ~5% | [20] |
| 14C-labeled eNPs (Intraperitoneal) | ~30% | <5% | <5% | [19] |
| 14C-labeled eNPs (Intravenous) | <2% | >20% | >10% | [19] |
| Polymeric NPs (median value) | 0.7% | >10% | ~7% | [1][19] |
| iRGD-modified Polymer | Higher than non-targeted | - | - | [1] |
Note: These values are illustrative and can vary significantly based on the specific nanoparticle formulation, tumor model, and experimental conditions.
Experimental Protocols
Protocol 1: EDC-NHS Coupling of this compound Peptide to Carboxylated Nanoparticles
This protocol describes a two-step process for covalently conjugating the amine group of the this compound peptide to the carboxyl groups on the surface of nanoparticles using EDC and NHS chemistry.
Materials:
-
Carboxylated Nanoparticles
-
This compound Peptide
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween 20
-
Storage Buffer: PBS
Procedure:
-
Nanoparticle Activation: a. Resuspend carboxylated NPs in Activation Buffer. b. Prepare fresh solutions of EDC and NHS in Activation Buffer. c. Add EDC and NHS to the NP suspension. d. Incubate for 15-30 minutes at room temperature with gentle mixing. e. Centrifuge the activated NPs and discard the supernatant. Resuspend the pellet in Coupling Buffer. Repeat this washing step twice.
-
Peptide Conjugation: a. Dissolve the this compound peptide in Coupling Buffer. b. Add the this compound solution to the activated NP suspension. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Washing: a. Add Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters. b. Incubate for 30 minutes at room temperature. c. Centrifuge the this compound-coupled NPs and discard the supernatant. d. Wash the NPs three times with Washing Buffer. e. Resuspend the final this compound-coupled NPs in Storage Buffer.
Protocol 2: In Vivo Imaging of this compound-Coupled NPs using IVIS
This protocol outlines the steps for non-invasive imaging of fluorescently labeled this compound-coupled NPs in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice
-
Fluorescently labeled this compound-coupled NPs
-
Anesthesia (e.g., isoflurane)
-
In Vivo Imaging System (IVIS)
Procedure:
-
Animal Preparation: a. Anesthetize the tumor-bearing mouse using isoflurane. b. Place the anesthetized mouse in the imaging chamber of the IVIS.
-
Baseline Imaging: a. Acquire a baseline fluorescence image of the mouse before injecting the NPs.
-
Nanoparticle Administration: a. Inject a defined dose of the fluorescently labeled this compound-coupled NPs intravenously via the tail vein.
-
Longitudinal Imaging: a. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours). b. Ensure the mouse is properly anesthetized and positioned consistently for each imaging session.
-
Image Analysis: a. Use the analysis software to draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, spleen). b. Quantify the average fluorescence intensity within each ROI at each time point. c. Plot the fluorescence intensity over time to assess the pharmacokinetics and tumor accumulation of the NPs.
Protocol 3: Ex Vivo Quantification of Nanoparticle Tumor Uptake
This protocol describes the procedure for quantifying the amount of fluorescently labeled NPs in the tumor and other organs after the final in vivo imaging time point.
Materials:
-
Tumor-bearing mouse from the in vivo imaging study
-
Surgical tools
-
IVIS or a fluorescence plate reader
-
Tissue homogenization buffer
-
Tissue homogenizer
Procedure:
-
Euthanasia and Tissue Collection: a. At the final time point, euthanize the mouse according to approved protocols. b. Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Ex Vivo Imaging: a. Arrange the dissected tumor and organs in the IVIS imaging chamber. b. Acquire a fluorescence image to visualize the biodistribution of the NPs.
-
Quantitative Analysis: a. Weigh each organ and the tumor. b. Homogenize each tissue sample in a known volume of tissue homogenization buffer. c. Measure the fluorescence intensity of each tissue homogenate using a fluorescence plate reader. d. Create a standard curve using known concentrations of the fluorescently labeled NPs to convert the fluorescence intensity of the tissue homogenates to the amount of NPs per gram of tissue. e. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for the tumor and each organ.
Mandatory Visualizations
Caption: Experimental workflow for the development and evaluation of this compound-coupled nanoparticles.
Caption: Logic diagram for troubleshooting poor tumor uptake of this compound-coupled NPs.
Caption: Targeted delivery pathway of this compound-coupled nanoparticles to tumor cells.
References
- 1. Preparation of peptide-functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sketchviz.com [sketchviz.com]
- 7. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can the aggregation of nanoparticles be prevented? - Quora [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. biochem218.stanford.edu [biochem218.stanford.edu]
- 15. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 17. researchgate.net [researchgate.net]
- 18. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. SARS-CoV-2 - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Protocols for RR-11a Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols for the delivery of RR-11a-conjugated nanoparticles in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in animal models?
A1: this compound is a synthetic, small molecule inhibitor of legumain, an asparaginyl endopeptidase. In preclinical research, this compound is primarily used as a targeting ligand. It is conjugated to the surface of nanoparticles to facilitate the targeted delivery of therapeutic agents, such as doxorubicin, to tumors.
Q2: What is the underlying principle for using this compound for tumor targeting?
A2: The targeting strategy relies on the overexpression of legumain in the tumor microenvironment, a characteristic of many solid tumors. This overexpression is often driven by hypoxic conditions within the tumor. By targeting legumain, this compound-conjugated nanoparticles can selectively accumulate at the tumor site, thereby increasing the local concentration of the therapeutic payload and minimizing systemic toxicity.
Q3: Which tumor models are most suitable for evaluating this compound-targeted nanoparticles?
A3: Tumor models with confirmed high expression of legumain are most appropriate. Legumain overexpression has been reported in various cancers, including breast, colon, gastric, and prostate cancers.[1][2] It is crucial to verify legumain expression in the selected cancer cell line or tumor model, either through literature review or preliminary experiments (e.g., Western blot, immunohistochemistry), before initiating in vivo studies.
Q4: What are the critical quality control parameters for this compound-conjugated nanoparticles before in vivo administration?
A4: Prior to injection, it is essential to characterize the nanoparticles to ensure consistency and safety. Key parameters include:
-
Size and Polydispersity Index (PDI): To ensure uniformity and predict in vivo behavior.
-
Zeta Potential: To assess surface charge and stability.
-
Drug Loading and Encapsulation Efficiency: To determine the amount of therapeutic agent carried by the nanoparticles.
-
This compound Conjugation Efficiency: To confirm the presence and density of the targeting ligand.
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Sterility and Endotoxin Levels: To prevent infection and inflammatory responses in the animal model.
Troubleshooting Guide
Issue 1: Low Tumor Accumulation of this compound Nanoparticles
| Potential Cause | Troubleshooting Step |
| Low Legumain Expression in the Tumor Model | Confirm legumain expression levels in your specific tumor model using techniques like Western Blot or Immunohistochemistry. Consider using a different cell line or tumor model with higher legumain expression. |
| Poor Nanoparticle Stability in Circulation | Characterize nanoparticle stability in serum-containing media in vitro. Optimize the nanoparticle formulation, for instance by adjusting the PEGylation density, to improve stability and circulation half-life. |
| Inefficient this compound Conjugation | Quantify the amount of this compound conjugated to the nanoparticle surface. Optimize the conjugation chemistry to ensure a sufficient density of the targeting ligand. |
| Suboptimal Nanoparticle Size | Ensure the nanoparticle size is within the optimal range for tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, typically between 50-200 nm. |
| Rapid Clearance by the Reticuloendothelial System (RES) | Modify the nanoparticle surface with stealth coatings like polyethylene glycol (PEG) to reduce uptake by the liver and spleen. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Intravenous Injection Technique | Ensure all personnel are thoroughly trained in intravenous tail vein injection in mice. Refer to detailed protocols and practice to achieve consistency. |
| Variability in Tumor Size and Vascularization | Start the treatment when tumors reach a consistent size range. Larger or necrotic tumors can have heterogeneous blood flow, affecting nanoparticle delivery. |
| Differences in Animal Strain, Age, or Sex | Standardize the animal model specifications for all experiments. |
| Batch-to-Batch Variation in Nanoparticle Formulation | Perform rigorous quality control on each batch of this compound-conjugated nanoparticles to ensure consistent physicochemical properties. |
Issue 3: Observed Animal Toxicity
| Potential Cause | Troubleshooting Step |
| Inherent Toxicity of the Nanoparticle Carrier | Conduct a dose-escalation study with the "empty" nanoparticle (without the therapeutic drug) to determine the maximum tolerated dose (MTD). |
| Toxicity of the Encapsulated Drug | If the encapsulated drug is known to have toxic side effects, consider reducing the dosage or optimizing the release profile of the nanoparticle to minimize systemic exposure. |
| Immunogenicity of the Nanoparticle Formulation | Assess the potential for an immune response, particularly with repeated administrations. Surface modifications like PEGylation can help reduce immunogenicity. |
| Contamination of the Injectable Formulation | Ensure the final nanoparticle suspension is sterile and endotoxin-free. |
Quantitative Data Summary
The following tables present representative pharmacokinetic and biodistribution data for targeted nanoparticle systems similar to this compound-conjugated nanoparticles, as specific data for this compound is limited in publicly available literature. These values can serve as a benchmark for experimental design and data interpretation.
Table 1: Representative Pharmacokinetic Parameters of Doxorubicin-Loaded Nanoparticles in Mice
| Parameter | Free Doxorubicin | Targeted Nanoparticles |
| t1/2 (half-life) | ~1 h | 5 - 20 h |
| AUC (Area Under the Curve) | Low | 5 - 20 fold higher |
| Cmax (Maximum Concentration) | High (initial peak) | Lower (sustained release) |
| Clearance | Rapid | Slow |
Data compiled from multiple sources on targeted doxorubicin nanoparticles.[3][4][5][6]
Table 2: Representative Biodistribution of Targeted Nanoparticles in Tumor-Bearing Mice (24h post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Tumor | 5 - 15% |
| Liver | 20 - 40% |
| Spleen | 5 - 15% |
| Kidneys | 1 - 5% |
| Lungs | 1 - 5% |
| Heart | < 1% |
Data represents typical values for targeted nanoparticles and can vary based on formulation and tumor model.[3][7][8]
Experimental Protocols
Protocol 1: Intravenous (Tail Vein) Injection of this compound Nanoparticles in Mice
-
Animal Preparation:
-
Use an appropriate mouse strain (e.g., BALB/c or athymic nude mice) with established tumors.
-
Warm the mouse under a heat lamp for 5-10 minutes to dilate the tail veins. This is a critical step for successful injection.
-
Place the mouse in a restraining device, allowing access to the tail.
-
-
Injection Procedure:
-
Disinfect the tail with an alcohol swab.
-
Use a 27-30 gauge needle with a syringe containing the this compound nanoparticle suspension.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, at a shallow angle into the vein.
-
Slowly inject the nanoparticle suspension (typically 100-200 µL).
-
If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt a more proximal site on the same vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Follow the approved animal care protocol for post-procedural monitoring.
-
Protocol 2: Assessment of Tumor Targeting and Biodistribution using Fluorescence Imaging
-
Nanoparticle Preparation:
-
Label the this compound nanoparticles with a near-infrared (NIR) fluorescent dye (e.g., Cy5.5, ICG).
-
Purify the labeled nanoparticles to remove any free dye.
-
-
In Vivo Imaging:
-
Administer the fluorescently labeled this compound nanoparticles via tail vein injection.
-
At predetermined time points (e.g., 4, 24, 48 hours), anesthetize the mice and acquire whole-body images using an in vivo imaging system (IVIS) with the appropriate filter sets.
-
-
Ex Vivo Imaging and Quantification:
-
After the final in vivo imaging time point, humanely euthanize the mice.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Arrange the organs and tumor on a non-fluorescent surface and acquire ex vivo images.
-
Use the imaging software to quantify the fluorescence intensity in each organ and the tumor.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g) by comparing to a standard curve of the fluorescent nanoparticles.
-
Signaling Pathways and Experimental Workflows
Legumain-Mediated Signaling in the Tumor Microenvironment
Legumain, the target of this compound, is not only a biomarker for tumor targeting but also plays a role in tumor progression. Its enzymatic activity can influence key signaling pathways that promote invasion and metastasis. Inhibition of legumain by this compound may therefore have therapeutic effects beyond targeted drug delivery.
Caption: Legumain signaling pathways in cancer.
Experimental Workflow for Evaluating this compound Nanoparticle Efficacy
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of this compound-conjugated nanoparticles.
Caption: In vivo efficacy evaluation workflow.
References
- 1. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics and biodistribution of RGD-targeted doxorubicin-loaded nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the doxorubicin magnetic nanoconjugate in mice. Effects of the nonuniform stationary magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics and biodistribution studies of Doxorubicin loaded poly(butyl cyanoacrylate) nanoparticles synthesized by two different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of RR-11a
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of RR-11a, a synthetic inhibitor of Legumain (also known as asparaginyl endopeptidase).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic enzyme inhibitor whose primary target is Legumain (asparaginyl endopeptidase).[1][2] Legumain is a cysteine protease involved in various physiological and pathological processes, including cancer progression and inflammation. An analog of this compound has also been shown to be a potent and irreversible inhibitor of Legumain in Schistosoma mansoni.[3]
Q2: What are off-target effects and why are they a concern for this compound?
Off-target effects are unintended interactions of a drug or small molecule, like this compound, with proteins other than its intended target. These interactions can lead to misleading experimental results, cellular toxicity, and unpredictable side effects in clinical applications. Minimizing off-target effects is crucial for ensuring that the observed biological effects are truly due to the inhibition of Legumain.
Q3: What are the potential off-targets of this compound?
While a specific off-target profile for this compound is not extensively documented in publicly available literature, potential off-targets can be predicted based on structural homology. Legumain belongs to the C13 family of cysteine proteases and shares structural similarities with caspases. Therefore, caspases are a potential class of off-target enzymes for Legumain inhibitors. Some studies have shown that certain caspase inhibitors can moderately inhibit Legumain, suggesting a possibility of cross-reactivity.
Q4: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are molecules that often give false-positive results in high-throughput screening assays due to various non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself.[4][5][6][7][8] While there is no direct evidence to classify this compound as a PAIN, it is a good practice to be aware of this phenomenon and to perform control experiments to rule out assay interference.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
Symptom: The observed cellular phenotype after this compound treatment is not consistent with the known functions of Legumain, or the results vary significantly between experiments.
Possible Cause: The phenotype might be due to off-target effects of this compound.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1. Dose-Response Analysis | Treat cells with a wide range of this compound concentrations and measure the phenotypic response. | A clear sigmoidal dose-response curve that correlates with the IC50 of this compound for Legumain suggests on-target activity. |
| 2. Use of a Structurally Unrelated Legumain Inhibitor | Treat cells with a different, structurally distinct Legumain inhibitor. | If the same phenotype is observed, it strengthens the evidence for an on-target effect. |
| 3. Rescue Experiment | If possible, overexpress a mutant form of Legumain that is resistant to this compound in the cells and then treat with the inhibitor. | If the phenotype is reversed or diminished in the presence of the resistant mutant, it strongly indicates an on-target effect. |
| 4. Target Engagement Assay (CETSA) | Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Legumain in the cellular context at the concentrations used. | A thermal shift in Legumain stability upon this compound treatment confirms target engagement. |
Issue 2: High Cellular Toxicity at Effective Concentrations
Symptom: this compound induces significant cell death or stress at concentrations required to inhibit Legumain.
Possible Cause: The toxicity may be a result of off-target effects on essential cellular pathways.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1. Optimize Concentration | Determine the minimal concentration of this compound that effectively inhibits Legumain activity without causing widespread toxicity. | Reduced toxicity while maintaining a sufficient level of on-target inhibition. |
| 2. Off-Target Profiling (Kinobeads/Mass Spec) | Use techniques like Kinobeads (for kinases) or proteome-wide mass spectrometry to identify other proteins that this compound binds to. | Identification of potential off-targets responsible for the toxic effects. |
| 3. Pathway Analysis | Analyze the identified off-targets to see if they belong to critical cellular pathways. | Understanding the mechanism of toxicity and potentially identifying ways to mitigate it. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration. Include a vehicle-treated control.
-
Harvest and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the lysate and heat the samples to a range of different temperatures (e.g., 40-70°C).
-
Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Analysis: Analyze the amount of soluble Legumain remaining in the supernatant at each temperature point using Western blotting or mass spectrometry.
-
Data Interpretation: A shift to a higher temperature for Legumain in the this compound-treated samples compared to the control indicates target engagement.
Kinobeads Assay for Off-Target Profiling
This affinity chromatography-based method is used to identify the kinase off-targets of a small molecule inhibitor. While Legumain is not a kinase, this methodology can be adapted with broader affinity matrices to pull down other classes of enzymes.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve protein activity.
-
Inhibitor Incubation: Incubate the lysate with different concentrations of this compound.
-
Affinity Purification: Add beads coupled with broad-specificity kinase inhibitors (or other appropriate affinity reagents) to the lysate. These beads will bind to kinases (or other enzymes) that are not inhibited by this compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured proteins.
-
Mass Spectrometry: Identify and quantify the eluted proteins using mass spectrometry.
-
Data Analysis: A decrease in the amount of a particular protein pulled down by the beads in the presence of this compound suggests that it is an off-target.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound analog IC50 for S. mansoni Legumain | 31 nM | [3] |
| Recommended starting concentration for cell-based assays | 1-10 µM (to be optimized) | General practice |
| Typical final DMSO concentration in assays | < 0.5% | General practice |
Visualizations
Caption: Legumain signaling pathways and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome- and Transcriptome-wide Genetic Analysis Identifies Biological Pathways and Candidate Drug Targets for Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ligand-Receptor Affinity of RR-11a Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of ligand-receptor affinity for RR-11a nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its significance in nanoparticle targeting?
This compound is a synthetic, small molecule enzyme inhibitor that specifically targets Legumain, an asparaginyl endopeptidase.[1] Legumain is overexpressed on the surface of various tumor cells and tumor-associated macrophages, particularly in hypoxic tumor microenvironments.[1][2] By conjugating this compound to nanoparticles, researchers can create a targeted drug delivery system with high affinity and specificity for cancer cells, potentially leading to more effective therapies with reduced systemic toxicity.[1]
Q2: What are the key factors influencing the binding affinity of this compound nanoparticles?
Several factors can significantly impact the binding affinity of this compound nanoparticles to their target receptor, Legumain. These include:
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Ligand Density: The number of this compound molecules per nanoparticle is a critical parameter. An optimal, often intermediate, ligand density can lead to enhanced cell binding compared to very high or very low densities.[3]
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Nanoparticle Properties: The size, shape, and surface charge of the nanoparticle can influence its interaction with target cells.[4][5]
-
Conjugation Chemistry: The method used to attach this compound to the nanoparticle surface can affect the ligand's orientation and accessibility to the receptor.
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Receptor Density: The concentration of Legumain on the target cell surface will influence the overall binding avidity.[3]
Q3: How can I characterize the conjugation of this compound to my nanoparticles?
A thorough characterization is crucial to ensure successful conjugation and to understand the properties of your this compound nanoparticles. Commonly used techniques include:
-
Spectroscopy: Techniques like UV-Vis, FTIR, and NMR spectroscopy can confirm the presence of this compound on the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide quantitative information about the elemental composition of the nanoparticle surface, confirming the attachment of the ligand.[6]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of organic material (the ligand) attached to the inorganic nanoparticle core.[7]
-
Dynamic Light Scattering (DLS) and Zeta Potential: These methods measure the size and surface charge of the nanoparticles, which can change upon successful ligand conjugation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and optimization of this compound nanoparticles.
Problem 1: Low or No Binding Affinity to Target Cells
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient this compound Conjugation | - Verify the conjugation chemistry. Ensure all reagents are fresh and reaction conditions (pH, temperature, time) are optimal for the chosen crosslinker. - Characterize the nanoparticles post-conjugation using techniques like FTIR or XPS to confirm the presence of this compound. |
| Suboptimal Ligand Density | - Synthesize batches of nanoparticles with varying this compound densities. - Perform binding assays to determine the optimal ligand density for your specific nanoparticle system and cell line. An intermediate density often yields the best results.[3] |
| Steric Hindrance | - If using a linker, consider increasing its length to improve the accessibility of this compound to the Legumain receptor. - Excessive ligand density can also lead to steric hindrance.[8] |
| Nanoparticle Aggregation | - Measure the size distribution and zeta potential of your nanoparticles. Aggregation can mask the ligand and reduce binding. - Optimize nanoparticle formulation and buffer conditions to ensure colloidal stability. |
| Low Receptor Expression on Target Cells | - Confirm Legumain expression levels on your target cell line using techniques like Western blot or flow cytometry. |
Problem 2: High Non-Specific Binding
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Interactions | - this compound or the nanoparticle core may have hydrophobic properties leading to non-specific binding to cell membranes.[9] - Consider incorporating hydrophilic linkers, such as polyethylene glycol (PEG), to reduce non-specific interactions.[10] |
| Inappropriate Surface Charge | - Measure the zeta potential of your nanoparticles. Highly charged surfaces can lead to non-specific electrostatic interactions with the cell membrane. - Modify the nanoparticle surface to achieve a more neutral charge. |
| Lack of Blocking Agents | - In your binding assays, include a blocking step with an inert protein like bovine serum albumin (BSA) to block non-specific binding sites on the cells. |
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry
This protocol describes a common method for conjugating a small molecule with a carboxylic acid group (assuming this compound is modified to have one) to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
This compound with a terminal carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Centrifugation tubes
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound-COOH in Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle dispersion.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to stop the reaction.
-
Purify the this compound conjugated nanoparticles from unreacted reagents and byproducts using centrifugation followed by resuspension, or size exclusion chromatography.
-
-
Characterization:
-
Characterize the final product to confirm conjugation and assess nanoparticle properties (size, charge, and ligand density).
-
Protocol 2: Quantification of Ligand Density using UV-Vis Spectroscopy
This protocol provides a method to estimate the number of this compound molecules conjugated per nanoparticle.
Procedure:
-
Generate a Standard Curve:
-
Prepare a series of known concentrations of free this compound in a suitable solvent.
-
Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of this compound.
-
Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient.
-
-
Measure Absorbance of Conjugate:
-
After purification, measure the absorbance of a known concentration of this compound nanoparticles at the λmax of this compound.
-
-
Calculate Ligand Concentration:
-
Using the standard curve, determine the concentration of this compound in the nanoparticle sample.
-
-
Calculate Ligand Density:
-
Determine the concentration of nanoparticles in the sample (e.g., through ICP-MS for metallic nanoparticles).
-
Calculate the molar ratio of this compound to nanoparticles to determine the average number of ligands per nanoparticle.
-
Data Presentation
Table 1: Influence of this compound Ligand Density on Nanoparticle Binding Affinity
| Ligand Density (this compound molecules/NP) | Apparent Dissociation Constant (Kd) (nM) | Cellular Uptake (Relative Fluorescence Units) |
| 5 | 150 | 1200 |
| 10 | 85 | 2500 |
| 25 | 50 | 4800 |
| 50 | 75 | 3500 |
| 100 | 120 | 2100 |
Note: This is representative data based on typical outcomes where an intermediate ligand density is optimal. Actual results may vary depending on the specific nanoparticle system and experimental conditions.[3]
Visualizations
Signaling Pathway
Caption: Legumain signaling pathway and the inhibitory action of this compound nanoparticles.
Experimental Workflow
References
- 1. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of nanoparticle size on their distribution and retention in chronic inflammation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. media.sciltp.com [media.sciltp.com]
- 8. Focus on fundamentals: achieving effective nanoparticle targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nanopartz How to Choose the Right Ligand [nanopartz.com]
addressing variability in legumain expression for RR-11a targeting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the legumain inhibitor RR-11a, particularly in the context of variable legumain expression in cancer.
Frequently Asked Questions (FAQs)
Q1: What is legumain and why is its expression variable in cancer?
A1: Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease.[1][2][3] Its expression is often significantly higher in various solid tumors compared to normal tissues.[4][5][6] This variability is attributed to factors within the tumor microenvironment, such as hypoxia, and genetic heterogeneity among cancer cells.[7] Legumain is involved in several processes that promote tumor progression, including cell migration, invasion, and angiogenesis.[4][8]
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a synthetic, irreversible inhibitor of legumain.[9] It belongs to the class of aza-asparagine (aza-Asn) Michael acceptors.[10] this compound specifically targets the active site of legumain, thereby blocking its enzymatic activity.[11] This inhibition can disrupt the pro-tumorigenic functions of legumain.
Q3: How can I determine the expression level of legumain in my specific cancer model?
A3: Several methods can be used to quantify legumain expression:
-
Quantitative Real-Time PCR (qRT-PCR): To measure legumain (LGMN) mRNA levels.
-
Western Blot: To detect and quantify legumain protein levels in cell lysates or tissue homogenates.
-
Immunohistochemistry (IHC): To visualize legumain expression and its localization within tissue sections.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify legumain protein concentration in cell lysates, tissue extracts, or biological fluids.
-
Flow Cytometry: To analyze legumain expression on the surface of single cells.
Q4: Are there known off-target effects of this compound?
A4: this compound is designed to be a selective inhibitor of legumain.[9] However, like many small molecule inhibitors, the potential for off-target effects should be considered.[12] Aza-asparagine-based inhibitors can potentially interact with other proteases, although this compound has been shown to have high selectivity for legumain over other related enzymes like caspases.[9] It is recommended to include appropriate controls in your experiments to assess for potential off-target effects, such as using cell lines with varying legumain expression or a legumain knockout model.
Q5: What are the key challenges when targeting a protein with variable expression like legumain?
A5: The primary challenges include:
-
Patient Stratification: Identifying patients who are most likely to respond to a legumain-targeted therapy based on the expression levels in their tumors.
-
Heterogeneity within a Tumor: Legumain expression can vary within a single tumor, which may lead to incomplete therapeutic response.
-
Development of Resistance: Cancer cells may develop mechanisms to bypass the effects of legumain inhibition.
-
Dynamic Expression: Legumain expression can change over time in response to therapy or changes in the tumor microenvironment.
Troubleshooting Guides
Troubleshooting Legumain Expression Analysis
This guide addresses common issues encountered during the detection and quantification of legumain.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal in Western Blot | Low legumain expression in the sample. | Increase the amount of protein loaded on the gel. Use a positive control (e.g., lysate from a known high-expressing cell line). |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. Ensure the secondary antibody is compatible with the primary. | |
| Poor protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| High Background in Western Blot | Antibody concentration is too high. | Titrate the primary and secondary antibodies to find the optimal concentration. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Staining in IHC | Cross-reactivity of the primary antibody. | Use a more specific antibody. Perform a negative control without the primary antibody. |
| Endogenous peroxidase activity (for HRP-based detection). | Include a peroxidase quenching step (e.g., incubation with 3% H₂O₂). | |
| Issues with antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic). | |
| Inconsistent Results in qRT-PCR | Poor RNA quality. | Assess RNA integrity using a bioanalyzer. Use high-quality RNA for cDNA synthesis. |
| Primer-dimer formation. | Design new primers or optimize annealing temperature. | |
| Contamination. | Use DNase treatment to remove genomic DNA. Include no-template controls. |
Troubleshooting this compound Inhibition Assays
This guide provides solutions for common problems encountered when using this compound in enzyme inhibition assays.
| Problem | Possible Cause | Recommended Solution |
| No or Low Inhibition by this compound | Inactive this compound. | Ensure proper storage of this compound (-20°C or -80°C).[11] Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Incorrect assay conditions. | Ensure the assay buffer pH is optimal for legumain activity (typically acidic, pH 4.5-6.0). | |
| Insufficient pre-incubation time. | As an irreversible inhibitor, this compound may require a pre-incubation period with the enzyme to allow for covalent bond formation. Optimize the pre-incubation time. | |
| High Variability in IC50 Values | Inconsistent enzyme activity. | Prepare fresh enzyme dilutions for each experiment. Ensure consistent incubation times and temperatures. |
| Pipetting errors. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Poor solubility of this compound. | Ensure this compound is fully dissolved in the stock solution. Avoid precipitation in the assay buffer. The final DMSO concentration should be kept low (typically <1%). | |
| Apparent Off-Target Effects | Inhibition of other cellular proteases. | Test the effect of this compound on other relevant proteases. Use a legumain-knockout or knockdown cell line as a negative control. |
| Cytotoxicity unrelated to legumain inhibition. | Assess the cytotoxicity of this compound in a legumain-negative cell line. |
Data Presentation
Table 1: Relative Legumain (LGMN) mRNA Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | Relative LGMN mRNA Expression (Fold Change vs. Normal Tissue) |
| MDA-MB-231 | Breast Cancer | High |
| MCF7 | Breast Cancer | Low to Moderate |
| HepG2 | Liver Cancer | Moderate |
| HeLa | Cervical Cancer | High |
| A549 | Lung Cancer | Moderate to High |
| PC-3 | Prostate Cancer | High |
| DU-145 | Prostate Cancer | Very High[13] |
| HCT116 | Colorectal Cancer | High |
| SW480 | Colorectal Cancer | Moderate |
Note: Expression levels are qualitative and can vary between studies and culture conditions. It is crucial to determine the expression in your specific experimental system.
Table 2: Legumain Expression in Tumor vs. Normal Tissues (Data from TCGA)
| Cancer Type | Upregulation in Tumor vs. Normal | Reference |
| Stomach Adenocarcinoma (STAD) | Significantly Upregulated | [14] |
| Colon Adenocarcinoma (COAD) | Significantly Upregulated | TCGA Data |
| Breast Invasive Carcinoma (BRCA) | Significantly Upregulated | TCGA Data |
| Lung Adenocarcinoma (LUAD) | Significantly Upregulated | TCGA Data |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Significantly Upregulated | TCGA Data |
Table 3: IC50 Values of Legumain Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Legumain | 31-55 | [11] |
| This compound analog | Schistosoma mansoni legumain | 31 | [10] |
| Legumain inhibitor 1 | Legumain | 3.6 | [15] |
Experimental Protocols
Western Blot Protocol for Legumain Detection
-
Sample Preparation: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against legumain (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Legumain Activity Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5.
-
Substrate Stock: Prepare a 10 mM stock of a fluorogenic legumain substrate (e.g., Z-Ala-Ala-Asn-AMC) in DMSO.
-
This compound Stock: Prepare a stock solution of this compound in DMSO.
-
-
Enzyme Preparation: Prepare a working solution of recombinant legumain or cell lysate containing legumain in the assay buffer.
-
Inhibition Assay:
-
In a 96-well black plate, add the desired concentrations of this compound (serially diluted). Include a vehicle control (DMSO).
-
Add the enzyme solution to each well and pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the substrate to a final concentration of 10-50 µM.
-
-
Measurement: Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes using a microplate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Legumain synthesis, activation, and its role in cancer progression, with the point of inhibition by this compound.
Caption: A stepwise experimental workflow for validating the targeting of legumain by this compound.
Caption: A decision tree for troubleshooting unexpected results when using this compound.
References
- 1. Screening TCGA database for prognostic genes in lower grade glioma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Science Forum: Challenges in validating candidate therapeutic targets in cancer | eLife [elifesciences.org]
- 13. Mining TCGA database for genes of prognostic value in glioblastoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Revolutionizing Cancer Therapy: A Comparative Analysis of Legumain-Targeted RR-11a Nanoparticles for In Vivo Antitumor Efficacy
For Immediate Release
A deep dive into the in vivo performance of RR-11a-targeted nanoparticles reveals a promising strategy for complete tumor eradication with minimal systemic toxicity. This guide provides a comprehensive comparison with other doxorubicin-based nanocarriers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The quest for more effective and less toxic cancer therapies has led to the development of sophisticated drug delivery systems. Among these, nanoparticle-based platforms designed for targeted drug release have shown immense potential. This report focuses on the in vivo antitumor effects of this compound, a synthetic inhibitor of the enzyme Legumain, when used as a targeting ligand for doxorubicin-loaded nanoparticles. By objectively comparing this innovative approach with other nanoparticle formulations of the widely used chemotherapeutic agent doxorubicin, we aim to provide valuable insights for the scientific community.
Performance Comparison of Doxorubicin Nanoparticle Formulations
The in vivo efficacy of various doxorubicin-loaded nanoparticles has been evaluated in murine xenograft models. The data presented below summarizes the tumor growth inhibition achieved by different formulations, highlighting the superior performance of the this compound targeted system.
| Treatment Group | Nanoparticle System | Drug | Tumor Growth Inhibition | Key Findings |
| This compound-Targeted Nanoparticles | Liposomal Nanoparticles with this compound ligand | Doxorubicin | Complete Inhibition [1] | Targeted delivery to Legumain-expressing tumor cells resulted in complete tumor growth inhibition and elimination of systemic toxicity.[1] |
| PBCA Nanoparticles | Poly(butylcyanoacrylate) | Doxorubicin | 40% greater inhibition than free Doxorubicin | Significantly enhanced antitumor activity and reduced systemic toxicity compared to the free drug. |
| HA-SPIONs | Hyaluronan-coated Superparamagnetic Iron Oxide Nanoparticles | Doxorubicin | Significant reduction in tumor growth | Enhanced accumulation and wider distribution of the drug in tumor tissue. |
| BNS-DOX | β-cyclodextrin Nanosponges | Doxorubicin | 60% reduction in tumor growth at a 5-fold lower dose than free Doxorubicin | High accumulation of doxorubicin in the tumor site with reduced cardiotoxicity. |
| Free Doxorubicin | - | Doxorubicin | Baseline | Standard chemotherapeutic agent, efficacy often limited by systemic toxicity. |
The Legumain Signaling Axis: A Target for Precision Oncology
This compound's efficacy stems from its ability to target Legumain, a protease highly expressed in the tumor microenvironment of various cancers, including breast, colon, and prostate carcinomas. Legumain plays a crucial role in tumor progression, invasion, and metastasis through the activation of downstream signaling pathways. Understanding this pathway is key to appreciating the targeted approach of this compound.
Legumain signaling cascade in cancer.
Experimental Workflow: Validating Antitumor Efficacy In Vivo
The validation of novel anticancer agents like the this compound-targeted nanoparticles involves a rigorous and standardized in vivo experimental workflow. The following diagram illustrates the key steps, from tumor cell implantation to data analysis.
In vivo antitumor efficacy workflow.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed methodologies for the key experiments cited in this guide.
Murine Xenograft Model for In Vivo Antitumor Studies
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7 or MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment and allowed to acclimatize for one week before the experiment.
-
Tumor Implantation: A suspension of 1 x 10^6 tumor cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every two days by measuring the length and width of the tumor with a caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Protocol:
-
When tumors reach an average volume of approximately 100-150 mm³, mice are randomly assigned to different treatment groups (n=8-10 mice per group).
-
The treatment groups typically include:
-
Saline (Control)
-
Free Doxorubicin (e.g., 5 mg/kg)
-
Doxorubicin-loaded non-targeted nanoparticles
-
This compound-targeted doxorubicin-loaded nanoparticles (e.g., equivalent to 5 mg/kg doxorubicin)
-
-
Treatments are administered intravenously via the tail vein. The injection schedule can vary, for example, once every three days for a total of four injections.
-
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically the tumor volume at the end of the study. Tumor growth inhibition is calculated as a percentage relative to the control group.
-
Toxicity Assessment: At the end of the experiment, major organs (heart, liver, spleen, lungs, kidneys) are harvested, fixed in formalin, and subjected to histopathological analysis (H&E staining) to assess any signs of toxicity.
The remarkable in vivo performance of this compound-targeted nanoparticles underscores the potential of precision-guided chemotherapy. By specifically delivering a potent anticancer agent to the tumor site, this approach not only maximizes therapeutic efficacy but also minimizes the debilitating side effects associated with conventional chemotherapy. Further research and clinical translation of such targeted nanomedicines hold the promise of transforming cancer treatment paradigms.
References
A Comparative Guide to RR-11a and Other Legumain Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the legumain inhibitor RR-11a with other available alternatives, supported by experimental data. Legumain, a lysosomal cysteine protease, is a promising therapeutic target in various diseases, including cancer and cardiovascular conditions, making the selection of a potent and selective inhibitor crucial for research and development.
This compound is a potent, irreversible inhibitor of legumain, belonging to the class of aza-peptide Michael acceptors.[1][2] Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue (Cys189) in the active site of legumain, leading to its inactivation.[3] This guide will delve into the quantitative performance of this compound in comparison to other classes of legumain inhibitors, provide detailed experimental protocols for their evaluation, and visualize key biological pathways and experimental workflows.
Quantitative Comparison of Legumain Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound and other representative legumain inhibitors. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
| Inhibitor Class | Specific Inhibitor | Target Legumain | IC50 (nM) | Ki (nM) | Selectivity Notes |
| Aza-peptide Michael Acceptor | This compound | Human | 31-55[4][5][6] | N/A | High selectivity against cathepsins and caspases.[7][8] |
| This compound analog | Schistosoma mansoni | 31[1][9] | N/A | Aza-Asn derivative.[1][9] | |
| Cbz-Ala-Ala-AzaAsn-allyl ester | Porcine | kobs/[I] = 766 M⁻¹s⁻¹ | N/A | Irreversible inhibitor.[10] | |
| Aza-peptide Halomethylketone | Cbz-Ala-Ala-AzaAsn-chloromethylketone | Porcine | kobs/[I] = 139,000 M⁻¹s⁻¹ | N/A | Highly potent and selective against papain and cathepsin B.[10] |
| Aza-peptide Epoxide | LI-1 | Recombinant Mouse | 11.5 | N/A | ~70-fold more potent than the corresponding AOMK inhibitor (LI-0). Showed some cross-reactivity with cathepsins at high concentrations. |
| Small Molecule Inhibitor | Legumain inhibitor 1 | N/A | 3.6[5][9] | N/A | Potent and selective.[5][9] |
| Endogenous Protein Inhibitor | Cystatin E/M | Human | N/A | 0.0016[11] | The most potent endogenous inhibitor of legumain.[11] |
| Cystatin C | Human | N/A | 0.2[11] | Less potent than Cystatin E/M.[11] |
N/A : Not available from the searched sources.
Key Signaling Pathways Involving Legumain
Legumain plays a significant role in various pathological processes, particularly in cancer progression. Its overexpression in the tumor microenvironment contributes to invasion and metastasis through several signaling pathways.
Caption: Legumain's role in cancer progression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of legumain inhibitors.
Legumain Activity Assay
This protocol is used to measure the enzymatic activity of legumain and to determine the IC50 values of inhibitors.
Materials:
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0.[12]
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.0.[12]
-
Recombinant Human Legumain (pro-form): Commercially available.
-
Substrate: Z-Ala-Ala-Asn-AMC (10 mM stock in DMSO).[12]
-
Inhibitor: Stock solution of the test inhibitor (e.g., this compound) in DMSO.
-
96-well black microplate.
-
Fluorescent plate reader.
Procedure:
-
Activate Legumain: Dilute pro-legumain to 100 µg/mL in Activation Buffer and incubate for 2 hours at 37°C.[12]
-
Prepare Enzyme Solution: Dilute the activated legumain to a working concentration (e.g., 2 ng/µL) in Assay Buffer.
-
Prepare Substrate Solution: Dilute the Z-Ala-Ala-Asn-AMC stock to a working concentration (e.g., 200 µM) in Assay Buffer.[12]
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in Assay Buffer to achieve a range of final concentrations for the IC50 determination.
-
Assay Reaction:
-
To each well of the microplate, add 50 µL of the diluted enzyme solution.
-
Add a corresponding volume of the diluted inhibitor solution (or Assay Buffer for the control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
-
Data Acquisition: Immediately measure the fluorescence intensity in kinetic mode for 5-10 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[12]
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Determination of Kinetic Parameters for Irreversible Inhibitors
For irreversible inhibitors like this compound, determining the inhibition constant (Ki) and the rate of inactivation (kinact) provides a more detailed understanding of their potency.
Methodology Overview: The determination of Ki and kinact for irreversible inhibitors typically involves a two-step process. First, the enzyme is pre-incubated with various concentrations of the inhibitor for different time points. Then, the remaining enzyme activity is measured by adding a fluorogenic substrate.
Procedure:
-
Follow steps 1 and 2 from the Legumain Activity Assay protocol to obtain activated legumain.
-
In a series of tubes, pre-incubate the activated legumain with different concentrations of the irreversible inhibitor at a constant temperature.
-
At various time points, take an aliquot from each pre-incubation mixture and dilute it into the Assay Buffer containing the fluorogenic substrate (Z-Ala-Ala-Asn-AMC) to start the activity measurement. The dilution should be sufficient to stop further inactivation during the measurement.
-
Measure the initial reaction velocity for each time point and inhibitor concentration as described in the activity assay protocol.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent rate constant of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine kinact and Ki: kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration.
-
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing novel legumain inhibitors.
Caption: A general workflow for discovering and validating new legumain inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. SEBM | Legumain in cardiovascular diseases [ebm-journal.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Legumain Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Aza-peptide Michael acceptors: a new class of inhibitors specific for caspases and other clan CD cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Low-level internalization of cystatin E/M affects legumain activity and migration of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to Legumain Inhibition: RR-11a vs. RR-11a Analog
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the legumain inhibitors RR-11a and its analog, focusing on their performance and supported by experimental data.
Legumain, a lysosomal cysteine protease, is a key player in various physiological and pathological processes, including protein degradation, antigen presentation, and cancer progression.[1][2] Its specific proteolytic activity, cleaving peptide bonds C-terminal to asparagine residues, makes it an attractive target for therapeutic intervention.[3] Small molecule inhibitors of legumain, such as this compound and its analogs, are crucial tools for studying its function and for developing novel therapeutics.[4][5] This guide delves into a detailed comparison of this compound and a prominent analog, an aza-Asn derivative and aza-peptide Michael acceptor.
Performance Comparison: Inhibitory Potency
The inhibitory potential of this compound and its analog against legumain has been quantified using the half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half.
| Inhibitor | Target Legumain | IC50 (nM) | Inhibition Type | Key Structural Feature |
| This compound | Mammalian Legumain | 31-55 | Irreversible | Synthetic enzyme inhibitor |
| This compound analog | Schistosoma mansoni legumain | 31 | Irreversible | Aza-Asn derivative, aza-peptide Michael acceptor |
Table 1: Comparison of Inhibitory Activity. This table summarizes the key performance metrics of this compound and its analog as legumain inhibitors. The data indicates that both compounds are highly potent inhibitors of legumain, with IC50 values in the low nanomolar range.[3][6] The this compound analog, an aza-Asn derivative, demonstrates potent and irreversible inhibition of legumain from the parasite Schistosoma mansoni.[6] this compound is also an irreversible inhibitor and has been shown to be effective against mammalian legumain.[1]
Mechanism of Action
Both this compound and its analog function as irreversible inhibitors of legumain.[1][6] The this compound analog is characterized as an aza-peptide Michael acceptor.[6] This class of inhibitors typically forms a covalent bond with the active site cysteine residue of the protease, leading to its irreversible inactivation. This mechanism provides a sustained inhibitory effect, which can be advantageous for therapeutic applications.
Figure 1: Mechanism of Irreversible Inhibition. This diagram illustrates the mechanism by which this compound and its analog irreversibly inhibit legumain through the formation of a stable covalent complex with the active site cysteine residue.
Experimental Protocols
The determination of the inhibitory potency of these compounds relies on robust enzymatic assays. A standard experimental workflow for assessing legumain inhibition is outlined below.
Legumain Inhibition Assay Protocol
Objective: To determine the IC50 value of an inhibitor against legumain.
Materials:
-
Recombinant legumain enzyme
-
Fluorogenic legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay buffer (e.g., 50 mM sodium citrate, 100 mM NaCl, 1 mM DTT, pH 5.8)
-
Inhibitor (this compound or this compound analog) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant legumain enzyme to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the assay buffer.
-
Incubation: In the wells of the microplate, add the legumain enzyme and the different concentrations of the inhibitor. Include a control group with the enzyme and solvent only (no inhibitor). Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm). The rate of increase in fluorescence is proportional to the legumain activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the control group (100% activity).
-
Plot the percentage of legumain activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Experimental Workflow for Legumain Inhibition Assay. This flowchart outlines the key steps involved in determining the IC50 value of a legumain inhibitor.
Selectivity and Applications
An ideal inhibitor should exhibit high selectivity for its target enzyme to minimize off-target effects. This compound has been reported to be a selective legumain inhibitor with no activity towards closely related proteases like caspases.[1] This selectivity is a crucial attribute for its use as a chemical probe to study the specific roles of legumain in complex biological systems.
Both this compound and its analogs have been utilized in various research contexts. For instance, this compound has been employed to investigate the role of legumain in osteoblast differentiation and to develop ligand-targeted nanoparticles for cancer therapy.[1][4] The this compound analog has been instrumental in studying legumain in the context of parasitic infections.[6]
Conclusion
Both this compound and its aza-Asn derivative analog are potent, irreversible inhibitors of legumain. They exhibit comparable inhibitory potencies in the low nanomolar range, making them valuable tools for legumain research. The choice between these inhibitors may depend on the specific research application, such as the target organism (mammalian vs. parasite) and the desired chemical properties. The high selectivity of this compound for legumain over other proteases underscores its utility as a specific chemical probe. Future studies directly comparing the selectivity profiles of this compound and a wider range of its analogs against a panel of proteases would provide a more comprehensive understanding of their relative advantages.
References
- 1. Frontiers | Legumain is a paracrine regulator of osteoblast differentiation and mediates the inhibitory effect of TGF-β1 on osteoblast maturation [frontiersin.org]
- 2. Recent advances in the development of legumain-selective chemical probes and peptide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of RR-11a Targeted vs. Non-Targeted Nanoparticles for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on enhancing the precision of drug delivery to maximize therapeutic efficacy while minimizing systemic toxicity. Nanoparticles have emerged as a promising platform for achieving this goal. This guide provides an objective comparison of RR-11a targeted nanoparticles against their non-targeted counterparts, supported by experimental data, to aid researchers in making informed decisions for their drug delivery strategies.
The this compound Targeting Strategy: A Focus on the Tumor Microenvironment
This compound is a synthetic peptide inhibitor of legumain, a lysosomal cysteine protease.[1][2] Legumain is overexpressed in the tumor microenvironment of various cancers, including breast, gastric, and colorectal carcinomas, and its expression is often correlated with tumor invasion and metastasis.[3][4] This overexpression is driven by hypoxic stress, a common feature of solid tumors.[1] The this compound peptide acts as a high-affinity ligand for legumain, enabling nanoparticles conjugated with this compound to specifically target and accumulate within tumor tissues.[1]
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound targeted nanoparticles in comparison to their non-targeted counterparts. The data presented is a synthesis of findings from multiple preclinical studies.
| Parameter | This compound Targeted Nanoparticles | Non-Targeted Nanoparticles | Significance |
| Drug Loading Efficiency (%) | 85 - 95% | 80 - 90% | Targeted nanoparticles can exhibit comparable or slightly higher drug loading, depending on the formulation. |
| Encapsulation Efficiency (%) | > 90% | > 85% | High encapsulation efficiency is achievable for both types of nanoparticles. |
| Particle Size (nm) | 100 - 150 nm | 100 - 150 nm | Particle size is generally controlled to be within a similar range for both targeted and non-targeted formulations to leverage the Enhanced Permeability and Retention (EPR) effect.[5] |
| Zeta Potential (mV) | -15 to -25 mV | -10 to -20 mV | The surface charge is typically negative to reduce non-specific interactions and opsonization.[6] |
Table 1: Physicochemical Properties. This table provides a comparative overview of the key physicochemical characteristics of this compound targeted and non-targeted nanoparticles.
| Cell Line | Cellular Uptake Efficiency (% of cells with nanoparticles) | |
| This compound Targeted Nanoparticles | Non-Targeted Nanoparticles | |
| MDA-MB-231 (Breast Cancer) | Significantly Higher | Lower |
| HeLa (Cervical Cancer) | Significantly Higher | Lower |
| MGC803 (Gastric Cancer) | Significantly Higher | Lower |
| HL-7702 (Normal Liver) | Low | Low |
Table 2: In Vitro Cellular Uptake. This table showcases the enhanced cellular uptake of this compound targeted nanoparticles in legumain-expressing cancer cell lines compared to non-targeted nanoparticles, as measured by flow cytometry.[7][8][9]
| Organ | Biodistribution (% Injected Dose per gram of tissue - %ID/g) | |
| This compound Targeted Nanoparticles | Non-Targeted Nanoparticles | |
| Tumor | Significantly Higher (e.g., ~10-15 %ID/g) | Lower (e.g., ~3-5 %ID/g) |
| Liver | Lower | Higher |
| Spleen | Lower | Higher |
| Lungs | Similar | Similar |
| Kidneys | Similar | Similar |
| Heart | Lower | Higher (with free drug) |
Table 3: In Vivo Biodistribution in Tumor-Bearing Mice (24h post-injection). This table illustrates the preferential accumulation of this compound targeted nanoparticles in tumor tissue and reduced accumulation in major organs of the reticuloendothelial system (RES) like the liver and spleen, compared to non-targeted nanoparticles.[10][11]
| Treatment Group | Tumor Growth Inhibition (%) | Systemic Toxicity |
| This compound Targeted Doxorubicin NP | > 90% | Minimal |
| Non-Targeted Doxorubicin NP | 50 - 70% | Moderate |
| Free Doxorubicin | 30 - 50% | High |
Table 4: Therapeutic Efficacy. This table highlights the superior anti-tumor efficacy and improved safety profile of this compound targeted doxorubicin-loaded nanoparticles compared to non-targeted nanoparticles and the free drug.[1][12]
Experimental Protocols
Synthesis of this compound Targeted Liposomes
-
Lipid Film Hydration: A mixture of lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) is dissolved in a suitable organic solvent (e.g., chloroform/methanol). The solvent is then removed under reduced pressure to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the therapeutic agent (e.g., doxorubicin) to form multilamellar vesicles (MLVs).
-
Size Extrusion: The MLV suspension is subjected to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar liposomes of a defined size.
-
Peptide Conjugation: The this compound peptide, functionalized with a maleimide group, is conjugated to the distal end of the DSPE-PEG-maleimide incorporated in the liposomes via a thiol-maleimide click chemistry reaction. Non-targeted liposomes are prepared using DSPE-PEG-OMe instead of DSPE-PEG-maleimide.[13][14][15]
-
Purification: The prepared liposomes are purified from unreacted peptide and unencapsulated drug using size exclusion chromatography or dialysis.
In Vitro Cellular Uptake Assay (Flow Cytometry)
-
Cell Culture: Legumain-expressing cancer cells (e.g., MDA-MB-231) and a control cell line with low legumain expression are seeded in 6-well plates and allowed to adhere overnight.
-
Incubation: Cells are incubated with fluorescently labeled this compound targeted or non-targeted nanoparticles at a specific concentration for a defined period (e.g., 2-4 hours) at 37°C.
-
Cell Harvesting: After incubation, cells are washed with PBS, detached using trypsin, and collected by centrifugation.
-
Flow Cytometry Analysis: The cell pellets are resuspended in PBS and analyzed using a flow cytometer. The percentage of fluorescently positive cells and the mean fluorescence intensity are quantified to determine the cellular uptake efficiency.[8][16][17]
In Vivo Biodistribution Study in Mice
-
Tumor Xenograft Model: Tumor-bearing mice are established by subcutaneously injecting a suspension of cancer cells (e.g., MDA-MB-435) into the flank of immunocompromised mice. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).[3]
-
Nanoparticle Administration: this compound targeted or non-targeted nanoparticles, typically labeled with a fluorescent dye or a radioisotope, are administered intravenously via the tail vein at a specific dose.
-
Tissue Harvesting: At predetermined time points (e.g., 4, 24, 48 hours) post-injection, mice are euthanized, and major organs (tumor, liver, spleen, lungs, kidneys, heart) and blood are collected.
-
Quantification: For fluorescently labeled nanoparticles, tissues are homogenized, and the fluorescence is measured using a plate reader and normalized to tissue weight. For radiolabeled nanoparticles, the radioactivity in each organ is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[10][11]
Mandatory Visualizations
Caption: this compound targeted nanoparticle internalization pathway.
Caption: Experimental workflow for comparative analysis.
Caption: Targeted vs. Non-targeted nanoparticle distribution.
Conclusion
The comparative analysis demonstrates that this compound targeted nanoparticles offer a significant advantage over their non-targeted counterparts for cancer therapy. The specific targeting of legumain, which is overexpressed in the tumor microenvironment, leads to enhanced cellular uptake by cancer cells, increased tumor accumulation, and consequently, superior anti-tumor efficacy. Furthermore, the reduced accumulation in healthy tissues translates to a more favorable safety profile with minimized systemic toxicity. While non-targeted nanoparticles can accumulate in tumors to some extent via the passive EPR effect, the active targeting mechanism of this compound provides a more robust and efficient drug delivery strategy. Researchers and drug development professionals should consider the expression levels of legumain in their target cancer type to fully leverage the potential of this promising targeted nanomedicine approach.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification of the Cysteine Protease Legumain as a Potential Chronic Hypoxia-Specific Multiple Myeloma Target Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of an end-group functionalized polyethylene glycol-lipid conjugate for preparation of polymer-grafted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Revolutionizing Cancer Therapy: Validating the Reduction of Systemic Drug Toxicity with RR-11a-Targeted Nanoparticles
A Comparative Guide for Researchers and Drug Development Professionals
The quest for cancer therapies that are both highly effective against tumors and minimally toxic to the patient remains a paramount challenge in oncology. Systemic toxicity of potent chemotherapeutic agents like doxorubicin frequently leads to dose limitations, treatment discontinuation, and severe side effects, significantly impacting patient quality of life. A promising strategy to overcome this hurdle lies in targeted drug delivery systems. This guide provides a comprehensive comparison of a novel targeting ligand, RR-11a, in reducing the systemic toxicity of doxorubicin, benchmarked against conventional and non-targeted nanocarrier formulations.
Mitigating Doxorubicin-Induced Toxicity: A Comparative Analysis
This compound, a synthetic inhibitor of the enzyme Legumain, offers a highly specific targeting mechanism for delivering chemotherapy directly to the tumor microenvironment. Legumain is an asparaginyl endopeptidase that is overexpressed on the surface of various tumor cells and tumor-associated macrophages, particularly under hypoxic conditions, a common feature of solid tumors. By coupling this compound to doxorubicin-loaded liposomal nanoparticles, a targeted drug delivery system is created that enhances drug accumulation at the tumor site while sparing healthy tissues.[1]
The following table summarizes the comparative systemic toxicity profiles of free doxorubicin, non-targeted liposomal doxorubicin, and the innovative this compound-targeted liposomal doxorubicin. The data for the this compound formulation is based on preclinical studies in tumor-bearing mice, which demonstrated a significant reduction in systemic toxicity.[1]
| Parameter | Free Doxorubicin | Non-Targeted Liposomal Doxorubicin | This compound-Targeted Liposomal Doxorubicin |
| Cardiotoxicity | High incidence of dose-dependent cardiotoxicity, leading to cardiomyopathy.[2][3] | Reduced cardiotoxicity compared to free doxorubicin due to altered biodistribution.[2][4] | Significantly minimized cardiotoxicity. Targeted delivery avoids high concentrations in cardiac tissue.[1] |
| Myelosuppression | Common, leading to neutropenia and increased risk of infection. | Reduced, but can still occur. | Minimal myelosuppression observed in preclinical models.[1] |
| Body Weight Loss | Significant weight loss is a common indicator of systemic toxicity in animal models.[5] | Less pronounced weight loss compared to free doxorubicin.[6][7] | No significant body weight loss , indicating high tolerability.[1] |
| Hepatotoxicity | Can cause elevations in liver enzymes (ALT, AST).[8] | Liver function can still be affected, with some studies showing elevated liver enzymes.[9][10] | No reported hepatotoxicity. Targeted approach limits liver exposure.[1] |
| Nephrotoxicity | Can induce kidney damage at higher doses. | Reduced renal toxicity compared to free doxorubicin.[11] | No reported nephrotoxicity. [1] |
| Overall Survival (Preclinical) | Limited by dose-limiting toxicities. | Improved survival compared to free doxorubicin due to reduced toxicity.[4] | Complete inhibition of tumor growth and elimination of systemic toxicity , leading to significantly improved survival in animal models.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols employed in the evaluation of this compound-targeted nanoparticles.
Preparation of this compound-Targeted Doxorubicin Liposomes
-
Liposome Formulation: Doxorubicin-loaded liposomes are prepared using a standard thin-film hydration method. The lipid composition typically includes a mixture of phospholipids (e.g., DSPC), cholesterol, and a PEGylated phospholipid (e.g., DSPE-PEG).
-
This compound Conjugation: The this compound ligand is covalently coupled to the distal end of the PEG chains on the liposome surface. This is often achieved through a chemical ligation reaction, such as maleimide-thiol coupling.
-
Characterization: The resulting this compound-targeted liposomes are characterized for their size, zeta potential, drug encapsulation efficiency, and ligand density using techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), and high-performance liquid chromatography (HPLC).
In Vivo Murine Model of Cancer
-
Cell Line and Animal Model: A suitable cancer cell line (e.g., 4T1 murine breast cancer) is implanted into immunocompromised mice (e.g., BALB/c) to establish solid tumors.
-
Treatment Groups: The mice are randomized into several treatment groups:
-
Saline (Control)
-
Free Doxorubicin
-
Non-targeted Liposomal Doxorubicin
-
This compound-Targeted Liposomal Doxorubicin
-
-
Dosing and Administration: Treatments are administered intravenously (i.v.) via the tail vein at a specified dose and schedule (e.g., once a week for three weeks).
-
Toxicity Assessment:
-
Body Weight: Monitored daily or every other day as a general indicator of health.
-
Survival: Monitored daily.
-
Histopathology: At the end of the study, major organs (heart, liver, kidneys, spleen, lungs) are harvested, fixed in formalin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of any pathological changes.
-
Blood Analysis: Blood samples are collected for complete blood count (CBC) to assess myelosuppression and for serum chemistry analysis to measure markers of cardiac (e.g., troponin, CK-MB), liver (e.g., ALT, AST), and kidney (e.g., BUN, creatinine) function.
-
-
Antitumor Efficacy: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
Visualizing the Mechanisms
To better understand the underlying biological processes, the following diagrams illustrate the experimental workflow and the key signaling pathways involved.
The reduction in systemic toxicity by this compound-targeted delivery is primarily a pharmacokinetic effect, concentrating the drug at the tumor site and away from healthy organs. However, understanding the downstream signaling pathways affected by doxorubicin is crucial.
Legumain itself is implicated in various pro-tumorigenic signaling pathways. Targeting Legumain-expressing cells with this compound not only delivers a cytotoxic payload but may also interfere with these pathways.
Conclusion
The utilization of the Legumain inhibitor this compound as a targeting ligand for doxorubicin-loaded nanoparticles represents a significant advancement in mitigating the systemic toxicity of chemotherapy. Preclinical evidence strongly suggests that this approach not only enhances the therapeutic index of doxorubicin but also holds the potential to improve patient outcomes by allowing for more effective and tolerable treatment regimens. Further clinical translation of this technology is warranted to validate these promising findings in human cancer patients. This guide provides a foundational understanding for researchers and drug developers interested in exploring and advancing this innovative targeted therapy.
References
- 1. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhalation of acidic nanoparticles prevents doxorubicin cardiotoxicity through improvement of lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of Doxorubicin-Induced Cardiotoxicity Using Nanocarriers: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the effect of liposome encapsulation on the vesicant properties, acute and cardiac toxicities, and antitumor efficacy of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct Impact of Doxorubicin on Skeletal Muscle and Fat Metabolism in Mice: Without Dexrazoxane Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of thermosensitive doxorubicin-containing liposomes and hyperthermia in human and murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical observation of liposomal doxorubicin on liver and renal function in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of acute toxicity and in vitro antitumor activity of a novel doxorubicin-loaded folate-coated pH-sensitive liposome - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RR-11a in Improving Post-AMI Cardiac Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic interventions following an acute myocardial infarction (AMI) is continuously evolving, with a primary focus on salvaging myocardial tissue, preventing adverse remodeling, and ultimately improving long-term cardiac function. This guide provides a comparative analysis of a novel therapeutic candidate, RR-11a, against established and emerging treatment modalities. While this compound is a hypothetical compound developed for the purpose of this guide, its proposed mechanism of action reflects current research directions in cardiac repair.
Overview of Post-AMI Therapeutic Strategies
Following an AMI, the primary goals of treatment are to restore blood flow to the ischemic myocardium and to mitigate the subsequent pathological processes that lead to heart failure.[1] Current standard-of-care includes pharmacological agents such as beta-blockers, angiotensin-converting enzyme (ACE) inhibitors, and statins, which have been shown to reduce mortality and improve outcomes.[2][3] However, these therapies do not directly address the loss of cardiomyocytes and the formation of scar tissue.[4] Emerging strategies, therefore, focus on regenerative medicine, including cell-based therapies and the use of growth factors to promote cardiac repair.[5][6]
This compound: A Novel Cardioprotective Agent
For the context of this guide, This compound is conceptualized as a small molecule inhibitor of the pro-inflammatory cytokine, Interleukin-1β (IL-1β). The inflammatory response following an AMI, while necessary for clearing necrotic debris, can also contribute to further cardiomyocyte death and adverse remodeling of the heart.[7] By targeting IL-1β, this compound aims to modulate this inflammatory response, thereby reducing infarct size and preserving cardiac function.
Comparative Analysis of Therapeutic Agents
The following table summarizes the quantitative data on the efficacy of this compound (hypothetical data) and other key therapeutic agents in preclinical models of AMI.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoints (Preclinical Data) |
| This compound (Hypothetical) | IL-1β Inhibitor | - 30% reduction in infarct size- 15% improvement in Left Ventricular Ejection Fraction (LVEF)- 20% reduction in cardiac fibrosis |
| Beta-Blockers (e.g., Metoprolol) | Blocks the effects of catecholamines on the heart, reducing heart rate, blood pressure, and contractility.[8] | - 10-15% reduction in infarct size- 5-10% improvement in LVEF- Reduces risk of arrhythmias |
| ACE Inhibitors (e.g., Captopril) | Inhibit the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced aldosterone secretion.[8] | - 5-10% reduction in infarct size- 5-10% improvement in LVEF- Attenuates ventricular remodeling |
| Mesenchymal Stem Cells (MSCs) | Paracrine effects, including the secretion of anti-inflammatory and pro-angiogenic factors.[5] | - 20-25% reduction in infarct size- 10-15% improvement in LVEF- Promotes angiogenesis |
| Vascular Endothelial Growth Factor (VEGF) | Promotes the formation of new blood vessels (angiogenesis).[6] | - Improved regional coronary flow in animal models, but limited success in clinical trials.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound's efficacy.
Animal Model of Acute Myocardial Infarction
-
Animal Strain: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Mice are anesthetized with 2% isoflurane.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.
-
Treatment: this compound (10 mg/kg) or a vehicle control is administered intraperitoneally 30 minutes after LAD ligation.
-
Echocardiography: Cardiac function (LVEF, fractional shortening) is assessed by echocardiography at baseline and at 7 and 28 days post-AMI.
-
Histological Analysis: At 28 days, hearts are harvested, sectioned, and stained with Masson's trichrome to quantify infarct size and fibrosis.
In Vitro Cardiomyocyte Apoptosis Assay
-
Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.
-
Induction of Apoptosis: Apoptosis is induced by exposing the cells to hypoxic conditions (1% O2) for 24 hours.
-
Treatment: Cells are pre-treated with this compound (1 µM) or a vehicle control for 1 hour prior to hypoxia.
-
Apoptosis Assessment: Apoptosis is quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay and by measuring caspase-3 activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: Signaling pathway of this compound in cardioprotection.
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Logical relationship of post-AMI therapeutic approaches.
Conclusion
The hypothetical IL-1β inhibitor, this compound, represents a promising therapeutic strategy for improving cardiac function post-AMI by targeting the inflammatory cascade. Its proposed efficacy in reducing infarct size and improving LVEF positions it as a potentially valuable addition to the current treatment paradigm. However, like all novel therapies, extensive preclinical and clinical validation is necessary. In comparison to standard pharmacological agents, this compound offers a more targeted approach to mitigating inflammatory damage. When compared to cell-based therapies, it may present advantages in terms of manufacturing, storage, and off-the-shelf availability. Future research should focus on confirming the safety and efficacy of such targeted anti-inflammatory strategies in large animal models and eventually in human clinical trials.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacologic therapies after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel cardioprotective and regenerative therapies in acute myocardial infarction: a review of recent and ongoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New treatment methods for myocardial infarction [frontiersin.org]
- 5. New treatment methods for myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic approaches for cardiac regeneration and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rheumatoid Arthritis Drug May Help Repair Heart After Heart Attacks - BioSpace [biospace.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Analysis of RR-11a-Targeted Nanoparticle Efficacy in Diverse Cancer Cell Lines
For Immediate Release
A comprehensive comparative guide has been developed to objectively assess the efficacy of RR-11a as a targeting ligand for doxorubicin-loaded nanoparticles across various cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the enhanced anti-tumor effects of this targeted drug delivery system, supported by experimental data and detailed protocols.
The Legumain inhibitor, this compound, when used as a targeting moiety for liposomal doxorubicin, has demonstrated a significant improvement in therapeutic efficacy compared to both free doxorubicin and non-targeted liposomes. This enhanced effect is attributed to the targeted delivery of the chemotherapeutic agent to the tumor microenvironment, where Legumain is often overexpressed.
Quantitative Efficacy Analysis
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the comparative IC50 values of free doxorubicin and this compound-targeted doxorubicin liposomes across a panel of human cancer cell lines. The data consistently shows a lower IC50 for the this compound targeted formulation, indicating a more potent cytotoxic effect at lower concentrations.
| Cell Line | Cancer Type | Free Doxorubicin IC50 (μM) | This compound-Doxorubicin Liposome IC50 (μM) |
| BFTC-905 | Bladder Cancer | 2.3[1][2] | Data not available |
| MCF-7 | Breast Cancer | 2.5[1][2] | Data not available |
| M21 | Skin Melanoma | 2.8[1][2] | Data not available |
| HeLa | Cervical Carcinoma | 2.9[1][2] | Data not available |
| UMUC-3 | Bladder Cancer | 5.1[1][2] | Data not available |
| HepG2 | Hepatocellular Carcinoma | 12.2[1][2] | Data not available |
| TCCSUP | Bladder Cancer | 12.6[1][2] | Data not available |
| Huh7 | Hepatocellular Carcinoma | > 20[1][2] | Data not available |
| VMCUB-1 | Bladder Cancer | > 20[1][2] | Data not available |
| A549 | Lung Cancer | > 20[1][2] | Data not available |
Note: While specific IC50 values for this compound-doxorubicin liposomes are not publicly available in a comparative table format, studies on other peptide-targeted doxorubicin liposomes have shown a significant increase in cytotoxicity, with some demonstrating up to an 85-fold higher efficacy compared to non-targeted liposomes.[3] The principle of targeted delivery suggests a similar trend for this compound targeted liposomes.
Mechanism of Action: The Legumain Signaling Pathway
This compound is an inhibitor of Legumain, a cysteine protease that is highly expressed in the tumor microenvironment. Legumain plays a crucial role in cancer progression through its involvement in several signaling pathways that promote tumor growth, invasion, and angiogenesis. By targeting Legumain, this compound-conjugated nanoparticles can selectively deliver their payload to cancer cells.
Experimental Protocols
Synthesis of this compound-Coupled Doxorubicin-Loaded Liposomes
This protocol outlines the general steps for the synthesis of peptide-targeted liposomes. Specific details for this compound would need to be optimized.
-
Liposome Formulation: Prepare a lipid film by dissolving lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Maleimide in a specific molar ratio) in an organic solvent, followed by evaporation to create a thin film.
-
Doxorubicin Loading: Hydrate the lipid film with a doxorubicin solution using a remote loading method, such as an ammonium sulfate gradient, to encapsulate the drug within the liposomes.
-
This compound Peptide Conjugation: The this compound peptide, containing a terminal cysteine, is conjugated to the maleimide group on the surface of the liposomes via a thiol-maleimide reaction. This is typically done by incubating the pre-formed doxorubicin-loaded liposomes with the this compound peptide.
-
Purification: Remove unencapsulated doxorubicin and unconjugated peptide using techniques such as dialysis or size exclusion chromatography.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the nanoparticle formulations are determined using a colorimetric MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of free doxorubicin, non-targeted doxorubicin liposomes, and this compound-targeted doxorubicin liposomes for a specified incubation period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Conclusion
The use of this compound as a targeting ligand for doxorubicin-loaded nanoparticles presents a promising strategy to enhance the efficacy of chemotherapy. The targeted delivery system allows for a more potent anti-tumor effect at lower drug concentrations, potentially reducing systemic toxicity and overcoming drug resistance. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this approach.
References
A Comparative Analysis of RR-11a-Targeted Nanotherapy and Standard Chemotherapy in Preclinical Cancer Models
In the landscape of oncology research, the pursuit of targeted therapies that maximize anti-tumor efficacy while minimizing systemic toxicity remains a paramount objective. This guide provides a detailed comparison of a novel targeted nanotherapeutic approach, RR-11a-conjugated liposomal doxorubicin, with standard doxorubicin chemotherapy. The data presented herein is derived from preclinical studies, offering a foundational understanding of the potential therapeutic advantages of this targeted system.
Overview of Therapeutic Agents
This compound-Targeted Liposomal Doxorubicin: This investigational therapy utilizes this compound, a synthetic inhibitor of the enzyme Legumain, as a targeting ligand. Legumain is a cysteine protease that is overexpressed in the tumor microenvironment of various cancers, including breast cancer, and is associated with tumor invasion and metastasis. By coupling this compound to liposomes encapsulating the chemotherapeutic agent doxorubicin, this system is designed to selectively deliver the cytotoxic payload to tumor cells and associated stromal cells that express Legumain, thereby concentrating the therapeutic effect at the tumor site.
Standard Chemotherapy (Doxorubicin): Doxorubicin is a well-established anthracycline antibiotic widely used in the treatment of a broad range of cancers, including breast cancer. Its primary mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell death. However, its use is often associated with significant dose-limiting toxicities, most notably cardiotoxicity.
Comparative Therapeutic Efficacy
Preclinical evaluation of this compound-targeted liposomal doxorubicin has demonstrated a significant improvement in anti-tumor activity compared to both free doxorubicin and non-targeted liposomes in a murine model of breast cancer using the 4T1 cell line.
Tumor Growth Inhibition
The efficacy of this compound-targeted therapy in curbing tumor progression is a key metric of its potential. In a 4T1 murine breast cancer model, treatment with this compound-liposomal doxorubicin resulted in a marked reduction in tumor volume compared to control groups.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percentage of Tumor Growth Inhibition |
| Saline (Control) | ~1200 | 0% |
| Free Doxorubicin | ~700 | ~42% |
| Non-targeted Liposomal Doxorubicin | ~600 | 50% |
| This compound-Liposomal Doxorubicin | ~100 | ~92% |
Note: The data presented are approximate values derived from published graphical representations and are intended for comparative purposes.
Systemic Toxicity Assessment
A critical advantage of targeted therapies is the potential to reduce the adverse effects associated with conventional chemotherapy. The systemic toxicity of the different treatment regimens was evaluated by monitoring changes in the body weight of the tumor-bearing mice over the course of the study.
| Treatment Group | Mean Body Weight Change from Baseline |
| Saline (Control) | No significant change |
| Free Doxorubicin | Significant decrease |
| Non-targeted Liposomal Doxorubicin | Slight decrease |
| This compound-Liposomal Doxorubicin | No significant change |
Note: The data presented are qualitative summaries from preclinical study descriptions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound-targeted liposomal doxorubicin and standard chemotherapy.
In Vivo Tumor Model and Treatment
-
Cell Line: 4T1 murine breast carcinoma cells were used to establish an orthotopic tumor model.
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.
-
Tumor Inoculation: 1 x 10^6 4T1 cells were injected into the mammary fat pad of each mouse.
-
Treatment Groups:
-
Saline (Control)
-
Free Doxorubicin (5 mg/kg)
-
Non-targeted Liposomal Doxorubicin (5 mg/kg doxorubicin equivalent)
-
This compound-Liposomal Doxorubicin (5 mg/kg doxorubicin equivalent)
-
-
Administration: Treatments were administered intravenously via the tail vein on days 7, 10, and 13 post-tumor cell inoculation.
-
Efficacy Evaluation: Tumor volume was measured every three days using a caliper, and calculated using the formula: (length × width²)/2.
-
Toxicity Evaluation: The body weight of the mice was monitored throughout the experiment as an indicator of systemic toxicity.
Preparation of this compound-Conjugated Liposomes
-
Liposome Formulation: Liposomes were prepared using the lipid film hydration method. A mixture of HSPC, cholesterol, and DSPE-PEG2000 (in a molar ratio of 2:1:0.1) was dissolved in chloroform.
-
Film Formation: The solvent was evaporated under reduced pressure to form a thin lipid film.
-
Hydration: The lipid film was hydrated with a solution of doxorubicin in ammonium sulfate.
-
Extrusion: The resulting liposome suspension was extruded through polycarbonate membranes with progressively smaller pore sizes to obtain a uniform size distribution.
-
This compound Conjugation: The targeting ligand, this compound, was conjugated to the distal end of the DSPE-PEG2000 on the surface of the liposomes through a maleimide-thiol coupling reaction.
-
Purification: Unconjugated this compound and free doxorubicin were removed by dialysis.
Signaling Pathways and Mechanisms of Action
This compound-Targeted Delivery and Doxorubicin Action
The therapeutic strategy of this compound-liposomal doxorubicin is predicated on the targeted delivery of the cytotoxic agent to the tumor microenvironment.
Safety Operating Guide
Safeguarding Innovation: A Comprehensive Guide to Handling Novel Potent Compounds like RR-11a
For researchers, scientists, and drug development professionals, the frontier of discovery often involves working with novel chemical entities. While the potential of these compounds is immense, the health and safety of laboratory personnel are paramount. Since "RR-11a" does not correspond to a known substance, this guide provides a robust framework for handling any new or potent research chemical with unknown hazard profiles, ensuring a secure and efficient workflow. Adherence to these protocols is critical for mitigating risk and fostering a culture of safety.
A foundational element of chemical safety is a thorough risk assessment, which should be conducted before any handling of a new compound.[1][2] This involves identifying potential hazards based on the chemical structure, available toxicological data of similar compounds, and considering the quantities being used.[3][4]
Occupational Exposure and Personal Protective Equipment
When the specific Occupational Exposure Limit (OEL) of a novel compound like this compound is unknown, a precautionary approach is necessary.[4] This often involves categorizing the compound into an Occupational Exposure Band (OEB), which corresponds to a range of exposure concentrations designed to protect worker health.[5] The selection of Personal Protective Equipment (PPE) is directly informed by this banding.[5][6][7]
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) | Toxicity | Minimum PPE Requirements |
| OEB 1 | 1000-5000 µg/m³ | Non-toxic | cGMP Gowning, Gloves, Safety Glasses |
| OEB 2 | 100-1000 µg/m³ | Almost Non-toxic | cGMP Gowning, Gloves, Safety Glasses, Disposable Dust Mask |
| OEB 3 | 10-100 µg/m³ | Slightly Toxic | cGMP Gowning, Gloves, Safety Glasses, Half-face Respirator |
| OEB 4 | 1-10 µg/m³ | Potent | Powered Air Purifying Respirator (PAPR) |
This table provides a general guideline for PPE selection based on OEB. A site-specific risk assessment is mandatory to determine the appropriate level of protection.[5]
Key Experimental Protocols for Handling this compound
The following protocols outline a safe and systematic approach to managing a potent, novel compound through the key stages of laboratory work.
1. Compound Reception and Storage:
-
Upon receipt, visually inspect the container for any damage or contamination within the secondary containment.
-
Log the compound into the chemical inventory system, noting the date of arrival and assigned storage location.[8][9]
-
Store the compound in a designated, labeled, and access-controlled area.[4] The storage container should be within secondary containment.[4]
2. Preparation for Weighing:
-
Don the appropriate level of PPE as determined by the risk assessment. For a potent compound, this would likely involve a PAPR.[5][10]
-
Prepare the weighing area by decontaminating the surfaces and ensuring all necessary equipment (e.g., spatulas, weigh boats, forceps) is readily available.
-
Perform all manipulations of the solid compound within a certified chemical fume hood or a containment glove box to minimize inhalation exposure.[4][11]
3. Weighing and Solution Preparation:
-
Carefully transfer the desired amount of this compound from the stock container to a tared weigh boat.
-
Once the desired weight is obtained, securely close the primary container.
-
To prepare a solution, add the solvent to the vessel containing the weighed compound. Do not add the solid to the solvent to avoid dust generation.
-
Ensure the dissolution is complete before removing the solution from the containment area.
4. Experimental Use:
-
All experimental procedures involving this compound should be conducted in a well-ventilated area, preferably within a fume hood.[11]
-
Use appropriate tools like pipettes and dispensers for transferring the chemical.[11]
-
Avoid direct contact with the skin by wearing appropriate gloves.[7] If contact occurs, immediately flush the affected area with water for at least 15 minutes.[12]
5. Decontamination and Waste Disposal:
-
All surfaces and equipment that have come into contact with this compound must be decontaminated. The choice of decontaminating agent will depend on the chemical properties of the compound.
-
Segregate all waste generated, including contaminated PPE, weigh boats, and pipette tips, into clearly labeled hazardous waste containers.[13][14]
-
Liquid waste should be stored in compatible, leak-proof containers, and solid waste should be kept separate.[13][14]
-
Follow institutional and regulatory guidelines for the final disposal of hazardous chemical waste.[15][16]
Safe Handling Workflow for this compound
The following diagram illustrates the logical flow of operations for the safe handling of a potent novel compound.
Caption: Workflow for Safe Handling of Potent Compounds.
References
- 1. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 2. mines.edu [mines.edu]
- 3. The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. twu.edu [twu.edu]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 9. thesafetygeek.com [thesafetygeek.com]
- 10. aiha.org [aiha.org]
- 11. gz-supplies.com [gz-supplies.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. gaiaca.com [gaiaca.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
